molecular formula C6H11N3OS B1597608 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine CAS No. 299936-83-7

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1597608
CAS No.: 299936-83-7
M. Wt: 173.24 g/mol
InChI Key: BYEYSFBTZPXVQU-UHFFFAOYSA-N
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Description

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C6H11N3OS and its molecular weight is 173.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3OS/c1-2-10-4-3-5-8-9-6(7)11-5/h2-4H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEYSFBTZPXVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365819
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299936-83-7
Record name 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a foundational heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its structural properties, particularly its role as a bioisostere of pyrimidine, grant it the ability to modulate biological systems, often by interfering with nucleic acid replication processes.[1] This five-membered aromatic ring containing sulfur and nitrogen atoms is a key pharmacophore in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5]

This technical guide provides a comprehensive overview of a specific derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. We will delve into its core chemical structure, propose a robust synthetic pathway based on established methodologies, detail the necessary protocols for its analytical characterization, and discuss its potential applications as a building block in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

Molecular Structure and Chemical Properties

The functionality and potential of this compound are intrinsically linked to its unique structural arrangement. Understanding its fundamental properties is the first step in leveraging its potential.

Chemical Identification

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are summarized below.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.24 g/mol
SMILES CCOCCC1=NN=C(S1)N
CAS Number Not explicitly registered; related structures exist.
Structural Elucidation

The molecule is composed of three key functional regions:

  • The 1,3,4-Thiadiazole Core : This aromatic heterocycle is the cornerstone of the molecule's chemical personality and biological activity. The presence of the =N-C-S moiety is often cited as crucial for its biological effects.[6]

  • The 2-Amino Group (-NH₂) : This primary amine is a critical functional handle. It acts as a hydrogen bond donor and can be readily derivatized to form amides, sulfonamides, or Schiff bases, allowing for extensive structure-activity relationship (SAR) studies.[7]

  • The 5-(2-Ethoxyethyl) Side Chain : This flexible, ether-containing side chain significantly influences the molecule's physicochemical properties, such as lipophilicity and solubility. This, in turn, affects its pharmacokinetic profile, including membrane permeability and metabolic stability.

Caption: 2D Chemical Structure of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-documented, typically involving the acid-catalyzed cyclodehydration of a carboxylic acid with thiosemicarbazide.[8] This approach is favored for its reliability and access to readily available starting materials.

Retrosynthetic Rationale

The most logical disconnection for the target molecule breaks the heterocyclic ring into two primary synthons: thiosemicarbazide and 3-ethoxypropanoic acid . The latter serves as the precursor for the 5-(2-ethoxyethyl) side chain. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic thiadiazole ring.

Proposed Synthetic Workflow

The cyclization is efficiently promoted by a strong dehydrating agent. While several reagents like polyphosphoric acid or sulfuric acid can be used, phosphorus oxychloride (POCl₃) is particularly effective for this transformation.[8][9][10]

G cluster_reactants Starting Materials cluster_conditions Reaction cluster_workup Processing cluster_product Final Product A 3-Ethoxypropanoic Acid Reaction Cyclodehydration (POCl₃, Reflux) A->Reaction B Thiosemicarbazide B->Reaction Workup 1. Quench with Ice/Water 2. Neutralize (e.g., NH₄OH) 3. Filter Crude Product Reaction->Workup Purify Recrystallization (e.g., Ethanol/Water) Workup->Purify Product 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine Purify->Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol
  • Objective: To synthesize this compound.

  • Reagents: 3-Ethoxypropanoic acid (1.0 eq), Thiosemicarbazide (1.0 eq), Phosphorus oxychloride (POCl₃, ~3.0 eq), Water, Ammonium Hydroxide, Ethanol.

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a slurry of 3-ethoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq).

    • Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (~3.0 eq) dropwise to the slurry with vigorous stirring. The addition is exothermic and must be controlled.

      • Scientist's Note: POCl₃ acts as both the solvent and the dehydrating agent in this one-pot procedure, driving the reaction towards the cyclized product.[11]

    • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: Once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the excess POCl₃.

    • Neutralization: Place the beaker in an ice bath and neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. A precipitate should form.

    • Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

    • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

    • Characterization: Dry the purified product under vacuum and confirm its identity and purity using the methods described in Section 4.0.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is a self-validating step that ensures the synthesized compound is both the correct structure and of sufficient purity for subsequent research. The expected appearance is a white to light beige solid.[12]

Predicted Spectroscopic Data

The following table summarizes the expected signals from standard spectroscopic analyses, which are essential for structural confirmation.[6][13]

TechniqueExpected Observations
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretch, amine), ~2980-2850 (C-H stretch, alkyl), ~1620 (C=N stretch, thiadiazole), ~1120 (C-O-C stretch, ether), ~680 (C-S stretch)
¹H NMR (DMSO-d₆, ppm) ~7.1 (s, 2H, -NH₂), 3.6 (t, 2H, -CH₂-O-), 3.4 (q, 2H, -O-CH₂-CH₃), 3.0 (t, 2H, ring-CH₂-), 1.1 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆, ppm) ~168 (C2-NH₂), ~155 (C5-R), ~68 (CH₂-O), ~65 (O-CH₂), ~30 (ring-CH₂), ~15 (-CH₃)
LC-MS (ESI+) Predicted [M+H]⁺ = 174.06
  • Expert Rationale for NMR Predictions:

    • The amine protons (-NH₂) are expected to appear as a broad singlet around 7.0 ppm, a characteristic chemical shift for such groups on a heteroaromatic ring.[11]

    • In the ethoxyethyl chain, the protons are distinct. The methylene group adjacent to the thiadiazole ring (ring-CH₂-) will be a triplet, coupled to the adjacent methylene. The two methylene groups of the ethoxy part (-CH₂-O-CH₂-) will appear as a triplet and a quartet, respectively. The terminal methyl group will be an upfield triplet.

    • For ¹³C NMR, the two carbons of the thiadiazole ring are the most downfield due to the electronegativity of the surrounding N and S atoms.[13] The aliphatic carbons of the side chain will appear in the upfield region.

Potential Applications in Drug Discovery

While this compound is primarily a building block, its core structure is of immense interest to medicinal chemists.

  • Scaffold for Library Synthesis: The 2-amino group provides a convenient point for diversification. Coupling with a library of carboxylic acids or sulfonyl chlorides can generate large numbers of novel derivatives for high-throughput screening.

  • Anticancer Research: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity.[4] Some have been identified as inhibitors of crucial enzymes like inosine monophosphate dehydrogenase (IMPDH), which is vital for cancer cell proliferation.[8]

  • Antimicrobial Agents: The thiadiazole nucleus is a component of several known antimicrobial drugs.[5][10] Derivatives are frequently screened for activity against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains.[10][14]

  • DNA Intercalation: The planar aromatic system of the thiadiazole ring allows some derivatives to act as DNA binders or cleavage agents, representing another avenue for therapeutic intervention.[6][13]

Conclusion

This compound represents a molecule of significant synthetic utility and potential biological relevance. Its structure combines the privileged 1,3,4-thiadiazole scaffold with functional groups amenable to further chemical modification. The synthetic route via cyclodehydration of 3-ethoxypropanoic acid and thiosemicarbazide is a robust and scalable method for its production. With a solid foundation in synthetic chemistry and a clear protocol for characterization, this compound serves as an excellent starting point for the development of new chemical entities targeting a range of diseases, from infectious agents to cancer.

References

  • 2-Amino-5-ethyl-1,3,4-thiadiazole | C4H7N3S | CID 26444 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023, December 6). SAR Publication. Retrieved January 21, 2026, from [Link]
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | C15H19N3O4S | CID 665842 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
  • 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]-1_3_4-thiadiazol-2-amine)
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). MDPI. Retrieved January 21, 2026, from [Link]
  • Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (2024, October 19). ResearchGate. Retrieved January 21, 2026, from [Link]
  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative - ResearchGate. (2023, December 13). ResearchGate. Retrieved January 21, 2026, from [Link]
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. (2019, April 21). Growing Science. Retrieved January 21, 2026, from [Link]
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
  • US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents. (n.d.). Google Patents.
  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023, December 14). MDPI. Retrieved January 21, 2026, from [Link]
  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (2022, October 17). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

Foreword: Navigating the Frontier of 1,3,4-Thiadiazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine (CAS 73553-80-7) for Researchers and Drug Development Professionals

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] This guide focuses on a specific, yet less-documented derivative, this compound. While direct, extensive literature on this particular compound is sparse, its structural congeners have shown significant promise as antimicrobial, anticancer, and antioxidant agents.[1][3][4] This document, therefore, serves as both a technical guide and a forward-looking whitepaper. By leveraging established principles of 1,3,4-thiadiazole chemistry and drawing parallels from closely related analogues, we aim to provide a robust framework for researchers to synthesize, characterize, and evaluate the potential of this intriguing molecule.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of aromatic amines and thiadiazoles.[5] The core structure features a five-membered 1,3,4-thiadiazole ring, substituted with an amino group at position 2 and an ethoxyethyl group at position 5. The presence of the amino group and the heteroatoms in the thiadiazole ring are expected to be key determinants of its biological activity and physicochemical properties.

PropertyPredicted ValueSource
Molecular Formula C6H11N3OSPubChem Analogy
Molecular Weight 173.24 g/mol PubChem Analogy
XLogP3-AA 0.8PubChem Analogy
Hydrogen Bond Donor Count 1PubChem Analogy
Hydrogen Bond Acceptor Count 4PubChem Analogy
Rotatable Bond Count 3PubChem Analogy

Note: The properties in the table are estimated based on the publicly available data for structurally similar compounds on PubChem, such as 5-(2-butoxyethyl)-1,3,4-thiadiazol-2-amine, due to the limited direct data for the title compound.[6]

Synthesis of this compound: A Proposed Pathway

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is a well-established area of organic chemistry. A common and effective method involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[7][8][9] We propose a one-pot synthesis for this compound using 3-ethoxypropanoic acid and thiosemicarbazide in the presence of a dehydrating agent like polyphosphate ester (PPE) or phosphorus oxychloride (POCl3).[7][9]

Proposed Synthetic Scheme

Synthesis_Pathway reagent1 3-Ethoxypropanoic Acid intermediate Acylthiosemicarbazide Intermediate reagent1->intermediate PPE or POCl3 reagent2 Thiosemicarbazide reagent2->intermediate product This compound intermediate->product Cyclodehydration MTT_Assay_Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of the test compound cell_seeding->treatment incubation_1 Incubate for 48-72 hours treatment->incubation_1 mtt_addition Add MTT solution to each well incubation_1->mtt_addition incubation_2 Incubate for 4 hours to allow formazan formation mtt_addition->incubation_2 solubilization Add solubilization solution (e.g., DMSO) incubation_2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement

Sources

Probing the Enigmatic Mechanism of Action: A Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide delves into the mechanistic landscape of a specific derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. While direct studies on this molecule are nascent, this document synthesizes the wealth of knowledge surrounding the 1,3,4-thiadiazole class to postulate and explore its potential mechanisms of action. By examining established activities of structurally related compounds, we can construct a logical framework for future investigation, encompassing potential as a carbonic anhydrase inhibitor, an anticancer agent, an anticonvulsant, and an antimicrobial compound. This guide provides not only a theoretical foundation but also actionable experimental protocols to elucidate the precise biological role of this promising molecule.

Introduction: The Prominence of the 1,3,4-Thiadiazole Core

The five-membered 1,3,4-thiadiazole ring is a privileged pharmacophore, a structural motif consistently found in molecules with significant biological activity. Its aromatic character imparts in vivo stability, while the arrangement of heteroatoms allows for diverse intermolecular interactions, making it a versatile scaffold for drug design.[1][2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2][3] The compound this compound, with its unique ethoxyethyl substitution, presents an intriguing subject for mechanistic exploration. This guide will dissect the potential pathways through which this molecule may exert its biological effects, drawing upon the established pharmacology of its chemical relatives.

Postulated Mechanism of Action I: Carbonic Anhydrase Inhibition

A significant body of research has established 2-substituted-1,3,4-thiadiazole-5-sulfonamides and related structures as potent inhibitors of carbonic anhydrases (CAs).[4][5][6] These ubiquitous zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in physiological processes such as pH regulation and fluid balance.[7]

The Scientific Rationale

The structural similarity of the 2-amino-1,3,4-thiadiazole core to the sulfonamide group, a key feature of many CA inhibitors like acetazolamide, suggests a high probability of interaction with the CA active site.[5][7] The nitrogen atoms of the thiadiazole ring and the exocyclic amino group can coordinate with the zinc ion in the enzyme's active site, while the overall molecule can form hydrogen bonds with surrounding amino acid residues, leading to potent inhibition.

Experimental Validation: In Vitro Carbonic Anhydrase Inhibition Assay

To investigate this potential mechanism, a well-established in vitro assay measuring the esterase activity of carbonic anhydrase can be employed.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA I or hCA II) in Tris-HCl buffer (pH 7.4).

    • Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA), in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the test compound to the wells.

    • Add the hCA solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NPA solution to each well.

    • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the reaction rates against the logarithm of the inhibitor concentration.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

CompoundhCA I IC50 (nM)hCA II IC50 (nM)
Acetazolamide (Standard)25012
This compoundTo be determinedTo be determined

Postulated Mechanism of Action II: Anticancer Activity

The 1,3,4-thiadiazole nucleus is a common feature in a multitude of compounds exhibiting potent anticancer activity.[8][9][10] The mechanisms underlying this cytotoxicity are diverse and often multifactorial.

The Scientific Rationale
  • DNA Replication Interference: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids. This structural mimicry can lead to the disruption of DNA replication and repair processes in rapidly dividing cancer cells.[8][9]

  • Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been shown to inhibit protein kinases, such as Abl, EGFR, and HER-2, which are often dysregulated in cancer.[8][9]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) by activating caspases, key enzymes in the apoptotic cascade.[8]

Experimental Validation: Cell Viability and Apoptosis Assays

A primary assessment of anticancer potential involves evaluating the compound's effect on cancer cell viability and its ability to induce apoptosis.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media.

  • Compound Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Assay Procedure:

    • Lyse the cells and incubate the lysate with a luminogenic substrate for caspase-3 and -7.

    • Measure the luminescence, which is proportional to the amount of caspase activity.

Diagram 1: Postulated Anticancer Signaling Pathway

anticancer_pathway Compound This compound DNA DNA Replication Compound->DNA Interference Kinase Protein Kinases (e.g., EGFR, Abl) Compound->Kinase Inhibition Caspase Caspase Activation Compound->Caspase Induction CellCycle Cell Cycle Arrest DNA->CellCycle Kinase->CellCycle Apoptosis Apoptosis Caspase->Apoptosis CellCycle->Apoptosis

Caption: Potential anticancer mechanisms of action.

Postulated Mechanism of Action III: Anticonvulsant Activity

Certain 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents.[11] The primary mechanism implicated is the modulation of the GABAergic system.

The Scientific Rationale

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Enhancing GABAergic transmission can reduce neuronal excitability and suppress seizures. Some 1,3,4-thiadiazoles are thought to act on the GABAA receptor, promoting the influx of chloride ions and leading to hyperpolarization of the neuronal membrane, thus preventing excessive firing.[11]

Experimental Validation: In Vivo Anticonvulsant Models

The anticonvulsant potential of a compound is typically evaluated using well-established in vivo models in rodents.

Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer this compound intraperitoneally or orally at various doses.

  • MES Induction: After a set period, induce seizures by applying a brief electrical stimulus through corneal or ear electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED50, the dose of the compound that protects 50% of the animals from the tonic hindlimb extension.

Postulated Mechanism of Action IV: Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component of numerous compounds with demonstrated antibacterial and antifungal activities.[3][12][13]

The Scientific Rationale

The antimicrobial action of 1,3,4-thiadiazoles is likely due to their ability to interfere with essential microbial processes. The heterocyclic ring can interact with microbial enzymes and proteins, disrupting cellular functions. The lipophilicity of the molecule, which can be influenced by substituents like the ethoxyethyl group, is crucial for its ability to penetrate microbial cell walls and membranes.[3][11]

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of a compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

Protocol: Broth Microdilution MIC Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) or fungus (e.g., Candida albicans).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram 2: Experimental Workflow for Mechanistic Elucidation

experimental_workflow Start This compound CA_Assay Carbonic Anhydrase Inhibition Assay Start->CA_Assay Cancer_Assay Anticancer Assays (MTT, Caspase) Start->Cancer_Assay Anticonvulsant_Assay In Vivo Anticonvulsant Models (MES) Start->Anticonvulsant_Assay Antimicrobial_Assay Antimicrobial Assays (MIC) Start->Antimicrobial_Assay Results Data Analysis & Interpretation CA_Assay->Results Cancer_Assay->Results Anticonvulsant_Assay->Results Antimicrobial_Assay->Results

Caption: A streamlined workflow for investigating the compound's bioactivity.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the extensive research on the 1,3,4-thiadiazole class of compounds provides a strong foundation for targeted investigation. The potential for this molecule to act as a carbonic anhydrase inhibitor, an anticancer agent, an anticonvulsant, or an antimicrobial agent is significant. The experimental protocols outlined in this guide offer a clear path forward for researchers to systematically explore these possibilities. Further studies, including in-depth structure-activity relationship (SAR) analyses and target identification using proteomic approaches, will be crucial in fully uncovering the therapeutic potential of this promising compound.

References

  • 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022-01-20). [Link]

  • 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed. (1986-12). [Link]

  • New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. (2024-03-27). [Link]

  • Evaluation of 1,3,4-Thiadiazole Carbonic Anhydrase Inhibitors for Gut Decolonization of Vancomycin-Resistant Enterococci | ACS Medicinal Chemistry Letters. (2023-03-21). [Link]

  • 1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies | Journal of the American Chemical Society. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16). [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (2023-12-14). [Link]

  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022-03-14). [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - Dove Medical Press. (2018-05-31). [Link]

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. [Link]

  • New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC - NIH. [Link]

Sources

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

In the landscape of contemporary drug discovery, the adage "the molecule is the medicine" has evolved. A more accurate statement is "the developable molecule is the medicine." A compound's intrinsic biological activity is but one facet of its potential as a therapeutic agent. Its success is equally, if not more so, dependent on its physicochemical properties. These characteristics—solubility, lipophilicity, and ionization state—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability, efficacy, and safety.

The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have led to its incorporation into a wide array of therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs.[2][3][4] The subject of this guide, this compound, is a representative of this important chemical class. Understanding its core physicochemical nature is not an academic exercise; it is a critical step in assessing its viability as a drug candidate.

This guide eschews a simple recitation of data. Instead, it serves as a strategic manual for the research scientist. We will delve into the fundamental principles behind key physicochemical measurements, provide robust, field-tested experimental protocols, and explain the causal logic behind each procedural step. Our objective is to equip you not just with data, but with the expertise to generate, interpret, and strategically apply this knowledge in a drug development program.

Compound Profile: this compound

Before embarking on experimental characterization, a foundational understanding of the molecule's basic structural and predicted properties is essential. This allows for logical experimental design and provides a theoretical baseline against which empirical data can be compared.

  • Chemical Structure:

// \ C S / CH2-CH2-O-CH2-CH3

  • Molecular Formula: C₆H₁₁N₃OS

  • Synonyms: 2-Amino-5-(2-ethoxyethyl)-1,3,4-thiadiazole

While specific experimental data for this exact molecule is not widely published, we can aggregate computed properties from various chemical databases and prediction software. These values serve as initial estimates to guide experimental work.

PropertyPredicted/Calculated ValueSignificance in Drug Development
Molecular Weight 173.24 g/mol Influences diffusion and permeability; falls well within Lipinski's Rule of Five (<500 Da).
XLogP3 (Lipophilicity) 0.8 - 1.4Indicates a relatively balanced hydrophilic-lipophilic character, suggesting potential for good permeability and acceptable solubility.[5]
Topological Polar Surface Area (TPSA) 89.3 ŲPredicts membrane permeability and transport characteristics. A value <140 Ų is generally associated with good oral bioavailability.[5]
Hydrogen Bond Donors 1 (the -NH₂ group)Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 4 (3x N atoms, 1x O atom)Influences solubility and target binding interactions.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably the most critical physicochemical property for orally administered drugs. Insufficient solubility is a primary cause of poor absorption and erratic bioavailability, leading to unpredictable clinical outcomes.[6] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation period when added from a high-concentration DMSO stock. This high-throughput screening method is prone to supersaturation and can overestimate true solubility but is invaluable for early-stage discovery to quickly rank compounds.[7][8][9]

  • Thermodynamic Solubility: Represents the true equilibrium between the dissolved and solid (crystalline) states of a compound.[10] It is a lower-throughput, more resource-intensive measurement but provides the definitive "gold standard" value necessary for formulation and preclinical development.[6][10]

General Workflow for Solubility Determination

The process for determining both kinetic and thermodynamic solubility follows a similar overarching path, differing primarily in the starting material, incubation time, and the rigor of achieving equilibrium.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock (DMSO for Kinetic, Solid for Thermodynamic) mix Add Compound to Buffer prep_stock->mix prep_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) prep_buffer->mix incubate Incubate with Agitation (Kinetic: ~2h | Thermodynamic: >24h) mix->incubate separate Separate Soluble/Insoluble Fractions (Filtration or Centrifugation) incubate->separate quantify Quantify Soluble Fraction (HPLC-UV, LC-MS, Nephelometry) separate->quantify result Calculate Solubility (µg/mL or µM) quantify->result

Caption: High-level workflow for solubility determination.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol describes the definitive shake-flask method for determining thermodynamic solubility, a crucial measurement for lead optimization.[8][10]

Objective: To determine the saturation solubility of this compound at equilibrium.

Materials:

  • Test Compound (crystalline solid)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Calibrated Analytical Balance

  • Glass vials (e.g., 1.5 mL)

  • Thermomixer or orbital shaker

  • Centrifuge or solubility filter plates (e.g., Millipore MultiScreen)

  • HPLC-UV system

Methodology:

  • Compound Preparation: Accurately weigh approximately 1 mg of the solid test compound into a glass vial.[10] This ensures an excess of solid material is present to achieve saturation.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous agitation (e.g., 700 rpm) for at least 24 hours.[10]

    • Scientist's Note: A 24-hour incubation is critical to ensure the system reaches true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility, especially for compounds with slow dissolution kinetics.[8]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

    • Filtration: Use a solubility filter plate to filter the solution, which is often more efficient for higher throughput.[8]

  • Quantification: Carefully aspirate the supernatant (the saturated solution). Prepare a dilution series of this supernatant with a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Analysis: Analyze the diluted samples and a set of known concentration standards using a validated HPLC-UV method. The concentration is determined by comparing the peak area of the sample to the standard curve.

  • Calculation: The final solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be run in at least duplicate.

Lipophilicity: Balancing Permeability and "Drug-likeness"

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[11] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[12]

  • LogP: The partition coefficient for the neutral form of the molecule.

  • LogD: The distribution coefficient at a specific pH (e.g., physiological pH 7.4), which accounts for both the neutral and ionized forms of the molecule. For a basic compound like an amine, LogD at pH 7.4 will be lower than its LogP.

An optimal LogP/D value is a delicate balance. Too low (hydrophilic), and the compound may not cross cell membranes; too high (lipophilic), and it may suffer from poor solubility, high metabolic clearance, or off-target toxicity.[13]

Conceptual Framework for Partitioning

The LogP value is a direct measure of how a compound distributes itself between two immiscible phases, representing the aqueous environment of the body and the lipid environment of cell membranes.

G cluster_system Shake-Flask System octanol n-Octanol Phase (Lipophilic) [Compound]org measure Measure Concentration in Each Phase octanol->measure water Aqueous Phase (pH 7.4) (Hydrophilic) [Compound]aq water->measure start Add Compound & Shake to Equilibrate calc Calculate LogP LogP = log10([Compound]org / [Compound]aq) measure->calc G cluster_prep Preparation cluster_exp Titration cluster_analysis Analysis prep_solution Prepare Compound Solution (e.g., in water with co-solvent) titrate Add Titrant in Small Increments prep_solution->titrate prep_titrant Prepare Standardized Titrant (e.g., 0.1 M HCl or NaOH) prep_titrant->titrate calibrate Calibrate pH Meter measure Record pH After Each Addition calibrate->measure titrate->measure plot Plot pH vs. Volume of Titrant Added measure->plot inflection Identify Inflection Point of the Curve (Maximum of the first derivative) plot->inflection pka Determine pKa (pH at half-equivalence point) inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and widely used method for determining pKa values. [14] Objective: To determine the pKa of the ionizable groups of this compound.

Materials:

  • Test Compound

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Deionized water, purged with nitrogen

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Methodology:

  • Solution Preparation: Dissolve an accurately weighed amount of the test compound in deionized water to a known concentration (e.g., 1 mM). [15]A small amount of co-solvent may be needed if solubility is low. Add KCl to maintain a constant ionic strength (e.g., 0.15 M). [15]2. Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds. [15]3. Titration Setup: Place the solution in a jacketed vessel on a magnetic stirrer. Immerse the calibrated pH electrode.

  • Titration (for a basic group):

    • Begin by titrating the solution with the standardized 0.1 M HCl.

    • Add the titrant in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of fastest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This creates the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume needed to reach the equivalence point). [16][15]

Conclusion: Synthesizing Data for Strategic Advancement

The physicochemical characterization of this compound is a foundational pillar of its drug discovery journey. The protocols and principles outlined in this guide provide a robust framework for generating high-quality, decision-enabling data. By understanding the "why" behind each experimental choice—the necessity of a 24-hour incubation for true equilibrium solubility, the pre-saturation of solvents in LogP determination, and the removal of CO₂ in pKa titrations—researchers can ensure the integrity and reliability of their results. This rigorous, mechanistically-grounded approach transforms raw data into strategic insight, paving the way for the rational design and development of the next generation of 1,3,4-thiadiazole-based therapeutics.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • ResearchGate. FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features. Available from: [Link]

  • PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

  • PubMed. 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • PMC. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]

  • ResearchGate. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

  • PMC. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • ResearchGate. (2025). pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]

  • PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

  • Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]

  • PubChem. 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a significant pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its inherent properties, such as high aromaticity, metabolic stability, and the ability to participate in hydrogen bonding, make it an attractive scaffold for the design of novel therapeutic agents.[3] The mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to cross cellular membranes and interact with biological targets. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a "privileged" structure, frequently appearing in compounds with antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]

This guide focuses on a specific subset of this important class of compounds: 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine and its derivatives and analogs. The inclusion of the 2-ethoxyethyl group at the 5-position introduces a flexible, polar, and lipophilic side chain that can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This ether linkage may enhance solubility, provide additional hydrogen bond accepting capabilities, and allow for specific interactions within biological targets.

This document will provide a comprehensive overview of the synthesis, chemical properties, and biological potential of this scaffold. We will delve into the known activities of analogous compounds to build a strong case for the therapeutic potential of the 5-(2-ethoxyethyl) derivatives and provide detailed experimental protocols to facilitate further research and development in this promising area.

Synthesis of the this compound Core

The most common and efficient method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[7][8][9] This reaction is typically acid-catalyzed, with various dehydrating agents employed to drive the reaction to completion. For the synthesis of the target compound, this compound, the key starting materials are thiosemicarbazide and 3-ethoxypropanoic acid.

The reaction proceeds via an initial acylation of the thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[8]

Below is a generalized workflow for the synthesis:

Thiosemicarbazide Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->Intermediate EthoxypropanoicAcid 3-Ethoxypropanoic Acid EthoxypropanoicAcid->Intermediate PPA Polyphosphoric Acid (PPA) Heat Intermediate->PPA Thiadiazole This compound Quenching Quenching with Water/ Neutralization with Base Thiadiazole->Quenching PPA->Thiadiazole Cyclization & Dehydration Purification Purification (Recrystallization/Chromatography) Quenching->Purification

Caption: General synthetic workflow for this compound.

Derivatization Strategies

The 2-amino group of the this compound core serves as a versatile handle for further chemical modifications. This primary amine can undergo a variety of reactions to generate a library of derivatives with potentially enhanced or modulated biological activities. Key derivatization strategies include:

  • Schiff Base Formation: Reaction with various aromatic or heterocyclic aldehydes to form imines. Schiff bases of 1,3,4-thiadiazoles are known to possess significant antimicrobial and anticancer activities.

  • Acylation/Sulfonylation: Treatment with acyl chlorides, sulfonyl chlorides, or anhydrides to yield the corresponding amides and sulfonamides. These modifications can alter the electronic properties and lipophilicity of the molecule.

  • Mannich Reactions: Condensation with formaldehyde and a primary or secondary amine to afford Mannich bases, which have shown a broad spectrum of biological effects.

  • Diazotization and Coupling: The amino group can be diazotized and coupled with electron-rich aromatic compounds to produce azo dyes, a class of compounds with interesting biological and material properties.

Biological Activities and Therapeutic Potential: Insights from Analogs

While specific biological data for this compound is not extensively reported in the literature, a vast body of research on its analogs provides compelling evidence for its therapeutic potential. The 1,3,4-thiadiazole scaffold is a cornerstone in the development of various therapeutic agents.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][10][11] The proposed mechanisms of action are diverse and include:

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases, kinases, and histone deacetylases (HDACs).

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • DNA Intercalation and Cleavage: Certain analogs have been shown to bind to DNA and induce cleavage, thereby inhibiting DNA replication and transcription.[12]

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives trigger programmed cell death through various signaling pathways.

The following table summarizes the anticancer activity of some representative 5-substituted-2-amino-1,3,4-thiadiazole analogs:

5-SubstituentCancer Cell LineReported Activity (IC50)Reference
Thiophen-2-ylHepG-2 (Liver)4.37 µM[10]
Thiophen-2-ylA-549 (Lung)8.03 µM[10]
4-HydroxyphenylSK-MEL-2 (Melanoma)4.27 µg/mL[2]
Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[4][13] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

The presence of the thioether and amino groups in the 1,3,4-thiadiazole ring is believed to be crucial for their interaction with microbial targets. The lipophilicity and electronic nature of the substituent at the 5-position can significantly modulate the antimicrobial potency.

Structure-Activity Relationship (SAR) Considerations

The biological activity of 2-amino-1,3,4-thiadiazole derivatives is highly dependent on the nature of the substituents at the 5-position and on the 2-amino group.[2]

  • The 5-Position: The size, lipophilicity, and electronic properties of the substituent at this position play a critical role in target binding and pharmacokinetic properties. The introduction of aromatic or heteroaromatic rings often enhances anticancer and antimicrobial activities. The 2-ethoxyethyl group in our core molecule of interest offers a unique combination of flexibility, polarity, and moderate lipophilicity, which could lead to favorable interactions with specific biological targets. Its ether oxygen can act as a hydrogen bond acceptor, potentially increasing binding affinity.

  • The 2-Amino Group: Derivatization of the 2-amino group can have a profound impact on biological activity. For instance, the formation of Schiff bases or amides can either enhance or diminish the activity depending on the specific substituent introduced. These modifications can alter the overall shape, electronic distribution, and hydrogen bonding capacity of the molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[7][8]

Materials:

  • Thiosemicarbazide

  • 3-Ethoxypropanoic acid

  • Polyphosphoric acid (PPA)

  • Deionized water

  • Ammonium hydroxide (concentrated)

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (e.g., 50 g).

  • Heat the PPA to 60-70 °C with stirring until it becomes a mobile liquid.

  • To the stirred PPA, add thiosemicarbazide (1 molar equivalent) in portions, ensuring the temperature does not exceed 80 °C.

  • Once the thiosemicarbazide has dissolved, slowly add 3-ethoxypropanoic acid (1 molar equivalent).

  • After the addition is complete, raise the temperature of the reaction mixture to 100-110 °C and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous reaction mixture into a beaker containing crushed ice and water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

  • Dry the purified product under vacuum. Characterize the final product by NMR, IR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic activity of the synthesized compounds against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in the complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Future Perspectives and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The wealth of data on the biological activities of its analogs strongly suggests that this core structure is likely to exhibit interesting pharmacological properties. Future research should focus on the synthesis of a diverse library of derivatives by modifying the 2-amino group and exploring bioisosteric replacements for the 2-ethoxyethyl side chain.

Systematic evaluation of these new compounds in a battery of biological assays, including anticancer, antibacterial, and antifungal screens, will be crucial to unlocking the full therapeutic potential of this chemical class. Furthermore, detailed mechanistic studies and in vivo evaluations of the most promising candidates will be necessary to translate these initial findings into clinically relevant drug candidates.

This guide provides a solid foundation for researchers to embark on the exploration of this compound derivatives and analogs. The synthetic protocols, biological context, and strategic considerations outlined herein are intended to accelerate the discovery and development of new and effective treatments for a range of diseases.

References

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1683–1694. [Link]

  • Rabie, A. M., & El-Metwaly, N. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Research on Chemical Intermediates, 44(10), 6061–6083. [Link]

  • Kostenko, T. S., Tikhonov, A. A., Sanina, N. A., & Aldoshin, S. M. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]

  • Patel, N. B., & Shaikh, F. M. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 485-491. [Link]

  • Karaman, M., Sancak, K., & Taslimi, P. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2479. [Link]

  • Saeed, B. M. S., Al-jadaan, S. A. N., & Abbas, B. A. (2019). Pharmacological and Biological Evaluation of 5,5’[(1,4-Phenelene) bis (1,3,4-thiadiazol-2-amine)]. Journal of Physics: Conference Series, 1279, 012038. [Link]

  • Kaur, R., & Sharma, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1528. [Link]

  • Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1683–1694. [Link]

  • Mobil Oil Corp. (1978). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Kumar, S., & Narasimhan, B. (2018). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 993-1010. [Link]

  • Plech, T., Wujec, M., & Siwek, A. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(17), 3871. [Link]

  • Olin Mathieson Chemical Corp. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
  • Mobil Oil Corp. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(1), 108. [Link]

  • Li, Y., Geng, J., Liu, Y., & Wang, Q. (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery, 15(12), 1276-1287. [Link]

  • Singh, P., & Verma, A. (2023). 1,3,4‐Thiadiazole Derivatives as VEGFR‐2 Inhibitors and Its Molecular Insight for Cancer Therapy. ChemistrySelect, 8(10), e202204646. [Link]

  • Gomaa, M. S., & Al-Dhfyan, A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. [Link]

Sources

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-1,3,4-Thiadiazole Compounds

The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of pharmacological activities.[1][2] This scaffold is considered a "privileged structure" because its unique physicochemical and pharmacokinetic properties allow it to bind to a wide range of biological targets with high affinity.[3][4] The thiadiazole ring is a bioisostere of pyrimidine and pyridazine, components found in crucial biological molecules, which allows it to mimic these structures and interact with their respective biological pathways.[3][5] Furthermore, the sulfur atom enhances lipophilicity, while the overall mesoionic character of the ring system facilitates passage across cellular membranes, contributing to good oral absorption and bioavailability.[1][4] These inherent properties have made 2-amino-1,3,4-thiadiazole and its derivatives a fertile ground for the discovery of novel therapeutic agents across numerous disease areas, including infectious diseases, oncology, inflammation, and neurology.[6][7]

Core Biological Activities and Mechanisms of Action

The derivatization of the 2-amino-1,3,4-thiadiazole core, particularly at the C5 position and the exocyclic amino group, has yielded compounds with a wide array of biological functions.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole exert potent anticancer effects through diverse mechanisms that target the fundamental processes of cancer cell proliferation, survival, and metastasis.[8][9] The antitumor potential of the core 2-amino-1,3,4-thiadiazole structure was identified decades ago and has since spurred the development of numerous derivatives with enhanced efficacy.[5][7]

Key Mechanisms:

  • Inhibition of Oncogenic Signaling Pathways: A primary mechanism involves the inhibition of key kinases that drive cancer progression. For instance, certain derivatives like 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) have been shown to inhibit the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway.[8][10] This inhibition blocks downstream signaling, leading to cell cycle arrest in the G0/G1 phase and a halt in proliferation.[10] Other kinases targeted by thiadiazole derivatives include Cyclin-Dependent Kinase 2 (CDK2) and c-Jun N-Terminal Kinase (JNK).[8]

  • Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death in cancer cells. This is often achieved by modulating key proteins in the apoptotic cascade.

  • Enzyme Inhibition: Other targeted enzymes include topoisomerase II, glutaminase, and histone deacetylase, all of which are critical for cancer cell survival and growth.[9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
FABTA549 (lung carcinoma)Proliferation13.7[11]
FABTC6 (glioma)Proliferation23.5[11]
Compound 2gLoVo (colon cancer)Anti-proliferative2.44[9][11]
Compound 2gMCF-7 (breast cancer)Anti-proliferative23.29[9][11]
Compound 2K562 (leukemia)Abl protein kinase inhibition7.4[11]
Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of new antimicrobial agents to combat the growing threat of drug resistance.[4][12] Derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and mycobacteria.

  • Antibacterial: Compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[12][13] The mechanism is often linked to the inhibition of essential metabolic pathways, analogous to sulfonamide drugs that inhibit folic acid synthesis.[14]

  • Antifungal: Significant activity has been observed against pathogenic fungi, including Candida albicans and Aspergillus species.[12] The introduction of metal ions through complexation with the thiadiazole ligand can further enhance this antifungal activity.[12]

  • Antitubercular: Several derivatives have shown promising inhibitory activity against Mycobacterium tuberculosis. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition against the H37Rv strain at a low concentration, highlighting its potential as a lead structure for new anti-TB drugs.[5]

Antiviral Activity

The 2-amino-1,3,4-thiadiazole moiety is a valuable scaffold for developing novel antiviral agents, with documented activity against a range of viruses, including HIV-1, HIV-2, and Human Cytomegalovirus (HCMV).[3][15]

  • Anti-HIV Activity: Structure-activity relationship (SAR) studies have shown that the electronic properties of substituents greatly influence anti-HIV potency. The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on an N-aryl substituent can enhance antiviral activity.[3]

  • HCMV Polymerase Inhibition: A large-scale screening of 472 synthesized 2-amino-1,3,4-thiadiazole derivatives identified several compounds that completely inhibited the HCMV polymerase enzyme at a concentration of 25 μM, demonstrating a clear mechanism of action.[3]

Anti-inflammatory and Analgesic Activity

Derivatives of 1,3,4-thiadiazole, particularly those fused with other heterocyclic systems like imidazole, have been shown to possess significant anti-inflammatory and analgesic properties.[16][17]

  • Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key mediators of the inflammatory cascade. Molecular docking studies have shown that certain imidazo[2,1-b][4][8][15]thiadiazole derivatives exhibit a higher theoretical inhibition of COX-2 compared to the standard drug diclofenac.[16]

  • In Vivo Efficacy: In animal models, such as the carrageenan-induced rat paw edema test, specific derivatives have demonstrated superior anti-inflammatory activity to diclofenac without causing the ulcerogenic side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[16][17]

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key feature in a number of compounds evaluated for anticonvulsant properties.[18][19]

  • Pharmacological Profile: The compound 2-(aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole was found to have potent anticonvulsant properties in both mice and rats, with efficacy comparable to standard drugs like phenytoin and carbamazepine in maximal electroshock (MES) seizure models.[18][20]

  • Structure-Activity Relationship: SAR studies indicate that the potency is highly dependent on the substituents. While alkylation of the side-chain nitrogen maintained activity, aryl substitution or lengthening the carbon chain led to a decrease in potency.[20]

Carbonic Anhydrase Inhibition

Sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), an enzyme crucial in various physiological processes.[21][22]

  • Therapeutic Application: This inhibitory activity is famously exploited in drugs like acetazolamide and methazolamide, which are used to treat glaucoma by reducing intraocular pressure.[5][23] They work by decreasing the secretion of aqueous humor in the eye.[21]

  • Potency: The inhibitory potencies (I50 values) of these compounds against carbonic anhydrase II can be in the nanomolar range, demonstrating high affinity for the target enzyme.[21]

Methodologies: Synthesis and Biological Evaluation

The successful development of 2-amino-1,3,4-thiadiazole derivatives relies on robust synthetic protocols and validated biological screening assays.

General Synthesis of 2-Amino-1,3,4-Thiadiazoles

A prevalent and efficient method for synthesizing the 2-amino-1,3,4-thiadiazole core is the oxidative cyclization of aldehyde- or ketone-derived thiosemicarbazones. This approach is versatile and accommodates a wide range of substituents.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazole

Objective: To synthesize a 5-substituted-2-amino-1,3,4-thiadiazole via the oxidative cyclization of a thiosemicarbazone intermediate.

Step 1: Synthesis of Thiosemicarbazone Intermediate

  • Dissolve the desired aromatic aldehyde (10 mmol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Add thiosemicarbazide (10 mmol) to the solution.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 4-6 hours while stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The thiosemicarbazone product will precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Step 2: Oxidative Cyclization to 2-Amino-1,3,4-Thiadiazole

  • Suspend the dried thiosemicarbazone (5 mmol) in 30 mL of distilled water.

  • In a separate beaker, dissolve hydrated iron (III) ammonium sulfate (ferric alum, FeNH₄(SO₄)₂·12H₂O) (10 mmol) in 20 mL of distilled water.

  • Add the ferric alum solution dropwise to the thiosemicarbazone suspension while stirring vigorously.

  • Heat the mixture to 80-90°C and maintain for 1-2 hours. Some protocols may utilize sonication as an alternative energy source to drive the reaction.[14][24] The causality for using an oxidizing agent like ferric alum is to facilitate the intramolecular cyclodehydration, which forms the stable thiadiazole ring.

  • Cool the mixture. A precipitate of the 2-amino-1,3,4-thiadiazole derivative will form.

  • Collect the solid product by filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.

  • Characterize the final product using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis (Step 1) cluster_final Final Product Synthesis (Step 2) A Aromatic Aldehyde C Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->C B Thiosemicarbazide B->C D Thiosemicarbazone C->D Formation E Oxidative Cyclization (Ferric Alum, Heat) D->E Input F 2-Amino-1,3,4-Thiadiazole E->F Formation & Purification

Caption: General workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.

Protocol for Biological Evaluation: Anticancer Cell Viability (MTT Assay)

Objective: To determine the cytotoxic effect of a 2-amino-1,3,4-thiadiazole compound on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity. This is a critical control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G A Compound Library (Thiadiazole Derivatives) B Primary Screening (e.g., Single High-Dose MTT Assay) A->B C Hit Identification (Compounds showing >50% inhibition) B->C Data Analysis D Secondary Screening (Dose-Response Curve & IC50 Determination) C->D Progression E Lead Compound(s) D->E Selection F Mechanism of Action Studies (e.g., Kinase Assay, Apoptosis Assay) E->F G Lead Optimization (SAR Studies) F->G Feedback G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor (RTK) RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Activates Proliferation Cell Cycle Progression & Proliferation TF->Proliferation Promotes Inhibitor 2-Amino-1,3,4-Thiadiazole Derivative (e.g., FABT) Inhibitor->MEK Inhibits Activation

Caption: Inhibition of the ERK pathway by a 2-amino-1,3,4-thiadiazole derivative.

Conclusion and Future Perspectives

The 2-amino-1,3,4-thiadiazole scaffold remains a highly valuable and versatile core in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects. [4][8]The ease of synthesis and the potential for chemical modification at multiple positions allow for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research will likely focus on several key areas:

  • Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or kinase mutants to minimize off-target effects and enhance safety profiles.

  • Hybrid Molecules: Covalently linking the 2-amino-1,3,4-thiadiazole scaffold to other pharmacologically active moieties to create hybrid molecules with synergistic or dual-acting therapeutic effects. [2]3. Combating Drug Resistance: Developing novel derivatives specifically aimed at overcoming established mechanisms of resistance in bacteria, viruses, and cancer cells.

The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

  • G-B. Blaga, C.D. Cîrțiu, G. Șerban, O. Stănașel, S. Rada, A.C. Blaga. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules.
  • G-B. Blaga, C.D. Cîrțiu, G. Șerban, O. Stănașel, S. Rada, A.C. Blaga. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC.
  • Multiple Authors. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • BenchChem. The Multifaceted Mechanisms of Action of 2-Amino-1,3,4-Thiadiazole Compounds: A Technical Guide. BenchChem.
  • BenchChem.
  • G. Serban, O. Stanasel, E. Serban, S. Bota. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • M. Blaja, et al.
  • A.A. Gmiński, et al. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. PubMed.
  • T. Lida, et al. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors. PubMed.
  • G-B. Blaga, et al. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. elibrary.ru.
  • S.A.A. Majeed, B.A. AL-Jaff. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity.
  • Multiple Authors.
  • M.R. Stillings, et al. Substituted 1,3,4-thiadiazoles with anticonvulsant activity. 2. Aminoalkyl derivatives.
  • S.A.A. Majeed, B.A. AL-Jaff. Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Applicable Chemistry.
  • Multiple Authors. Synthesis of 2-amino-1-3-4-thiadiazoles.
  • A.K. Gupta, et al. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.
  • Multiple Authors. Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
  • V. Kumar, et al. BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b]T[4][8][15]HIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.

  • Multiple Authors. Thiadiazole antiviral agents.
  • G. Serban, et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Dove Medical Press.
  • Multiple Authors. 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD.
  • C. Limban, et al.
  • A. Sławiński, J. Szafraniec-Szczęsny. Thiadiazole derivatives as anticancer agents.
  • Multiple Authors. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists.
  • G. Serban, et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
  • A. Kumar, et al. Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
  • Multiple Authors.
  • Multiple Authors. Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online.
  • Multiple Authors.
  • H. Senturk, et al. Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme. dergipark.org.tr.
  • A.M. Ciobanu, et al. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[4][8][15]hiadiazole Derivatives as Anti-Inflammatory Agents. PubMed.

  • S. Roy, et al. Structure-activity relationships of thiadiazole agonists of the human secretin receptor.
  • A.M. Ciobanu, et al. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b]T[4][8][15]hiadiazole Derivatives as Anti-Inflammatory Agents. MDPI.

  • A. Chimirri, et al. SYNTHESIS AND ANTICONVULSANT PROPERTIES OF 3-(1,3,4-THIADIAZOL-2-YL)THIAZOLIDIN-4-ONES. IRIS.
  • Multiple Authors. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers.
  • P. Sharma, et al.

Sources

An In-depth Technical Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound belonging to the versatile 1,3,4-thiadiazole class. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4][5] The presence of the =N-C-S moiety is believed to be a key contributor to the biological activity of these compounds.[6][7] This document will delve into the synthesis, structural elucidation, and anticipated biological significance of this compound, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[4] This structural motif is considered a "privileged scaffold" due to its unique chemical properties and its ability to interact with various biological targets.[4] Its derivatives are found in several marketed drugs, highlighting their therapeutic relevance.[5][8] The diverse biological activities of 1,3,4-thiadiazoles stem from their ability to participate in hydrogen bonding, coordinate with metal ions, and engage in various other non-covalent interactions within biological systems. The continued exploration of novel 1,3,4-thiadiazole derivatives remains a highly active area of research.[1]

Synthesis of this compound

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of analogous 1,3,4-thiadiazole derivatives.

Step 1: Synthesis of 3-ethoxypropanoic acid. This starting material can be prepared from commercially available reagents.

Step 2: Reaction of 3-ethoxypropanoic acid with thiosemicarbazide.

  • To a solution of 3-ethoxypropanoic acid (1 equivalent) in a suitable solvent such as phosphorus oxychloride (POCl₃) or a polyphosphate ester (PPE), add thiosemicarbazide (1 equivalent).[9]

  • The reaction mixture is heated under reflux for a specified period, typically 2-4 hours, with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Physicochemical Properties and Structural Elucidation

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

PropertyValue
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.23 g/mol
CAS Number 299936-83-7[10]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3100 cm⁻¹), C-H stretching of the ethyl group, C=N stretching of the thiadiazole ring (around 1620 cm⁻¹), and C-S-C stretching.[6][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should reveal signals corresponding to the ethoxy protons (a triplet for the CH₃ and a quartet for the OCH₂), the two methylene groups of the ethyl side chain, and a broad singlet for the NH₂ protons.[12][13]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxyethyl group and the two carbons of the thiadiazole ring, with the C=N carbons appearing at lower field.[6][13]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 173.23).[6][9]

Anticipated Biological Activity and Mechanism of Action

Derivatives of 1,3,4-thiadiazole are known to possess a broad spectrum of biological activities.[5][14] While specific data for this compound is not available, its potential pharmacological profile can be inferred from related structures.

Potential Therapeutic Areas
  • Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[14] Some have been shown to induce apoptosis and inhibit key enzymes involved in cancer progression.[14]

  • Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a common pharmacophore in antimicrobial agents.[15] Compounds bearing this scaffold have shown activity against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Several 1,3,4-thiadiazole derivatives have exhibited significant anti-inflammatory properties.[2][3]

Potential Mechanism of Action

The precise mechanism of action will depend on the specific biological target. However, some 1,3,4-thiadiazole derivatives have been reported to act as inhibitors of enzymes such as carbonic anhydrase, lipoxygenase, and various kinases.[16][17] The following diagram illustrates a generalized signaling pathway that could be modulated by a 1,3,4-thiadiazole derivative acting as a kinase inhibitor.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Proliferation Gene Expression Thiadiazole 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine Thiadiazole->Kinase_Cascade Inhibition

Caption: A generalized kinase signaling pathway potentially inhibited by a 1,3,4-thiadiazole derivative.

Experimental Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.

  • Cell Culture: Plate cancer cells (e.g., human breast cancer cell line MCF-7 or colorectal carcinoma cell line HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on 1,3,4-thiadiazole derivatives, this compound is anticipated to exhibit interesting biological activities. Future research should focus on its synthesis, purification, and comprehensive biological evaluation. In vitro and in vivo studies are warranted to elucidate its specific pharmacological profile and mechanism of action. Furthermore, structure-activity relationship (SAR) studies, involving modifications of the 2-ethoxyethyl and 2-amino groups, could lead to the discovery of more potent and selective drug candidates.

References

  • Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. RSC Advances, 13(37), 25983–26011.
  • Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
  • Mishra, G., Singh, A. K., & Jyoti, K. (2011). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of ChemTech Research, 3(3), 1380-1393.
  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573.
  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 103-110.
  • Benchchem. (n.d.). 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-.
  • PubChem. (n.d.). N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide.
  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Current Chemistry Letters, 8(2), 65-76.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2016). Journal of Chemical and Pharmaceutical Research, 8(7), 519-530.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell, 37(1), 58-67.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019).
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(1), 1-10.
  • Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). Molecules, 25(22), 5266.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). Pharmaceuticals, 15(12), 1526.
  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. (2021).
  • Chemdiv. (n.d.). Compound this compound.
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018).
  • Sigma-Aldrich. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole 97.
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. (2011). Acta Crystallographica Section E, Structure Reports Online, 68(Pt 1), o1279.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2017). Chemistry Central Journal, 11(1), 79.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Drug Design, Development and Therapy, 12, 1545–1566.
  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Pharmaceutical and Biomedical Research, 3(2), 29-38.
  • S1 Supporting information Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl. (n.d.).
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. (2024). RSC Medicinal Chemistry, 15(2), 481–490.
  • Sigma-Aldrich. (n.d.). 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine.
  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999.
  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole.

Sources

Spectroscopic data for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 2-amino-1,3,4-thiadiazole scaffold in a wide range of biologically active molecules. The 1,3,4-thiadiazole ring is a versatile pharmacophore known to exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substituent at the 5-position, in this case, an ethoxyethyl group, can significantly influence the compound's physicochemical properties, such as solubility and lipophilicity, and its interaction with biological targets.

Accurate structural elucidation and purity assessment are critical in the development of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are indispensable tools for this purpose. While comprehensive experimental data for this specific molecule is not widely published, this guide provides a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This document serves as a predictive reference for researchers synthesizing or working with this compound, outlining the expected spectroscopic data and the rationale behind it.

Molecular Structure and Spectroscopic Correlations

The key to predicting the spectroscopic data lies in understanding the chemical environment of each atom within the molecule. The structure consists of a 2-amino-1,3,4-thiadiazole core linked to a 2-ethoxyethyl side chain at the C5 position.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their connectivity. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would show distinct signals for the amine, ethoxy, and ethyl bridge protons.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
NH₂~7.10Singlet (broad)2HThe amine protons on the electron-rich thiadiazole ring are expected to appear as a broad singlet. The chemical shift can vary with concentration and temperature due to hydrogen bonding.
-O-CH ₂-CH₃~3.45Quartet2HThese methylene protons are adjacent to an oxygen atom and a methyl group, resulting in a quartet due to coupling with the three methyl protons.
-S-CH₂-CH ₂-O-~3.70Triplet2HThese methylene protons are deshielded by the adjacent oxygen atom and split into a triplet by the neighboring methylene group.
-S-CH ₂-CH₂-O-~3.15Triplet2HThese methylene protons are adjacent to the thiadiazole ring and a methylene group, leading to a triplet. The sulfur and the aromatic ring cause a downfield shift.
-O-CH₂-CH~1.10Triplet3HThe terminal methyl protons are in a typical aliphatic environment and are split into a triplet by the adjacent methylene group.
Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2~168.0The carbon atom in the thiadiazole ring bonded to the amino group and two nitrogen atoms is expected to be significantly deshielded. For similar 2-amino-1,3,4-thiadiazoles, this peak appears in this region.[1]
C5~155.0The carbon atom in the thiadiazole ring bonded to the ethoxyethyl substituent is also deshielded due to its position in the heterocyclic ring.[1]
-S-CH₂-C H₂-O-~68.0The carbon atom bonded to the oxygen is deshielded due to the electronegativity of oxygen.
-O-C H₂-CH₃~65.0The methylene carbon of the ethoxy group is also deshielded by the adjacent oxygen atom.
-S-C H₂-CH₂-O-~30.0The carbon atom attached to the thiadiazole ring is expected to be in this region, influenced by the sulfur atom.
-O-CH₂-C H₃~15.0The terminal methyl carbon is in a typical aliphatic region.
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed for a better signal.

  • Instrumentation: Use the same NMR spectrometer, switching to the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a single line. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Predicted MS Data

m/zIonRationale
173[M]⁺Molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₁N₃OS).
145[M - C₂H₄]⁺Loss of ethene from the ethoxyethyl side chain.
129[M - C₂H₄O]⁺Loss of ethylene oxide.
114[C₃H₄N₃S]⁺Fragmentation of the side chain, leaving the thiadiazole ring with a methyl group.
101[C₂H₃N₃S]⁺The 2-amino-1,3,4-thiadiazole core.[2]
73[C₄H₉O]⁺The ethoxyethyl fragment.
Experimental Protocol for MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)VibrationRationale
3300-3100N-H stretchingCharacteristic of the primary amine (NH₂) group, often appearing as two distinct bands.
2975-2850C-H stretchingAliphatic C-H stretching from the ethoxyethyl group.
~1620C=N stretchingStretching vibration of the C=N bond within the thiadiazole ring.[3]
~1520N-H bendingBending vibration of the amine group.
~1100C-O-C stretchingAsymmetric stretching of the ether linkage.
~670C-S stretchingStretching vibration of the C-S bond in the thiadiazole ring.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow for Spectroscopic Characterization

cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry purification->ms ir Infrared Spectroscopy purification->ir interpretation Correlate Data with Predicted Spectra nmr->interpretation ms->interpretation ir->interpretation validation Confirm Structure and Purity interpretation->validation

Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of a new chemical entity.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By leveraging established principles of spectroscopy and comparing with data from structurally related compounds, we have outlined the expected ¹H NMR, ¹³C NMR, MS, and IR characteristics. These predictions offer a valuable baseline for researchers to confirm the successful synthesis and purity of this compound. The provided protocols for data acquisition serve as a practical guide for obtaining high-quality spectroscopic data. As with any new compound, the ultimate confirmation of its structure will rely on the careful acquisition and interpretation of experimental data, which can be compared against the well-reasoned predictions laid out in this document.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and identification of some derivatives of 1,3,4-thiadiazole. N.p., n.d. Web.
  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. N.p., n.d. Web. [Link]

  • Growing Science. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. N.p., n.d. Web. [Link]

  • Journal of Global Pharma Technology.
  • PLOS. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4- thiadiazol-2-yl)amino)ethyl)cinnamamide. N.p., n.d. Web.
  • PubChem. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide. N.p., n.d. Web. [Link]

  • Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. N.p., n.d. Web. [Link]

  • MDPI. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. N.p., n.d. Web. [Link]

  • MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. N.p., n.d. Web. [Link]

  • NIST WebBook. 1,3,4-Thiadiazol-2-amine. N.p., n.d. Web. [Link]

  • SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-. N.p., n.d. Web.
  • ResearchGate. Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. N.p., n.d. Web. [Link]

  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. N.p., n.d. Web. [Link]

  • NIST WebBook. Aminothiazole. N.p., n.d. Web. [Link]

  • ChemicalBook. 2-Amino-5-methyl-1,3,4-thiadiazole(108-33-8) 1 H NMR. N.p., n.d. Web.
  • SpectraBase. 1,3,4-Thiadiazol-2-amine, 5-[(2-methylpropyl)thio]-. N.p., n.d. Web.
  • ChemicalBook. 5-Amino-1,3,4-thiadiazole-2-thiol(2349-67-9)IR1. N.p., n.d. Web.
  • SpectraBase. 5-{[2-oxo-2-(1-Piperidinyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-amine. N.p., n.d. Web.
  • PubChem. 2-Amino-5-phenyl-1,3,4-thiadiazole. N.p., n.d. Web. [Link]

Sources

The Thiadiazole Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including its mesoionic character, allow compounds incorporating this motif to readily cross cellular membranes and engage with a diverse array of biological targets.[1][2] This versatility has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] This technical guide provides an in-depth exploration of the key therapeutic targets of thiadiazole derivatives, focusing on the underlying mechanisms of action, presentation of quantitative efficacy data, and detailed protocols for the validation of these interactions. This document is intended to serve as a comprehensive resource for researchers and scientists actively engaged in the discovery and development of novel therapeutics.

Introduction: The Versatility of the Thiadiazole Core

Thiadiazoles are a class of aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms within a five-membered ring. Of the four possible isomers, the 1,3,4-thiadiazole scaffold has garnered the most significant attention in drug discovery due to its favorable physicochemical properties and its capacity to act as a bioisostere for other key functional groups.[3] The arrangement of heteroatoms in the 1,3,4-thiadiazole ring creates a unique distribution of electron density, enabling these molecules to participate in a wide range of non-covalent interactions with biological macromolecules, including hydrogen bonding, van der Waals forces, and π-π stacking. This inherent ability to interact with diverse protein architectures is a primary driver of the broad therapeutic potential of thiadiazole derivatives.

This guide will delve into three primary areas where thiadiazole derivatives have shown significant promise: oncology, infectious diseases, and neurodegenerative disorders. For each area, we will examine specific molecular targets and provide the scientific rationale and experimental methodologies for their investigation.

Thiadiazole Derivatives in Oncology

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Thiadiazole derivatives have been shown to interfere with these pathways at multiple critical junctures, demonstrating their potential as potent anticancer agents.

Target: The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) signaling cascade is a central regulator of cell growth, survival, and proliferation.[6] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several studies have identified triazolo-thiadiazole derivatives as potent inhibitors of this pathway.[6]

Mechanism of Action: These derivatives function by inhibiting the phosphorylation of Akt at key residues, such as Serine-473.[6] This inhibition prevents the downstream activation of a cascade of proteins that promote cell survival and proliferation. Molecular modeling studies suggest that these compounds bind to the ATP-binding site of Akt1 and Akt2, thereby preventing the kinase from utilizing ATP for phosphorylation.[6] The consequence of this inhibition is the induction of cell cycle arrest and apoptosis in cancer cells.

Diagram of the PI3K/Akt Signaling Pathway and Inhibition by Thiadiazoles:

PI3K_Akt_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt  Phosphorylates  (Thr308) Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., GSK3β, mTORC1) pAkt->Downstream Activates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473)   Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->pAkt Inhibits Phosphorylation

Caption: PI3K/Akt pathway inhibition by thiadiazole derivatives.

Quantitative Data: Anti-proliferative Activity of Thiadiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Citation
KA39 HT-29 (Colon)Not specified (potent)[6]
KA25 HT-29 (Colon)Not specified (potent)[6]
8a A549 (Lung)1.62[7]
8a MDA-MB-231 (Breast)4.61[7]
3j MCF-7 (Breast)2.375[8]
3o MCF-7 (Breast)2.884[8]
Derivative 55 MCF-7 (Breast)1.01-2.04[9]

Experimental Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol provides a method for assessing the inhibition of Akt phosphorylation in cancer cells treated with thiadiazole derivatives.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., HT-29, MCF-7) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the thiadiazole derivative for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • To induce Akt phosphorylation, you may stimulate the cells with a growth factor like insulin (100 nM for 20 minutes) prior to harvesting.[2]

  • Cell Lysis:

    • Place culture plates on ice and wash the cells once with ice-cold PBS.[2]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

    • Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[2]

    • Collect the supernatant containing the protein lysate.[2]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.[2]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • For a loading control, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.

Target: Carbonic Anhydrases

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Thiadiazole-sulfonamide derivatives are well-established inhibitors of these enzymes.

Mechanism of Action: The sulfonamide moiety of these thiadiazole derivatives coordinates with the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. This inhibition can lead to an increase in intracellular pH, disrupting the metabolic processes that favor tumor growth.[9]

Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes

Compound ClassTarget IsozymeIC50 Range (µM)Citation
Pyrazole-amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-I3.25 - 4.75[9]
Pyrazole-amides of 5-amino-1,3,4-thiadiazole-2-sulfonamidehCA-II0.055 - 2.6[9]
Acetophenone-thiadiazole derivativeshCA-I0.033 - 0.14[10]
Acetophenone-thiadiazole derivativeshCA-II0.030 - 0.11[10]
Sulfonyl Semicarbazide DerivativeshCA-II2.02 - 5.69[11]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]

    • CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase (e.g., hCA-II) in cold Assay Buffer.[1]

    • Substrate Solution: p-Nitrophenyl acetate (p-NPA) in a suitable organic solvent like acetonitrile.[1]

    • Inhibitor Solutions: Prepare serial dilutions of the thiadiazole derivatives and a known inhibitor (e.g., Acetazolamide) as a positive control.[1]

  • Assay Procedure (96-well plate format):

    • Add 158 µL of Assay Buffer to each well.[1]

    • Add 2 µL of the inhibitor working solution (or vehicle for control).[1]

    • Add 20 µL of the CA working solution to all wells except the blank.[1]

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for enzyme-inhibitor binding.[1]

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[1]

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]

    • Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Thiadiazole Derivatives in Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Thiadiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Target: Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is absent in higher eukaryotes, making it an excellent target for antibacterial drugs.[11] Thiadiazole derivatives have been identified as inhibitors of this crucial enzyme.[4][6]

Mechanism of Action: These compounds typically target the GyrB subunit of DNA gyrase, which contains the ATP-binding site.[6] By binding to this site, they prevent the ATP-dependent supercoiling of DNA, leading to the disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, suggesting that thiadiazole derivatives may be effective against fluoroquinolone-resistant strains.[6]

Quantitative Data: DNA Gyrase Inhibition and Antibacterial Activity

Compound Class/IDTarget Organism/EnzymeIC50 or MICCitation
Pyrrolamide-thiadiazole (17)S. aureus DNA GyraseIC50 = 0.137 µM[12]
Pyrrolamide-thiadiazole (17)E. coli DNA GyraseIC50 = 6.87 µM[12]
Thiazole-thiadiazole hybrid (8)E. coli DNA Gyrase BIC50 = 0.33 µM[10][13]
Thiazole-thiadiazole hybrid (9e)E. coliMIC = 6.25 µg/mL[4]
Thiazole-thiadiazole hybrid (9c)S. pyogenesMIC = 12.5 µg/mL[4]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup:

    • Prepare a reaction mix containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol, 0.1 mg/ml albumin).

    • Add relaxed pBR322 plasmid DNA as the substrate.

    • Aliquot the reaction mix into tubes.[11]

  • Inhibitor Addition:

    • Add the thiadiazole derivative at various concentrations to the reaction tubes. Include a positive control inhibitor (e.g., novobiocin) and a no-inhibitor control.[11]

  • Enzyme Reaction:

    • Add a defined unit of E. coli DNA gyrase to each tube to start the reaction.[11]

    • Incubate the reaction at 37°C for 30-60 minutes.[11]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).[11]

    • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium bromide) and quantify the band intensities.

    • Determine the concentration of the inhibitor that causes 50% inhibition of the supercoiling activity (IC50).

Target: Fungal Ergosterol Biosynthesis

Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It is essential for maintaining membrane fluidity and integrity. Many antifungal drugs, including the azoles, target the ergosterol biosynthesis pathway. Thiadiazole derivatives have emerged as potent inhibitors of this pathway.[14][15]

Mechanism of Action: Thiadiazole derivatives can inhibit the enzyme 14-α-sterol demethylase, a cytochrome P450 enzyme that is a key step in the conversion of lanosterol to ergosterol.[15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the fungal cell membrane, leading to cell growth inhibition and death.[16]

Quantitative Data: Antifungal Activity of Thiadiazole Derivatives

Compound Class/IDTarget Fungal StrainMIC or EC50 (µg/mL)Citation
Thiadiazole derivative (C1)Candida speciesMIC100 = 8 - 96[17]
Thiadiazole-thiol (A-3)Rhizoctonia solaniEC50 = 3.6[14]
Flavonol-thiadiazole (Y18)Botrytis cinereaEC50 = 2.4[3]
Pyrazole-pyridine-pyrimidine (4n)C. albicansMIC = 200[18]

Experimental Protocol: Ergosterol Quantification Assay

This protocol quantifies the total ergosterol content in fungal cells treated with thiadiazole derivatives.

  • Fungal Culture and Treatment:

    • Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium to mid-log phase.

    • Treat the cultures with the thiadiazole derivative at its MIC or sub-MIC concentration for a defined period. Include an untreated control.

  • Cell Harvesting and Saponification:

    • Harvest the fungal cells by centrifugation and wash them with sterile water.

    • Resuspend the cell pellet in a solution of potassium hydroxide in methanol (e.g., 25% KOH in methanol).[19]

    • Heat the suspension at 80-85°C for 1-2 hours to saponify the cellular lipids.[19]

  • Ergosterol Extraction:

    • Cool the samples and extract the non-saponifiable lipids (containing ergosterol) by adding n-heptane or pentane and vortexing vigorously.[19]

    • Separate the phases by centrifugation and carefully collect the upper organic layer.

  • Quantification by HPLC:

    • Evaporate the organic solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis (e.g., methanol).

    • Inject the sample into a high-performance liquid chromatograph (HPLC) equipped with a C18 column.

    • Elute the ergosterol using an appropriate mobile phase (e.g., methanol).

    • Detect ergosterol by its UV absorbance at 282 nm.

    • Quantify the ergosterol content by comparing the peak area to a standard curve generated with purified ergosterol.

Diagram of the Antifungal Experimental Workflow:

Caption: Workflow for quantifying ergosterol inhibition.

Thiadiazole Derivatives in Neurodegenerative Diseases

Neurodegenerative disorders, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Thiadiazole derivatives have shown potential in targeting key enzymes implicated in the pathology of these diseases.

Target: Acetylcholinesterase (AChE)

Alzheimer's disease is associated with a deficit in the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Mechanism of Action: Thiadiazole derivatives have been designed to act as potent inhibitors of AChE. Their mechanism often involves binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. Molecular docking studies have shown that these compounds can form key interactions with amino acid residues within the catalytic gorge of AChE, similar to established drugs like donepezil.[7]

Quantitative Data: Acetylcholinesterase Inhibition by Thiadiazole Derivatives

Compound Class/IDTarget EnzymeIC50Citation
Thiazole derivative (10)AChE103.24 nM[7]
Thiazole derivative (16)AChE108.94 nM[7]
Thiazole derivative (3b)AChE18.1 nM
ThiazolylhydrazoneAChE0.0317 µM
Thiazoloindazole (Tl45b)AChE0.071 µM
Indole-thiadiazoleAChE0.17 µM[5]

Future Perspectives and Conclusion

The thiadiazole scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents. The diverse range of biological targets that can be effectively modulated by thiadiazole derivatives underscores their importance in medicinal chemistry. The research highlighted in this guide demonstrates the potential of these compounds in oncology, infectious diseases, and neurodegenerative disorders.

Future efforts in this field will likely focus on the synthesis of new thiadiazole libraries with greater structural diversity to explore an even wider range of biological targets. The use of computational methods, such as molecular docking and QSAR studies, will continue to be instrumental in the rational design of more potent and selective inhibitors.[6] Furthermore, the development of thiadiazole-based compounds that can modulate multiple targets simultaneously holds promise for the treatment of complex multifactorial diseases.

References

  • Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. PubMed Central. [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. PubMed. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. MDPI. [Link]

  • Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PubMed Central. [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. PubMed Central. [Link]

  • Full article: Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Taylor & Francis Online. [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors. PubMed Central. [Link]

  • Novel Flavonol Derivatives Containing 1,3,4-Thiadiazole as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. ACS Publications. [Link]

  • (PDF) Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. ResearchGate. [Link]

  • Virtual Screening-Based Synthesis of 1,3,4-Thiadiazole Derivatives and Their Evaluation for Fungicidal Activity, Ergosterol Inhibition, and Aquatic Toxicity. PubMed. [Link]

  • Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. MDPI. [Link]

  • Structural details, IC 50 values and CC 50 values of compounds 4-25.. ResearchGate. [Link]

  • Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental Insights. ACS Publications. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with an anti-inflammatory profile. Académie des sciences. [Link]

  • Thiazole antifungals. EBSCO. [Link]

  • Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents. MDPI. [Link]

  • Design, synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as anti-glioblastoma agents targeting the AKT pathway. ResearchGate. [Link]

  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. MDPI. [Link]

  • Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and. Informa Healthcare. [Link])

  • Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. ResearchGate. [Link])

  • Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. PubMed Central. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Prominence of the 1,3,4-Thiadiazole Scaffold in Oncology

The 1,3,4-thiadiazole ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This five-membered ring, containing sulfur and nitrogen heteroatoms, serves as a versatile scaffold for the development of novel therapeutic agents.[2] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological effects, including significant antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3][4] The mesoionic character of the 1,3,4-thiadiazole ring is thought to facilitate passage across cellular membranes, enabling potent interactions with various biological targets with the potential for high selectivity and reduced toxicity.[5]

Within this promising class of compounds, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine emerges as a molecule of interest for preclinical oncology screening. While specific biological data for this compound is not yet widely published, its structural features—a 2-amino-1,3,4-thiadiazole core with an ethoxyethyl substitution at the 5-position—suggest a strong potential for anticancer activity, a characteristic frequently observed in functionally related derivatives.[3][6][7][8]

This document provides a comprehensive guide for investigating the in vitro anticancer potential of this compound. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for preclinical drug evaluation.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₁N₃OS
Molecular Weight 173.23 g/mol
CAS Number 299936-83-7
Structure (Image of the chemical structure would be placed here in a full document)

Hypothesized Mechanism of Action

Based on extensive research into the 1,3,4-thiadiazole class, the anticancer effects of these compounds are often attributed to their ability to induce apoptosis and cause cell cycle arrest in cancerous cells.[8] Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as tyrosine kinases.[3] Therefore, it is hypothesized that this compound may exert its cytotoxic effects through similar pathways. The following protocols are designed to test this hypothesis by quantifying the compound's impact on cancer cell viability.

Experimental Protocol: In Vitro Anticancer Activity Screening using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.[9]

Materials and Reagents
  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[3][10]

  • Normal, non-cancerous cell line for cytotoxicity comparison (e.g., LLC-PK1)[11]

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cancer cells into 96-well plates start->seed_cells incubate_24h Incubate for 24 hours to allow cell adherence seed_cells->incubate_24h add_compound Treat cells with serial dilutions of This compound incubate_24h->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan crystals incubate_4h->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance calculate_ic50 Calculate cell viability and determine the IC50 value read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in the culture medium to achieve a range of final concentrations for treatment (e.g., 0.1, 1, 10, 50, 100 µM).

    • After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the treated plates for an additional 48 to 72 hours.

  • MTT Assay and Absorbance Measurement:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculation of Cell Viability:

    • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Determination of IC₅₀:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve using non-linear regression analysis.

  • Expected Results:

    • A dose-dependent decrease in cell viability is expected for the cancer cell lines treated with this compound.

    • A significantly higher IC₅₀ value for the normal cell line compared to the cancer cell lines would indicate selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Further Investigations: Elucidating the Mechanism of Action

Should this compound demonstrate significant and selective anticancer activity, further experiments can be conducted to explore its mechanism of action.

Apoptosis and Cell Cycle Analysis Workflow

MOA_Workflow start Start treat_cells Treat cancer cells with IC50 concentration of the compound start->treat_cells apoptosis_assay Annexin V-FITC/PI Staining for Apoptosis Assay treat_cells->apoptosis_assay cell_cycle_assay Propidium Iodide (PI) Staining for Cell Cycle Analysis treat_cells->cell_cycle_assay flow_cytometry Analyze cells using Flow Cytometry apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry data_analysis Quantify apoptotic cells (early and late) and cell cycle distribution (G1, S, G2/M phases) flow_cytometry->data_analysis end_node End data_analysis->end_node

Caption: Workflow for investigating the mechanism of action through apoptosis and cell cycle analysis.

Conclusion

This compound represents a promising candidate for preclinical anticancer screening based on the well-documented activities of the 1,3,4-thiadiazole scaffold. The detailed protocols provided in this application note offer a robust framework for evaluating its in vitro efficacy and elucidating its potential mechanism of action. The successful execution of these experiments will provide valuable data for the further development of this and related compounds as novel cancer therapeutics.

References

  • Gidwani, B., et al. (Year not provided).
  • (Year not provided). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.
  • (Year not provided).
  • (Year not provided).
  • (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed.
  • (2025). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound.
  • (Year not provided). THE CARCINOSTATIC ACTIVITY OF SOME 2-AMINO-1,3,4-THIADIAZOLES. Journal of the American Chemical Society.
  • (2025). 2-AMINO-1,3,4-THIADIAZOLE AS AN ANTIMICROBIAL SCAFFOLD | Request PDF.
  • Hekal, M. H., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
  • (Year not provided). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
  • (Year not provided). Application Notes and Protocols: In Vitro Anticancer Activity of 3-(Furan-2-yl)
  • (Year not provided). In vitro anticancer screening of synthesized compounds.
  • (Year not provided). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. PMC - NIH.
  • (Year not provided). Heterocyclic Anticancer Compounds: Using S-NICS Method.
  • (Year not provided). Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research. Benchchem.
  • (Year not provided). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. PMC.
  • (2024).
  • (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • (Year not provided). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • (2025).
  • (Year not provided). Biological Activities of 1,3,4-Thiadiazolo[3,2- a]pyrimidines and s-Triazolo[1,5-a.
  • (Year not provided). Synthesis and Evaluation the Activity of 1, 3, 4-Thiadiazole Derivatives as Antibacterial Agent Against Common Pathogenic Bacteria.
  • (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
  • (Year not provided). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH.

Sources

Application Notes and Protocols: 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential therapeutic applications of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. This document outlines detailed protocols and the scientific rationale behind them, empowering researchers to explore the medicinal chemistry potential of this compound.

Introduction: The Promise of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties.[3] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile building block for the development of novel therapeutic agents.[4][5][6] This is attributed to its ability to act as a hydrogen bond donor and acceptor, and its bioisosteric relationship with other key pharmacophores.[4]

This compound is an under-explored member of this promising class of compounds. The presence of the flexible ethoxyethyl side chain at the 5-position introduces a unique physicochemical profile that may influence its biological activity and pharmacokinetic properties. These notes will provide a foundational framework for the synthesis and evaluation of this specific molecule.

Synthesis of this compound

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[7][8] This approach is favored for its reliability and the ready availability of starting materials. An improved method utilizing a mixture of sulfuric acid and polyphosphoric acid has been shown to provide high yields for 2-amino-5-alkyl-1,3,4-thiadiazoles and is adapted here for our target compound.[9]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound from 3-ethoxypropanoic acid and thiosemicarbazide.

Materials:

  • 3-Ethoxypropanoic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water (deionized)

  • Ammonium hydroxide (concentrated)

  • Ethanol

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Fume hood

Procedure:

  • Preparation of the Acid Medium: In a fume hood, carefully add 75g of polyphosphoric acid to a 250 mL round-bottom flask. Cool the flask in an ice bath and slowly add 25g of concentrated sulfuric acid with continuous stirring. Maintain the temperature below 20°C during the addition.

  • Addition of Reactants: To the cooled acid mixture, add 0.1 mol of thiosemicarbazide in portions, ensuring the temperature does not exceed 25°C. Once the thiosemicarbazide is fully dissolved, slowly add 0.1 mol of 3-ethoxypropanoic acid.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. An exothermic reaction should commence, and the temperature may rise. If necessary, use a water bath to maintain the temperature between 90-100°C. Stir the mixture at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm. A precipitate of the crude product should form.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, the neutralized aqueous solution can be extracted with dichloromethane. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

G reagents 3-Ethoxypropanoic Acid + Thiosemicarbazide acid_medium H₂SO₄ / Polyphosphoric Acid reagents->acid_medium Addition at <25°C cyclization Acid-Catalyzed Cyclization (90-100°C, 2-3h) acid_medium->cyclization workup Quenching on Ice cyclization->workup neutralization Neutralization (NH₄OH) workup->neutralization purification Recrystallization / Extraction neutralization->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Potential Therapeutic Applications and Investigational Protocols

Based on the extensive literature on 2-amino-1,3,4-thiadiazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated broad-spectrum antibacterial and antifungal activities.[4][5][10] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • This compound (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the appropriate broth directly in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, run a dilution series of the standard antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many 2-amino-1,3,4-thiadiazole derivatives have shown potent anticancer activity against various cancer cell lines.[11][12][13][14][15] Their mechanisms of action are diverse and can include cell cycle arrest and induction of apoptosis.[13]

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • DMEM or other appropriate cell culture medium supplemented with FBS and antibiotics

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and the standard drug for 48 or 72 hours. Include a vehicle control (DMSO-treated cells).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Carbonic Anhydrase Inhibition

The 1,3,4-thiadiazole scaffold is a key feature of several known carbonic anhydrase (CA) inhibitors, such as acetazolamide.[16][17] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and even cancer.[18]

This is a colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I and hCA II)

  • Tris-HCl buffer

  • p-Nitrophenyl acetate (p-NPA) in acetone

  • This compound (stock solution in DMSO)

  • Acetazolamide (standard inhibitor)

  • 96-well plates

Procedure:

  • Enzyme and Inhibitor Incubation: Add the CA enzyme solution to the wells of a 96-well plate, followed by the test compound at various concentrations. Incubate at room temperature for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding the p-NPA solution.

  • Absorbance Measurement: Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC₅₀ value.

G compound This compound antimicrobial Antimicrobial Activity compound->antimicrobial anticancer Anticancer Activity compound->anticancer ca_inhibition Carbonic Anhydrase Inhibition compound->ca_inhibition

Caption: Potential therapeutic applications of the target compound.

Data Presentation

Quantitative data from the proposed assays should be summarized in clear and concise tables for easy comparison.

Table 1: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of Test CompoundMIC (µg/mL) of Standard Drug
S. aureusCiprofloxacin
E. coliCiprofloxacin
C. albicansFluconazole

Table 2: Hypothetical Anticancer Activity Data

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7
A549
HepG2
HEK293

Table 3: Hypothetical Carbonic Anhydrase Inhibition Data

EnzymeIC₅₀ (nM) of Test CompoundIC₅₀ (nM) of Acetazolamide
hCA I
hCA II

Conclusion

This compound represents a novel and synthetically accessible compound within the medicinally important class of 2-amino-1,3,4-thiadiazoles. The protocols outlined in these application notes provide a robust framework for its synthesis and the systematic investigation of its potential as an antimicrobial, anticancer, and carbonic anhydrase-inhibiting agent. The insights gained from these studies will be crucial in determining the therapeutic promise of this compound and guiding future drug development efforts.

References

Sources

Application Notes and Protocols: Thiadiazoles as High-Efficacy Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of thiadiazole derivatives as potent corrosion inhibitors. This document delves into the underlying mechanisms, synthesis strategies, and detailed protocols for evaluating their performance, ensuring scientific integrity and reproducibility.

Introduction: The Role of Thiadiazoles in Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to combat this issue, with heterocyclic compounds containing nitrogen and sulfur atoms demonstrating exceptional efficacy.[3][4] Among these, thiadiazole derivatives have emerged as a highly promising class of corrosion inhibitors due to their unique molecular structure.[1][5]

The thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, possesses several key features that contribute to its potent inhibitory action:

  • Presence of Heteroatoms: The nitrogen and sulfur atoms have lone pairs of electrons, which can coordinate with the vacant d-orbitals of metal atoms, facilitating strong adsorption onto the metal surface.[2][6]

  • π-Electron System: The aromatic nature of the thiadiazole ring provides a source of π-electrons that can interact with the metal surface, further strengthening the inhibitor-metal bond.[7]

  • Structural Versatility: The thiadiazole scaffold can be readily functionalized with various substituent groups, allowing for the fine-tuning of its electronic properties and, consequently, its inhibition efficiency.[1][8]

These properties enable thiadiazole derivatives to form a stable, protective film on the metal surface, effectively isolating it from the corrosive environment.[2][9] This guide will provide detailed protocols for the synthesis, application, and evaluation of these powerful corrosion inhibitors.

Mechanism of Corrosion Inhibition by Thiadiazoles

The primary mechanism by which thiadiazole derivatives inhibit corrosion is through adsorption onto the metal surface, forming a barrier that impedes both anodic and cathodic reactions.[9] This adsorption process can be broadly classified into two main types:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. It is a relatively weak and reversible process.

  • Chemisorption: This involves the formation of coordinate covalent bonds between the heteroatoms (N and S) of the thiadiazole ring and the vacant d-orbitals of the metal atoms. This is a much stronger and more stable form of adsorption.

In most cases, the adsorption of thiadiazole inhibitors is a combination of both physisorption and chemisorption, often referred to as a mixed-type adsorption.[2][10] The effectiveness of a thiadiazole derivative as a corrosion inhibitor is largely dependent on the stability and coverage of the adsorbed film.

The following diagram illustrates the general mechanism of action:

Thiadiazole Inhibition Mechanism Metal Metal Surface (e.g., Mild Steel) Adsorption Adsorption (Physisorption & Chemisorption) Metal->Adsorption Corrosive Corrosive Medium (e.g., HCl, H2SO4) Corrosive->Metal Corrosion Attack Thiadiazole Thiadiazole Inhibitor Thiadiazole->Adsorption Film Protective Film Formation Adsorption->Film Inhibition Corrosion Inhibition Film->Inhibition Inhibition->Metal Protection

Caption: General mechanism of corrosion inhibition by thiadiazole derivatives.

Synthesis of Thiadiazole Derivatives: A General Protocol

The versatility of the thiadiazole core allows for the synthesis of a wide range of derivatives with tailored properties. A common synthetic route to produce 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride.

Protocol 3.1: Synthesis of 2-amino-5-(substituted)-1,3,4-thiadiazole

This protocol describes a general method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazole derivatives.[3]

Materials:

  • Substituted benzoic acid (1 mmol)

  • Thiosemicarbazide (0.455 g, 5 mmol)

  • Phosphorus oxychloride (3 mL)

  • Ethanol (for recrystallization)

  • Potassium hydroxide solution

  • Distilled water

Procedure:

  • In a round-bottom flask, mix the substituted benzoic acid (1 mmol) and thiosemicarbazide (1 mmol).

  • Carefully add phosphorus oxychloride (3 mL) to the mixture under a fume hood.

  • Stir the mixture for 1 hour at room temperature, then cool the flask in an ice bath.

  • Slowly add 10 mL of distilled water to the cooled mixture.

  • Heat the reaction mixture under reflux for 3 hours.

  • After cooling, filter the mixture to collect the crude product.

  • Neutralize the filtrate with a potassium hydroxide solution until it is basic to precipitate any remaining product.

  • Combine the precipitates and recrystallize from ethanol to obtain the purified 2-amino-5-(substituted)-1,3,4-thiadiazole.

  • Characterize the synthesized compound using techniques such as FTIR and NMR spectroscopy to confirm its structure.[3][10]

Evaluation of Corrosion Inhibition Performance

To assess the effectiveness of synthesized thiadiazole derivatives as corrosion inhibitors, a combination of gravimetric and electrochemical techniques is employed.

Gravimetric Method (Weight Loss)

The weight loss method is a straightforward and widely used technique to determine the corrosion rate and inhibition efficiency.[11][12][13] It involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration.

Protocol 4.1.1: Weight Loss Measurement

Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper, aluminum)[1][14]

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H2SO4)[11][15]

  • Synthesized thiadiazole inhibitor

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Beakers

  • Acetone

  • Desiccator

Procedure:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Accurately weigh the cleaned coupons (W_initial).

  • Prepare the corrosive solution with and without various concentrations of the thiadiazole inhibitor.

  • Immerse the coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 298 K).

  • After the immersion period, remove the coupons, wash them with distilled water and acetone, and dry them in a desiccator.

  • Weigh the coupons again (W_final).

  • Calculate the weight loss (ΔW = W_initial - W_final).

  • The corrosion rate (CR) can be calculated using the following formula[16]: CR (mm/year) = (k * ΔW) / (A * t * ρ) where:

    • k = 8.76 x 10^4 (a constant)

    • ΔW = weight loss in grams

    • A = area of the coupon in cm^2

    • t = immersion time in hours

    • ρ = density of the metal in g/cm^3

  • The inhibition efficiency (IE%) is calculated as[17]: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where:

    • CR_blank = corrosion rate in the absence of the inhibitor

    • CR_inh = corrosion rate in the presence of the inhibitor

Table 1: Example of Weight Loss Data and Inhibition Efficiency

Inhibitor Conc. (mM)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)0.1505.25-
0.10.0451.5870.0
0.50.0210.7486.0
1.00.0120.4292.0
Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. The most common methods are Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.[18][19]

Protocol 4.2.1: Electrochemical Measurements

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell:

    • Working Electrode (WE): Metal coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

Procedure:

  • Prepare the three-electrode cell with the corrosive solution containing different concentrations of the inhibitor.

  • Immerse the working electrode in the solution and allow the open-circuit potential (OCP) to stabilize.[10]

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).[20]

    • The impedance data is typically represented as Nyquist and Bode plots.

    • An equivalent circuit model is used to fit the experimental data and extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[19] An increase in R_ct and a decrease in C_dl indicate effective inhibition.[20]

    • The inhibition efficiency can be calculated from the R_ct values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100

  • Potentiodynamic Polarization:

    • Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

    • The resulting Tafel plot provides information on the corrosion potential (E_corr) and corrosion current density (i_corr).

    • A decrease in i_corr in the presence of the inhibitor signifies corrosion inhibition.

    • The inhibition efficiency is calculated as: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100

    • Shifts in E_corr indicate whether the inhibitor is anodic, cathodic, or mixed-type.[10][21]

Electrochemical_Evaluation_Workflow Start Prepare Three-Electrode Cell OCP Stabilize Open-Circuit Potential (OCP) Start->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Polarization Potentiodynamic Polarization OCP->Polarization Analysis Data Analysis EIS->Analysis Polarization->Analysis Rct_Cdl Determine Rct and Cdl Analysis->Rct_Cdl icorr_Ecorr Determine icorr and Ecorr Analysis->icorr_Ecorr IE Calculate Inhibition Efficiency (IE%) Rct_Cdl->IE icorr_Ecorr->IE

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

Surface Analysis and Theoretical Studies

To gain deeper insights into the inhibition mechanism, surface analysis techniques and quantum chemical calculations are invaluable.

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to characterize the protective film formed on the metal surface.[22][23]

  • SEM: Provides morphological information of the metal surface, revealing the extent of corrosion damage in the absence and presence of the inhibitor.[11]

  • XPS: Confirms the presence of the inhibitor on the metal surface by detecting the elements (C, N, S) of the thiadiazole molecule and provides information about the chemical state and bonding interactions.[24][25]

Protocol 5.1.1: Sample Preparation for Surface Analysis

  • After the corrosion test, gently rinse the metal coupons with the solvent used for the corrosive medium to remove any unadsorbed inhibitor and corrosion products.[26]

  • Dry the samples carefully, preferably under a stream of inert gas (e.g., nitrogen or argon) to prevent oxidation.[25]

  • Mount the dried samples for SEM or XPS analysis.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful computational tool used to correlate the molecular structure of the inhibitor with its inhibition efficiency.[7][27][28] Key quantum chemical parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of the molecule. Higher E_HOMO values generally correspond to better inhibition efficiency.[29]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of the molecule. Lower E_LUMO values indicate a greater ability to accept electrons from the metal surface.[30]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity and better inhibition efficiency.[28]

  • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.[31]

Table 2: Correlation of Quantum Chemical Parameters with Inhibition Efficiency

Thiadiazole DerivativeE_HOMO (eV)E_LUMO (eV)ΔE (eV)Dipole Moment (Debye)Experimental IE%
Derivative A-6.2-1.54.72.585
Derivative B-5.8-1.24.63.192
Derivative C-6.5-1.84.71.978

Conclusion

Thiadiazole derivatives represent a highly effective and versatile class of corrosion inhibitors. Their performance can be systematically evaluated and optimized through a combination of synthesis, electrochemical testing, surface analysis, and theoretical calculations. The protocols and guidelines presented in this document provide a robust framework for researchers and scientists to explore and apply these promising compounds in various corrosion mitigation strategies.

References

  • Aljibori, H. S., Abdulzahra, O. H., Al Adily, A. J., Al-Azzawi, W. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2023). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. Int. J. Corros. Scale Inhib., 12(3), 842–866. [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). Molecules. [Link]

  • Adsorption Behavior of Thiadiazole as Corrosion Inhibitors on Copper Surface. (n.d.). Materials Transactions. [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Scientific Reports. [Link]

  • Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science. [Link]

  • Loto, R. T., Loto, C. A., & Popoola, A. P. I. (2012). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science. [Link]

  • Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. (2022). MDPI. [Link]

  • Al-Baghdadi, S. B., Noori, F. T. M., Ahmed, W. K., & Al-Amiery, A. A. (2016). Thiadiazole as a Potential Corrosion Inhibitor for Mild Steel in 1 M HCl. ResearchGate. [Link]

  • A Quantum Computational Method for Corrosion Inhibition. (2023). ACS Publications. [Link]

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (2022). MDPI. [Link]

  • Jasim, E. Q., et al. (2017). Synthesis and Characterization of Some Thiadiazole Compounds as New Corrosion Inhibitors for Mild Steel in Cooling Water. Asian Journal of Chemistry. [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research. [Link]

  • Tomi, I. H. R., Al-Daraji, A. H. R., & Aziz, S. A. (2015). Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. Taylor & Francis Online. [Link]

  • Thiazole derivatives as corrosion inhibitors for copper. (n.d.). ResearchGate. [Link]

  • Corrosion inhibition of mild steel by triazole and thiadiazole derivatives in 5 M hydrochloric acid medium. (2021). Elibrary. [Link]

  • Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). (1994). Association for Materials Protection and Performance. [Link]

  • Thiadiazole as a Potential Corrosion Inhibitor for Mild Steel in 1 M HCl. (n.d.). JACS Directory. [Link]

  • The inhibition of mild steel corrosion in acidic solutions by 2,5-bis(4-pyridyl)-1,3,4-thiadiazole: Structure-activity correlation. (n.d.). ResearchGate. [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2014). ResearchGate. [Link]

  • Corrosion Measurement by Weight Loss. (n.d.). Scribd. [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (2020). SciSpace. [Link]

  • Synthesis, Characterization, and Study the Inhibitory Effect of Thiazole and Thiadiazole Derivatives Toward the Corrosion of Copper in Acidic Media. (2015). ResearchGate. [Link]

  • A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. (n.d.). Semantic Scholar. [Link]

  • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

  • Corrosion Inhibition Mechanism on Copper: Reactivity Trends of 1,3,4 Thiadiazole Inhibitors. (n.d.). Preprints.org. [Link]

  • Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF. [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing. [Link]

  • Weight Loss Analysis. (n.d.). Corrosionpedia. [Link]

  • Role of some thiadiazole derivatives as inhibitors for the corrosion of C-steel in 1 M H 2 SO 4. (n.d.). ResearchGate. [Link]

  • Thiadiazoles as potent inhibitors against corrosion of metals and alloys: Challenges and future prospects. (n.d.). ResearchGate. [Link]

  • Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). (2024). ASTM. [Link]

  • Inhibition Effect of Substituted Thiadiazoles on Corrosion Activity of N80 Steel in HCl Solution. (2013). Semantic Scholar. [Link]

  • Thiazolo thiadiazole derivatives as anti-corrosion additives for acid corrosion. (n.d.). Request PDF. [Link]

  • Triazole and thiazole derivatives as corrosion inhibitors for AA2024 aluminium alloy. (n.d.). Universidade de Aveiro. [Link]

  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (n.d.). ResearchGate. [Link]

  • Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches. (2023). PMC. [Link]

  • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

  • Surface analysis of corrosion inhibitor films by XPS and ToFSIMS. (1995). Semantic Scholar. [Link]

  • Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. (2021). ACS Omega. [Link]

  • How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests? (n.d.). ResearchGate. [Link]

  • Determining the Chemical Composition of Corrosion Inhibitor/Metal Interfaces with XPS: Minimizing Post Immersion Oxidation. (2017). Journal of Visualized Experiments. [Link]

Sources

Application Notes & Protocols for the Quantification of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

This compound is a heterocyclic compound belonging to the thiadiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities.[1][2] The 1,3,4-thiadiazole nucleus is a key feature in various therapeutic agents, exhibiting properties ranging from antimicrobial to anticancer.[1][3] The accurate and precise quantification of this specific amine is critical throughout its lifecycle, from synthesis and formulation to preclinical and clinical evaluation.

This document provides a detailed guide to the analytical methodologies for the robust quantification of this compound. It is designed for researchers, analytical scientists, and quality control professionals. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex biological matrices.

The protocols described herein are grounded in established principles of analytical chemistry and are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[4][5][6]

Method Selection: A Dichotomy of Purpose

The choice of an analytical method is fundamentally dictated by its intended purpose. For this compound, the analytical needs can be broadly categorized into two areas:

  • Potency, Purity, and Quality Control: In this domain, the primary requirement is to quantify the active pharmaceutical ingredient (API) in bulk material or formulated products with high precision and accuracy. HPLC-UV is the workhorse for this application due to its robustness, cost-effectiveness, and suitability for separating and quantifying the main component from its potential impurities.[7][8]

  • Bioanalysis and Pharmacokinetics: When studying the absorption, distribution, metabolism, and excretion (ADME) of the compound, extremely low detection limits are necessary to quantify the analyte in complex biological matrices like plasma or urine. LC-MS/MS is the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[8]

The following sections provide detailed protocols for both methodologies, along with the scientific rationale behind the selection of specific parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is designed for the accurate quantification of this compound in bulk powder or simple formulations, making it ideal for quality control and stability testing.

Principle of the Method

The method utilizes reversed-phase chromatography, where the analyte is partitioned between a nonpolar stationary phase (typically C18) and a polar mobile phase. The ethoxyethyl and amine functionalities of the target molecule will influence its retention on the column. The separation is achieved by optimizing the mobile phase composition. Quantification is performed by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits maximum absorbance.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 stationary phase is chosen due to its versatility and effectiveness in retaining and separating moderately polar compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended to ensure a sharp peak shape and adequate retention. Formic acid is added to control the pH and improve the peak symmetry of the basic amine.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C to ensure reproducible retention times.[8]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by running a UV scan of a standard solution. For many aminothiadiazoles, this is typically in the range of 250-280 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standards and Samples:

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Bulk Powder: Accurately weigh a known amount of the powder, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

    • Formulation: The sample preparation will depend on the excipients. It may involve dissolution, sonication, and centrifugation to extract the analyte before filtration.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation (ICH Q2(R2) Framework)

To ensure the reliability of the HPLC-UV method, it must be validated according to ICH guidelines.[4][5][6][9][10]

  • Specificity: The ability to assess the analyte in the presence of impurities or degradation products. This is demonstrated by analyzing placebo formulations and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. This is confirmed by the R² value of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): The precision over a short interval of time with the same operator and equipment.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should typically be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is intended for the trace-level quantification of this compound in complex biological matrices such as plasma, making it suitable for pharmacokinetic and bioequivalence studies.

Principle of the Method

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI), and a specific precursor ion (usually the protonated molecule [M+H]⁺) is selected. This ion is then fragmented in a collision cell, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity by minimizing interferences from the matrix.[8]

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for high-throughput analysis.

  • Mobile Phase: Similar to the HPLC-UV method, a gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

  • Flow Rate: Typically 0.3-0.5 mL/min for a 2.1 mm ID column.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended due to the presence of the basic amine group.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte into the mass spectrometer. A precursor ion (Q1) will be selected (e.g., the [M+H]⁺ of this compound), and the collision energy will be optimized to produce stable, intense product ions (Q3). At least two transitions are typically monitored (one for quantification, one for confirmation).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency can be used.

2. Sample Preparation:

  • Biological samples require extensive cleanup to remove proteins and other interfering substances.

    • Protein Precipitation (PPT): A simple and common method. Add a cold organic solvent (e.g., acetonitrile) to the plasma sample in a 3:1 ratio, vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then injected.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques may be necessary for cleaner extracts and lower detection limits.

3. Data Analysis and Quantification:

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • A weighted (e.g., 1/x²) linear regression is often used for bioanalytical methods.

  • The concentration of the analyte in the quality control (QC) and unknown samples is calculated from the regression equation.

Method Validation (Bioanalytical Method Validation Guidelines)

The validation of bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are largely harmonized with ICH principles but have specific requirements for bioanalysis.

  • Selectivity and Matrix Effect: Assessed by analyzing blank matrix from multiple sources to check for interferences at the retention time of the analyte and IS. The matrix effect is evaluated by comparing the analyte response in post-extraction spiked samples to the response in a neat solution.

  • Calibration Curve and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest standard on the calibration curve that can be quantified with acceptable precision (≤20% RSD) and accuracy (within ±20%).

  • Accuracy and Precision: Evaluated at the LLOQ, low, mid, and high QC concentrations over several days.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage, and post-preparative) must be thoroughly investigated.

Comparison of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-charge ratio
Selectivity ModerateVery High
Sensitivity (LOQ) µg/mL rangeSub-ng/mL to pg/mL range[8]
Primary Application Quality Control, Purity, PotencyBioanalysis, Pharmacokinetics
Throughput ModerateHigh (with UPLC)
Cost LowHigh
Robustness HighModerate

Visualizing the Workflow

General Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation start Obtain Sample/Reference Standard prep Weighing & Dissolution start->prep dilute Serial Dilution (Standards) Extraction (Samples) prep->dilute filter Filtration / Cleanup dilute->filter hplc HPLC Separation (C18 Column) filter->hplc detection Detection (UV or MS/MS) hplc->detection integrate Peak Integration detection->integrate curve Calibration Curve Construction integrate->curve quant Quantification curve->quant validate Method Validation (ICH) quant->validate

Caption: General workflow for quantification.

Method Validation Logic

G Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOQ LOQ/LOD Validation->LOQ

Caption: Core parameters of method validation.

Conclusion

The quantification of this compound can be reliably achieved using either HPLC-UV or LC-MS/MS. The selection of the most appropriate method is contingent upon the specific requirements of the analysis, particularly the concentration range of the analyte and the complexity of the sample matrix. HPLC-UV serves as a robust and cost-effective tool for quality control and routine analysis, while LC-MS/MS provides the high sensitivity and selectivity required for demanding bioanalytical applications. For any chosen method, a thorough validation according to ICH or equivalent regulatory guidelines is not merely a recommendation but a necessity to ensure the generation of accurate, reliable, and reproducible data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
  • Growing Science. (2019, April 21). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of.
  • SIELC Technologies. (2018, February 16). 5-Amino-1,3,4-thiadiazole-2-thiol.
  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
  • Semantic Scholar. Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles.
  • MDPI. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification.

Sources

Dissolving 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine for Preclinical Research: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including potential anticancer and antioxidant properties.[1][2][3][4] 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine is a member of this promising class of compounds. A critical, yet often overlooked, step in the preclinical evaluation of any novel compound is the development of a robust and reproducible dissolution protocol. The method of solubilization can significantly impact experimental outcomes, affecting compound stability, bioavailability, and ultimately, the interpretation of biological data.

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to effectively dissolve this compound for experimental use. We will delve into the physicochemical considerations, solvent selection strategies, and step-by-step protocols to ensure the integrity and consistency of your research.

Physicochemical Profile and Solubility Considerations

While specific experimental solubility data for this compound is not extensively published, we can infer its likely behavior based on its chemical structure and data from analogous compounds. The molecule possesses both polar (the amine group and the thiadiazole ring) and non-polar (the ethoxyethyl side chain) features, suggesting it is a somewhat hydrophobic compound.

Generally, small molecules with limited aqueous solubility present a challenge in biological assays.[5] The primary goal is to prepare a concentrated stock solution in an appropriate solvent that can be further diluted into aqueous assay media without causing precipitation.

Key Considerations for Solvent Selection:

  • Solubilizing Power: The solvent must be capable of dissolving the compound at the desired concentration.

  • Compatibility with Experimental Systems: The chosen solvent should not interfere with the biological assay, be it cell-based or biochemical. High concentrations of organic solvents can be toxic to cells or denature proteins.

  • Compound Stability: The solvent should not react with or promote the degradation of this compound.

  • Volatility: For ease of handling and concentration accuracy, a solvent with low volatility is often preferred.

Recommended Solvents and Protocols

Based on common practices for dissolving small molecules in drug discovery, a tiered approach to solvent selection is recommended.[6]

Primary Recommended Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a widely used aprotic, polar solvent with an exceptional ability to dissolve a broad range of both polar and non-polar compounds.[6] It is generally well-tolerated in small concentrations in most biological assays.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Pre-weighing: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes can be applied. Sonication for 5-10 minutes is another effective method to aid dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before use.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Table 1: Preparation of 10 mM DMSO Stock Solution

Molecular Weight of this compoundMass of CompoundVolume of DMSO to Add
To be determined by the user1 mgCalculate based on MW
To be determined by the user5 mgCalculate based on MW
To be determined by the user10 mgCalculate based on MW

Note: The molecular weight of this compound should be confirmed from the supplier's documentation.

Secondary Solvent Options

If DMSO is incompatible with a specific experimental setup, other organic solvents can be considered. However, their compatibility and potential for cytotoxicity must be carefully evaluated.

  • Ethanol (EtOH): A polar protic solvent that can be a suitable alternative. Dehydrated, 200-proof ethanol is recommended.

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing properties.

It is crucial to determine the maximum tolerable concentration of any organic solvent in your specific assay system to avoid artifacts.

Workflow for Solubility Assessment and Working Solution Preparation

The following workflow provides a systematic approach to determining the optimal dissolution strategy and preparing aqueous working solutions.

Dissolution_Workflow cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Working Solution Preparation Start Weigh Compound Add_DMSO Add DMSO to desired concentration (e.g., 10 mM) Start->Add_DMSO Vortex Vortex / Sonicate Add_DMSO->Vortex Check_Solubility Visually inspect for complete dissolution Vortex->Check_Solubility Check_Solubility->Vortex Not Dissolved (apply gentle heat if necessary) Store_Stock Store at -20°C or -80°C Check_Solubility->Store_Stock Dissolved Dilute_Stock Serially dilute DMSO stock into aqueous buffer/media Store_Stock->Dilute_Stock Proceed to Experiment Check_Precipitation Inspect for precipitation immediately and after incubation Dilute_Stock->Check_Precipitation Final_Solution Use highest concentration without precipitation Check_Precipitation->Final_Solution No Precipitation Adjust_Concentration Lower the final concentration or adjust buffer conditions Check_Precipitation->Adjust_Concentration Precipitation Occurs Adjust_Concentration->Dilute_Stock

Caption: A systematic workflow for preparing stock and working solutions of this compound.

Safety and Handling

As a precautionary measure, it is essential to handle this compound and all solvents in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[7][8][9][10][11] Review the Safety Data Sheet (SDS) for the compound and all solvents before use.

Conclusion

The successful dissolution of this compound is a foundational step for reliable and reproducible experimental results. By following the protocols and considerations outlined in this application note, researchers can confidently prepare solutions of this promising compound for a variety of preclinical studies. The recommended use of DMSO as a primary solvent, coupled with a systematic approach to preparing aqueous working solutions, will help ensure the scientific integrity of your investigations into the biological activities of this and other 1,3,4-thiadiazole derivatives.

References

  • Vertex AI Search. (n.d.). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central.
  • ResearchGate. (n.d.). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution | Request PDF.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole 97 14068-53-2.
  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
  • Fisher Scientific. (n.d.). 5 - SAFETY DATA SHEET.
  • PMC. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
  • NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.
  • Revista Virtual de Química. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • AK Scientific, Inc. (n.d.). 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES.
  • NIH. (n.d.). Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.
  • Biosynth. (n.d.). Safety Data Sheet.

Sources

Application Note & Protocols: A Framework for Evaluating Novel 1,3,4-Thiadiazole Derivatives as Soluble Guanylate Cyclase (sGC) Stimulators

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in cardiovascular and pulmonary pharmacology.

Abstract: This guide provides a comprehensive technical framework for the investigation of novel chemical entities as potential soluble guanylate cyclase (sGC) stimulators. While the 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, its application in sGC modulation is an emerging area of interest.[1][2] We will use the representative molecule, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine , as a case study to delineate a full-spectrum workflow from initial synthesis and characterization to detailed in vitro and in vivo pharmacological evaluation. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure robust and interpretable data.

Introduction: The Therapeutic Promise of sGC Stimulation

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a cornerstone of cardiovascular homeostasis.[3] Endothelial-derived NO diffuses into vascular smooth muscle cells, where it binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP.[4] This elevation in cGMP orchestrates a cascade of downstream events culminating in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.[4]

In numerous pathophysiological states, including pulmonary hypertension (PAH) and certain forms of heart failure, this pathway is impaired due to reduced NO bioavailability or oxidative stress-induced desensitization of sGC.[3][5] sGC stimulators are a novel class of therapeutics that address this impairment directly. They act on sGC in a dual manner: by directly stimulating the enzyme to a limited extent and, more importantly, by sensitizing it to even low, endogenous levels of NO.[4][5] This action is critically dependent on the presence of the reduced ferrous (Fe²⁺) heme group within the sGC enzyme.[5]

The 1,3,4-thiadiazole nucleus is a privileged scaffold known for a wide array of biological activities.[1][2] This guide outlines the necessary steps to determine if a novel derivative, such as this compound, possesses the specific pharmacological profile of an sGC stimulator.

The NO-sGC-cGMP Signaling Pathway and Mechanism of sGC Stimulators

Understanding the precise site of action is critical for designing appropriate validation assays. sGC stimulators bind to a specific site on the sGC enzyme, stabilizing the NO-heme complex and promoting the active conformation of the enzyme.[5] This is distinct from sGC activators, which target the enzyme when its heme group is oxidized (Fe³⁺) or lost entirely.[5][6]

sGC_Pathway cluster_Endothelium Endothelial Cell cluster_VSMC Vascular Smooth Muscle Cell (VSMC) eNOS eNOS NO Nitric Oxide (NO) eNOS->NO Produces L_Arg L-Arginine L_Arg->eNOS sGC_inactive sGC (Reduced Heme) Inactive sGC_active sGC Active sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalysis PKG PKG cGMP->PKG Activates Relaxation Vasodilation & Physiological Effects PKG->Relaxation NO->sGC_inactive Binds to Heme Compound sGC Stimulator (e.g., 5-(2-Ethoxyethyl)- 1,3,4-thiadiazol-2-amine) Compound->sGC_inactive Sensitizes & Stimulates

Caption: The NO-sGC-cGMP signaling pathway and the site of action for sGC stimulators.

Synthesis and Characterization of the Test Compound

Before biological evaluation, the synthesis and structural confirmation of this compound are paramount. A plausible synthetic route involves the cyclization of a thiosemicarbazide with the corresponding carboxylic acid.[7][8]

Protocol 3.1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 3-ethoxypropanoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Acid Catalyst: Add a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and PPA under cooling (ice bath).[8] Causality: The strong acid medium facilitates the cyclodehydration reaction required to form the thiadiazole ring.

  • Heating: Slowly warm the mixture to room temperature and then heat to 100-110°C for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]

  • Work-up: After cooling, carefully quench the reaction by pouring the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide solution) to a pH of 8-9 to precipitate the product.[7]

  • Purification: Filter the crude precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

  • Characterization: Confirm the identity and purity of the final product using:

    • ¹H and ¹³C NMR: To elucidate the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.[9]

    • FT-IR Spectroscopy: To identify characteristic functional groups.[9]

    • HPLC: To determine purity (>95% is required for biological assays).

In Vitro Pharmacological Evaluation

The initial evaluation aims to confirm direct interaction with the sGC enzyme and activity in a cellular environment.

Protocol 4.1: Recombinant sGC Enzyme Activity Assay

  • Objective: To quantify the direct stimulatory effect of the compound on purified sGC and its synergy with an NO donor.

  • Principle: This assay measures the amount of cGMP produced from GTP by purified recombinant human sGC. The activity is measured in the presence of the test compound alone and in combination with a sub-maximal concentration of an NO donor.

Step-by-Step Methodology:

  • Reagents: Purified recombinant sGC, GTP, MgCl₂, IBMX (a non-specific phosphodiesterase inhibitor), DTT (to maintain a reducing environment), NO donor (e.g., DEA-NO), test compound, and a validated cGMP detection kit (ELISA or Radioimmunoassay).

  • Reaction Preparation: In a microplate, prepare a reaction buffer containing MgCl₂, IBMX, and DTT.

  • Compound Addition: Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM) to establish a dose-response curve. Include wells with vehicle control and a positive control (e.g., Riociguat).

  • NO Donor Addition: To assess synergy, run a parallel set of experiments where a fixed, sub-maximally stimulating concentration of DEA-NO (e.g., 100 nM) is added to each well.[10] Causality: Using a sub-maximal NO concentration allows for the detection of a synergistic increase in cGMP production, a hallmark of sGC stimulators.[4]

  • Enzyme Initiation: Add purified sGC to each well to start the reaction.

  • GTP Start: Immediately add GTP to initiate cGMP formation. Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Quantification: Measure the cGMP concentration in each well using a competitive ELISA or a similar validated method.[11][12]

  • Data Analysis: Plot cGMP concentration against the test compound concentration. Calculate EC₅₀ values (the concentration of compound that produces 50% of the maximal response) for the compound alone and in the presence of the NO donor.

Protocol 4.2: Cellular cGMP Measurement in RFL-6 Cells

  • Objective: To verify that the compound can cross the cell membrane and stimulate cGMP production in a whole-cell system.

  • Principle: RFL-6 cells (rat fetal lung fibroblasts) are a well-established model as they robustly express sGC.[13] Intracellular cGMP levels are measured following treatment with the test compound.

Step-by-Step Methodology:

  • Cell Culture: Plate RFL-6 cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.[13]

  • Treatment: Add the test compound at various concentrations (1 nM to 100 µM). Include vehicle and positive controls.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with an agent like 0.1 M HCl or trichloroacetic acid (TCA).[13]

  • Quantification: Neutralize the lysate if necessary and measure the accumulated cGMP using a suitable immunoassay kit.[11]

  • Data Normalization: Normalize cGMP concentrations to the total protein content in each well.

CompoundBasal EC₅₀ (nM)+100 nM DEA-NO EC₅₀ (nM)Max Fold-Stimulation (vs. Basal)
Positive Control (Riociguat) 855~70-fold[5]
Test Compound (Hypothetical Data) 1501255-fold
Negative Control (Vehicle) N/AN/A1-fold
Table 1: Hypothetical in vitro activity profile for a novel sGC stimulator.

In Vivo Pharmacological Evaluation

Successful in vitro candidates must be tested in relevant animal models to assess their physiological effects and therapeutic potential.

InVivo_Workflow A Compound Formulation (e.g., in 0.5% CMC) C Route of Administration (e.g., Oral Gavage) A->C B Animal Model Selection (e.g., Spontaneously Hypertensive Rat) B->C D Dose-Ranging Study C->D E Hemodynamic Monitoring (Telemetry or Tail-Cuff) D->E F Data Collection (Blood Pressure, Heart Rate) E->F G Statistical Analysis (e.g., ANOVA) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling G->H

Caption: General workflow for in vivo evaluation of a novel sGC stimulator.

Protocol 5.1: Blood Pressure Assessment in Spontaneously Hypertensive Rats (SHR)

  • Objective: To determine if the compound elicits a dose-dependent antihypertensive effect.

  • Principle: The SHR is a widely accepted genetic model of hypertension. sGC stimulators are expected to lower blood pressure through vasodilation.[14]

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male SHRs (14-16 weeks old) to handling and blood pressure measurement procedures.

  • Group Allocation: Randomly assign rats to vehicle control, positive control (e.g., Riociguat), and multiple dose groups of the test compound (e.g., 1, 3, 10 mg/kg).

  • Compound Administration: Administer the compound via oral gavage.

  • Blood Pressure Measurement: Measure systolic blood pressure (SBP) and heart rate (HR) at baseline (pre-dose) and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) using a non-invasive tail-cuff system or implantable telemetry for continuous monitoring.[14]

  • Self-Validation & Causality: To confirm the effect is sGC-mediated, a separate cohort can be pre-treated with an sGC inhibitor, such as ODQ. The blood pressure-lowering effect of the test compound should be significantly attenuated by ODQ pre-treatment.[15]

  • Data Analysis: Calculate the change in SBP from baseline for each group. Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine significant differences between treatment groups and vehicle.

Conclusion and Future Directions

This guide presents a systematic and robust pathway for the evaluation of this compound, or any novel 1,3,4-thiadiazole derivative, as a potential sGC stimulator. A positive outcome—demonstrating direct, NO-synergistic sGC stimulation in vitro and corresponding sGC-dependent vasodilation in vivo—would validate the compound as a lead candidate. Subsequent studies would involve more complex disease models (e.g., pulmonary hypertension, heart failure with preserved ejection fraction), detailed pharmacokinetic profiling, and safety toxicology to fully characterize its therapeutic potential.

References

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021-08-25). MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2021-08-10). ResearchGate. Available from: [Link]

  • Ghofrani, H. A., et al. (2013). Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. Circulation, 128(5), 532-542. Available from: [Link]

  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (n.d.). ResearchGate. Available from: [Link]

  • Soluble Guanylate Cyclase Stimulators: Drug Class, Uses, Side Effects, Drug Names. (2021-10-22). RxList. Available from: [Link]

  • Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. (1975). Google Patents.
  • Effects of Soluble Guanylate Cyclase Stimulators and Activators on Anti-Aggregatory Signalling in Patients with Coronary Artery Spasm. (2023-05-25). MDPI. Available from: [Link]

  • Köysal, Y., et al. (2012). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 68(Pt 5), o1279. Available from: [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. Available from: [Link]

  • Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease. (2023). Frontiers. Available from: [Link]

  • Klinger, J. R., & Kadowitz, P. J. (2017). Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications. Critical Care Research and Practice, 2017, 6401793. Available from: [Link]

  • A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. (n.d.). PubMed Central. Available from: [Link]

  • Olinciguat, an Oral sGC Stimulator, Exhibits Diverse Pharmacology Across Preclinical Models of Cardiovascular, Metabolic, Renal, and Inflammatory Disease. (2020-04-07). Frontiers in Physiology. Available from: [Link]

  • Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 437-450. Available from: [Link]

  • Techniques to measure cGMP in living cells and tissues. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). n.p. Available from: [Link]

  • Assessing the Use of the sGC Stimulator BAY-747, as a Potential Treatment for Duchenne Muscular Dystrophy. (2022). MDPI. Available from: [Link]

  • Bellamy, T. C., Wood, J., & Garthwaite, J. (2002). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences, 99(1), 507-510. Available from: [Link]

  • Activation mechanism of sGC by stimulators and activators Cartoon... (n.d.). ResearchGate. Available from: [Link]

  • Thunemann, M., et al. (2013). Biophysical Techniques for Detection of cAMP and cGMP in Living Cells. International Journal of Molecular Sciences, 14(4), 8251-8266. Available from: [Link]

  • Soluble guanylate cyclase stimulator. (n.d.). Wikipedia. Available from: [Link]

  • Analysis of research trends and development prospects of soluble guanylate cyclase stimulators/activators: using bibliometric methods. (2023). Frontiers. Available from: [Link]

  • A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. (2023-11-21). ACS Pharmacology & Translational Science. Available from: [Link]

  • Van der Veen, P. H., et al. (2009). Gastric motility in soluble guanylate cyclase α1 knock-out mice. Neurogastroenterology & Motility, 21(8), 877-e63. Available from: [Link]

Sources

In vitro assays for testing 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In Vitro Screening Cascade for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Application Notes and Protocols

Introduction

The compound this compound is a heterocyclic molecule featuring the 1,3,4-thiadiazole core. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][3][4]

Given the lack of specific biological data for this compound (CAS: 299936-83-7)[5], a structured and rational screening approach is necessary to elucidate its potential therapeutic value. This guide, designed for researchers in drug discovery, provides a comprehensive, tiered strategy for the initial in vitro characterization of this novel compound. We move from foundational cytotoxicity profiling to targeted antimicrobial and mechanistic enzyme inhibition assays, explaining the causality behind each protocol to ensure robust and interpretable results.

Tier 1: Foundational Profiling - Cellular Cytotoxicity

Scientific Rationale: Before investigating any specific biological activity, it is crucial to determine the concentration range at which a compound affects basic cellular health.[6] A cytotoxicity assay provides this critical information, establishing a therapeutic window and indicating potential for development as an anticancer agent if potent activity against cancer cell lines is observed.[6][7] The MTT assay is a well-established, colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as a proxy for cell viability.[7][8]

Experimental Workflow: Cytotoxicity Screening

G prep Compound Preparation (Serial Dilutions in DMSO) treat Treatment Add compound dilutions to cells prep->treat culture Cell Culture (e.g., HeLa, A549, MCF-7) Seed in 96-well plates culture->treat incubate Incubation (24h, 48h, or 72h at 37°C, 5% CO2) treat->incubate mtt MTT Reagent Addition (e.g., 5 mg/mL solution) incubate->mtt incubate2 Formazan Crystal Formation (2-4h incubation) mtt->incubate2 solubilize Solubilization Add DMSO or Solubilization Buffer incubate2->solubilize read Data Acquisition Read absorbance at ~570 nm solubilize->read analyze Data Analysis Calculate % Viability vs. Control Determine IC50 Value read->analyze G prep Compound Preparation (2x serial dilutions in broth) dispense Dispensing Add 50µL compound dilutions Add 50µL inoculum prep->dispense inoculum Bacterial Inoculum Prep (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland standard inoculum->dispense incubate Incubation (18-24h at 37°C) dispense->incubate controls Controls Positive (Gentamicin) Negative (Inoculum only) Sterility (Broth only) controls->incubate read Visual Inspection Identify lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Protocol 2: Broth Microdilution for MIC

Materials:

  • Test compound and DMSO

  • Bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [9][10]* Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well U-bottom plates

  • Positive control antibiotic (e.g., Gentamicin or Ampicillin) [9]* 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the test compound stock (e.g., at 256 µg/mL in MHB with 2% DMSO) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, to well 10. Discard 50 µL from well 10.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Controls for Self-Validation:

    • Well 11 (Negative/Growth Control): 50 µL MHB + 50 µL inoculum (no compound).

    • Well 12 (Sterility Control): 100 µL of MHB only (no inoculum, no compound).

    • Positive Control: Repeat the serial dilution process in a separate row using a standard antibiotic like Gentamicin.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).

Data Presentation: Minimum Inhibitory Concentration (MIC)
Microbial StrainTest Compound MIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
S. aureus (ATCC 25923)[Insert Value][Insert Value]
E. coli (ATCC 25922)[Insert Value][Insert Value]

Tier 3: Mechanistic Insight - Enzyme Inhibition Assay

Scientific Rationale: A significant portion of the biological activities of thiadiazole derivatives stems from their ability to inhibit specific enzymes. [2]Many heterocyclic compounds are known to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. [11][12]An in vitro COX inhibition assay can therefore provide mechanistic insight into any potential anti-inflammatory activity.

Principle of COX Inhibition

G sub Arachidonic Acid (Substrate) cox COX-2 Enzyme sub->cox prod Prostaglandins (Inflammatory Mediators) cox->prod Catalysis inhibitor 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine inhibitor->cox blocked Inhibition

Caption: Inhibition of prostaglandin synthesis via blockage of the COX-2 enzyme active site.

Protocol 3: COX-2 Inhibition Assay (Generalized)

This is a generalized protocol. It is highly recommended to use a commercially available COX inhibitor screening kit (e.g., from Cayman Chemical, Abcam) and follow the manufacturer's specific instructions.

Materials:

  • COX Inhibitor Screening Assay Kit (containing COX-2 enzyme, arachidonic acid substrate, reaction buffer, and a chromogen/fluorophore).

  • Test compound and DMSO.

  • Positive control selective COX-2 inhibitor (e.g., Celecoxib).

  • 96-well plate compatible with the kit's detection method (colorimetric or fluorescent).

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare all kit components (buffer, enzyme, substrate) according to the manufacturer's protocol. Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the provided assay buffer.

  • Assay Setup: In a 96-well plate, add the reagents in the order specified by the kit manual. A typical order is:

    • Assay Buffer

    • Test compound dilutions or controls

    • COX-2 enzyme

  • Pre-incubation (Inhibitor Binding): Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. [2]4. Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate for the time specified in the kit protocol (e.g., 5-10 minutes) at the recommended temperature.

  • Signal Detection: Measure the signal (absorbance or fluorescence) using a microplate reader at the appropriate wavelength. The signal is proportional to prostaglandin production.

  • Data Analysis:

    • Controls for Self-Validation: Ensure the kit's 100% activity control (enzyme, substrate, no inhibitor) and background control (no enzyme) perform as expected.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity control.

    • Plot percent inhibition against the log of compound concentration and use non-linear regression to determine the IC₅₀ value.

Data Presentation: Enzyme Inhibition IC₅₀
EnzymeTest Compound IC₅₀ (µM)Positive Control (Celecoxib) IC₅₀ (µM)
COX-2 (ovine/human)[Insert Value][Insert Value]

Conclusion and Forward Look

This application guide outlines a logical, three-tiered approach to the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity, antimicrobial potential, and a specific enzyme-inhibitory mechanism, researchers can efficiently generate a foundational biological profile for this novel compound. Positive results in any of these assays would justify progression to more advanced studies, such as screening against broader panels of cancer cells or microbial strains, investigating additional enzyme targets (e.g., kinases, carbonic anhydrases),[2][13] and ultimately, exploring in vivo efficacy and safety in appropriate animal models.

References

  • Sokmen, S. S., & Goger, T. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 20(4), 5546-5559. Retrieved from [Link]

  • Singh, S., et al. (2020). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Research Journal of Pharmacy and Technology, 13(10), 4623-4627. Retrieved from [Link]

  • Mohammad, Y., et al. (2017). Synthesis and Antimicrobial Activity of Some Novel 1, 3,4- Thiadiazole derivatives. American Journal of PharmTech Research, 7(3). Retrieved from [Link]

  • MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Kavurmaci, S., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29596-29610. Retrieved from [Link]

  • Roy, P., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 9(4), 1152-1161. Retrieved from [Link]

  • Roy, P., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Plesa, A., et al. (2023). Synthesis and Evaluation of 1,3,4-Thiadiazole Derivatives as Anticancer Agents. Molecules, 28(24), 8049. Retrieved from [Link]

  • Ali, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5670. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 17(5), 587. Retrieved from [Link]

  • Kumar, A., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. Molecules, 27(4), 1276. Retrieved from [Link]

  • Cheng, P., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents. International Journal of Molecular Sciences, 24(4), 3575. Retrieved from [Link]

  • National Genomics Data Center. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • Kane, S.R., et al. (n.d.). BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIVATIVES BY USING INVITRO MODEL. International Journal of Pharma and Bio Sciences. Retrieved from [Link]

  • Çiftçi, G. A., et al. (2024). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities. Combinatorial Chemistry & High Throughput Screening, 27. Retrieved from [Link]

  • Genc, N. B., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 17(4), 498. Retrieved from [Link]

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1545-1566. Retrieved from [Link]

  • MDPI. (n.d.). Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. Retrieved from [Link]

  • Apostolova, A., et al. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 25(4), 932. Retrieved from [Link]

  • Kamal, A., et al. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 785-796. Retrieved from [Link]

  • Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 17(3), 255-262. Retrieved from [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Retrieved from [Link]

  • ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]

  • Al-Obaidi, A. M. J. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 910-918. Retrieved from [Link]

  • Sharma, P., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals, 15(12), 1515. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of Some 5-(Substituted)-2-Amino-Thiadiazoles. Retrieved from [Link]

  • Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. Retrieved from [Link]

  • ResearchGate. (2021). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. Retrieved from [Link]

  • ResearchGate. (2020). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. Retrieved from [Link]

Sources

Application Note & Protocols: High-Throughput Screening of Thiadiazole Libraries for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiadiazole ring is a privileged heterocyclic scaffold, extensively studied in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] Its unique mesoionic character facilitates crossing cellular membranes, allowing compounds to strongly interact with a diverse array of biological targets.[1][2] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, chemically diverse thiadiazole libraries, unlocking their therapeutic potential.[4][5] This guide provides a comprehensive overview and detailed protocols for designing and executing HTS campaigns with thiadiazole libraries. We delve into the causality behind experimental choices, from assay development to a rigorous, self-validating hit triage system, designed to deliver high-quality, actionable starting points for drug discovery programs.

The Thiadiazole Scaffold: A Cornerstone for Drug Discovery

Thiadiazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention in pharmaceutical research. Their bioisosteric relationship with pyrimidines, fundamental components of nucleobases, contributes to their ability to modulate biological systems.[2] This versatile scaffold is a key component in numerous compounds demonstrating anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][6]

Several key mechanisms of action have been identified for thiadiazole derivatives, including:

  • Kinase Inhibition: Many thiadiazoles target protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical regulators of cell signaling pathways often dysregulated in cancer.[3][7][8]

  • Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, a clinically validated strategy for arresting cell division in cancer cells.[2]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a chaperone protein essential for the stability of many oncoproteins; its inhibition is a promising therapeutic approach for cancer.[2][9]

The goal of an HTS campaign is to efficiently sift through a library of such compounds to identify those that interact with a specific biological target, providing the foundation for a hit-to-lead program.[4]

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of careful planning, from target selection to the choice of assay technology. The workflow is a multi-stage process designed to maximize efficiency and data quality while minimizing false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Triage Assay_Dev Assay Development & Miniaturization Validation Assay Validation (Z'-factor, S/B) Assay_Dev->Validation QC Library_Prep Thiadiazole Library Plating Validation->Library_Prep Proceed Primary_Screen Primary Screen (Single Concentration) Library_Prep->Primary_Screen Hit_Confirm Hit Confirmation (Re-test from powder) Primary_Screen->Hit_Confirm Identify Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirm->Dose_Response Secondary_Assay Secondary/Orthogonal Assays Dose_Response->Secondary_Assay Confirm Mechanism Validated_Hit Validated Hit for Lead Optimization Secondary_Assay->Validated_Hit

Caption: High-level workflow for a typical HTS campaign.

Assay Selection: Biochemical vs. Cell-Based

The choice between a biochemical and a cell-based assay is a critical decision dictated by the scientific question. Cell-based assays are indispensable for evaluating a compound's effect within a physiological context, measuring outcomes like cell viability, pathway activation, or toxicity.[10][11] Biochemical assays, in contrast, offer a direct measure of a compound's interaction with a purified target, such as an enzyme, providing clear mechanistic data.[12]

FeatureBiochemical Assay (e.g., Kinase Inhibition)Cell-Based Assay (e.g., Cytotoxicity)
Principle Measures direct interaction with a purified molecular target (e.g., enzyme, receptor).Measures a cellular response (e.g., viability, apoptosis, reporter gene expression).[13]
Pros Mechanistically clear; lower complexity; fewer confounding factors.Physiologically relevant; accounts for cell permeability and metabolism.
Cons Lacks cellular context (e.g., permeability); target may behave differently in vitro.Mechanistically complex ("black box"); higher potential for off-target effects.
Typical Use Target-based drug discovery; enzyme inhibitor screening.[8]Phenotypic screening; cytotoxicity profiling; pathway analysis.[14]

Core Protocols & Methodologies

The following protocols are presented as templates. Scientist's Note: Every HTS assay must be rigorously optimized and validated for the specific target and compound library to ensure robustness and reproducibility.[15]

Protocol 3.1: Primary HTS for Kinase Inhibition (Biochemical)

This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a purified protein kinase.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
  • Kinase Solution: Dilute purified kinase to 2X final concentration in Assay Buffer.
  • Substrate/ATP Solution: Prepare a 2X solution of fluorescent peptide substrate and ATP at its Km concentration in Assay Buffer.
  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).
  • Negative Control: DMSO (vehicle).

2. Assay Procedure (384-well format):

  • Using an acoustic liquid handler, dispense 50 nL of each compound from the thiadiazole library plate into a 384-well, low-volume black assay plate. Dispense 50 nL of positive control and DMSO into designated control wells.
  • Add 5 µL of 2X Kinase Solution to all wells using a multi-drop dispenser.
  • Incubate for 15 minutes at room temperature (RT).
  • Rationale: This pre-incubation step allows the compounds to bind to the kinase before the enzymatic reaction is initiated.
  • Initiate the reaction by adding 5 µL of 2X Substrate/ATP Solution to all wells.
  • Incubate for 60 minutes at RT, protected from light.
  • Stop the reaction by adding 10 µL of a suitable stop/development reagent.
  • Read the plate on a fluorescence plate reader at the appropriate excitation/emission wavelengths.

3. Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))
  • Calculate Z-factor to assess assay quality: Z' = 1 - (3*(SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Avg_Neg_Ctrl - Avg_Pos_Ctrl|
  • Scientist's Note: A Z' factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[15]
  • Flag compounds exhibiting >50% inhibition (or another statistically defined cutoff) as "primary hits".
Protocol 3.2: Primary HTS for Anticancer Cytotoxicity (Cell-Based)

This protocol uses the MTT reduction assay to screen for compounds that reduce the viability of a cancer cell line.[16]

1. Reagent Preparation:

  • Cell Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • MTT Solution: 5 mg/mL MTT in sterile PBS.
  • Solubilization Buffer: 20% SDS, 50% N,N-dimethylformamide, pH 4.5.
  • Positive Control: A potent cytotoxic agent (e.g., Etoposide, Doxorubicin).[16]
  • Negative Control: DMSO (vehicle).

2. Assay Procedure (384-well format):

  • Seed cancer cells (e.g., MCF-7, A549) into a 384-well clear-bottom tissue culture plate at a pre-optimized density (e.g., 2,000 cells/well) in 40 µL of medium.[16]
  • Incubate for 24 hours at 37°C, 5% CO₂.
  • Dispense 100 nL of library compounds and controls to a final concentration of 10 µM.
  • Incubate for 72 hours at 37°C, 5% CO₂.
  • Add 10 µL of MTT Solution to each well and incubate for 4 hours.
  • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
  • Add 50 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
  • Incubate overnight at 37°C.
  • Read absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate Percent Viability: % Viability = 100 * (Abs_Compound / Abs_Neg_Ctrl)
  • Identify primary hits as compounds that reduce cell viability below a defined threshold (e.g., <50%).
Protocol 3.3: Hit Confirmation and Dose-Response Analysis

Primary hits must be confirmed to rule out artifacts from the initial screen.[17]

1. Compound Re-acquisition:

  • Source fresh, dry powder of the primary hit compounds. This is a critical step to validate that the activity is real and not due to a degraded or contaminated sample in the original library plate.

2. Dose-Response Procedure:

  • Prepare a 10-point, 3-fold serial dilution series for each confirmed hit, starting at a high concentration (e.g., 100 µM).
  • Perform the primary assay (biochemical or cell-based) using this dilution series.
  • Plot the percent inhibition or percent viability against the logarithm of the compound concentration.
  • Fit the data to a four-parameter logistic model to determine the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

The Hit-to-Lead Funnel: Validating True Activity

A primary HTS campaign often generates hundreds of "hits," but many are false positives or promiscuous compounds that interfere with the assay technology (Pan-Assay Interference Compounds, or PAINS).[17] A rigorous triage cascade is essential.[18]

Hit_Triage Start Primary Hit (Single Concentration) Confirm Confirm with fresh powder? Start->Confirm Dose_Response Dose-Response Curve? Confirm->Dose_Response Yes Discard1 Discard (False Positive) Confirm->Discard1 No Orthogonal Active in Orthogonal Assay? Dose_Response->Orthogonal Yes (Potent) Discard2 Discard (Poor Potency) Dose_Response->Discard2 No SAR SAR Amenable? Orthogonal->SAR Yes Discard3 Discard (Assay Artifact) Orthogonal->Discard3 No Validated Validated Hit Series SAR->Validated Yes Discard4 Discard (Chemically Intractable) SAR->Discard4 No

Caption: Decision tree for the hit validation and triage process.

Key Validation Steps:

  • Orthogonal Assays: Confirm the hit's activity using a different assay technology that measures the same biological endpoint. For a kinase inhibitor found via a fluorescence assay, a label-free method like Surface Plasmon Resonance (SPR) could confirm direct binding to the target.

  • Counter-Screens: Use assays to identify compounds that interfere with the detection method itself (e.g., auto-fluorescent compounds in a fluorescence assay).[18]

  • Selectivity Profiling: Screen hits against related targets to determine their specificity. A kinase inhibitor should be tested against a panel of other kinases.

  • Structure-Activity Relationship (SAR): Once a validated hit is found, chemists synthesize or procure analogs to understand which parts of the molecule are essential for activity.[16]

Case Study: Screening a Thiadiazole Library Against EGFR

This hypothetical case study illustrates the process for an anticancer drug discovery project targeting the EGFR kinase.

Target: EGFR (Epidermal Growth Factor Receptor) Library: 10,000-compound Thiadiazole Library Primary Assay: Biochemical fluorescence-based kinase assay (as in Protocol 3.1)

Table 2: Example Primary HTS Data Summary

Metric Value Interpretation
Library Size 10,000
Screening Concentration 10 µM
Z'-factor (average) 0.82 Excellent assay quality

| Primary Hit Rate (>50% inhib.) | 1.5% | 150 primary hits identified |

Table 3: Example Dose-Response Data for Confirmed Hits

Compound ID IC₅₀ (µM) vs. EGFR IC₅₀ (µM) vs. Counter-Target (SRC Kinase) Selectivity Index (SRC/EGFR) Notes
TDZ-001 0.15 ± 0.02 1.2 8x Potent and moderately selective.
TDZ-002 0.28 ± 0.05 > 20 > 71x Potent and highly selective. Priority Hit.
TDZ-003 1.1 ± 0.3 0.9 ~1x Potent but non-selective.
TDZ-004 15.2 ± 2.1 > 20 - Low potency. Deprioritized.

| TDZ-005 | 0.5 ± 0.1 | > 20 | > 40x | Potent and selective. Good backup series. |

Follow-up Actions:

  • TDZ-002 was selected as the priority hit series for lead optimization due to its high potency and excellent selectivity.

  • An orthogonal, cell-based assay measuring the inhibition of EGFR phosphorylation in A549 cells confirmed the on-target activity of TDZ-002.

  • Medicinal chemists initiated an SAR study around the TDZ-002 scaffold to improve potency and drug-like properties.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thiadiazole Inhibitor (e.g., TDZ-002) Inhibitor->Dimer Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway inhibited by a thiadiazole.

Conclusion

High-throughput screening of thiadiazole libraries is a powerful and validated strategy for identifying novel chemical matter for challenging therapeutic targets. The success of these campaigns hinges on a deep understanding of the underlying biology, meticulous assay design, and a logical, multi-step hit validation process. By integrating biochemical and cell-based approaches and adhering to rigorous quality control, researchers can effectively navigate the complexities of HTS to uncover promising lead candidates with the potential to become next-generation therapeutics.

References

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Wiech, L., et al. (2020). Thiadiazole derivatives as anticancer agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Ghorbani, M., et al. (2020, May 22). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • AstraZeneca. (2025, February 13). High throughput screening at The DISC: a new era of drug discovery. YouTube. Retrieved from [Link]

  • Wiech, L., et al. (2020, September 3). Thiadiazole derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Retrieved from [Link]

  • Acar, Ç., et al. (2023, August 17). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. Retrieved from [Link]

  • Özdemir, A., et al. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. National Center for Biotechnology Information. Retrieved from [Link]

  • Rashdan, H. R. M., et al. (2022). In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. National Center for Biotechnology Information. Retrieved from [Link]

  • Ullah, H., et al. (2023). Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiech, L., et al. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]

  • Göktaş, H., et al. (2023). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. MDPI. Retrieved from [Link]

  • In-Silico Appraisal, Synthesis, Antibacterial Screening and DNA Cleavage for 1,2,5-thiadiazole Derivative. (2022). PubMed. Retrieved from [Link]

  • Hrast, M., et al. (2022, November 3). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. National Center for Biotechnology Information. Retrieved from [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Retrieved from [Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening. (2021). PubMed. Retrieved from [Link]

  • Wossidlo, M. (2013). Cell-based assays in high-throughput mode (HTS). BioTechnologia. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Ananthan, S., et al. (2010). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. National Center for Biotechnology Information. Retrieved from [Link]

  • Auld, D. S. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]

  • Genemedi. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • Sayed, A., et al. (2025, August 10). A convenient route for the synthesis of new thiadiazoles. ResearchGate. Retrieved from [Link]

  • Cell-Based Assays for High-Throughput Screening. (n.d.). ResearchGate. Retrieved from [Link]

  • High Throughput Screening: Methods and Protocols. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Salimi, M., et al. (2024, January 7). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Retrieved from [Link]

  • Target Discovery Institute. (n.d.). High Throughput Screening. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Retrieved from [Link]

Sources

Synthesis of 1,3,4-thiadiazole derivatives for biological evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Introduction: The Enduring Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antitubercular properties.[2][3][4][5][6][7] Several clinically approved drugs, such as the diuretic Acetazolamide and the antibacterial Sulfamethizole, incorporate this versatile ring system, underscoring its therapeutic relevance.[7][8]

The biological prowess of 1,3,4-thiadiazole derivatives can be attributed to several key features. The ring system is a bioisostere of pyrimidine, allowing it to potentially interfere with DNA synthesis in cancer cells and microorganisms.[4] Furthermore, the mesoionic character of the ring enhances its ability to cross cellular membranes and interact strongly with biological targets.[9] The sulfur and nitrogen heteroatoms act as hydrogen bond acceptors, facilitating robust interactions with enzyme active sites. This guide provides detailed, field-proven protocols for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles and their subsequent evaluation for anticancer and antimicrobial activities, explaining the causality behind key experimental choices.

Part 1: Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

The most robust and widely adopted strategy for synthesizing the 1,3,4-thiadiazole core involves the acid-catalyzed cyclodehydration of N-acyl-N'-thioacylhydrazines, which are typically formed in situ from thiosemicarbazide precursors.[2][8][10][11] This approach is versatile, generally high-yielding, and allows for diverse substitutions at the C2 and C5 positions, which is critical for tuning biological activity.[12]

General Synthetic Workflow

The overall synthetic strategy is a two-step process that begins with a carboxylic acid and thiosemicarbazide, proceeding through a key thiosemicarbazone or acyl thiosemicarbazide intermediate, followed by oxidative or dehydrative cyclization.

G A Aromatic/Aliphatic Carboxylic Acid (R1-COOH) C Acyl Thiosemicarbazide Intermediate A->C Activation (e.g., POCl₃) B Thiosemicarbazide B->C E 2-Amino-5-substituted- 1,3,4-Thiadiazole C->E Dehydrative Cyclization D Cyclizing Agent (e.g., conc. H₂SO₄, POCl₃) D->E G Final 2,5-Disubstituted- 1,3,4-Thiadiazole E->G Acylation, Alkylation, etc. F Further Functionalization (R2) F->G G A Synthesized & Purified 1,3,4-Thiadiazole Derivatives B Primary Screening (Single High Concentration) A->B Solubilize in DMSO C Dose-Response Assay (e.g., MTT, Broth Dilution) B->C Active Compounds D Determine Potency (IC₅₀ or MIC values) C->D Data Analysis E Hit Compound(s) Identified D->E F Secondary Assays (e.g., Mechanism of Action, Toxicity) E->F Validation

Sources

Application Notes and Protocols: 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Amino-1,3,4-Thiadiazole Scaffold

The 2-amino-1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical reactivity.[1] This heterocyclic system is a key component in a variety of pharmacologically active agents, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] The presence of the reactive 2-amino group provides a convenient handle for the synthesis of a diverse array of derivatives, including amides, sulfonamides, and Schiff bases, allowing for the systematic exploration of structure-activity relationships (SAR).

5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, the subject of these application notes, incorporates a flexible and polar ethoxyethyl side chain at the 5-position. This feature can enhance solubility and bioavailability, and provide additional interaction points with biological targets, making it an attractive building block for the development of novel therapeutic agents and functional materials. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into valuable derivatives.

PART 1: Synthesis of the Core Building Block: this compound

The synthesis of the target compound is achieved in a two-step sequence, commencing with the preparation of the requisite carboxylic acid precursor, 3-ethoxypropanoic acid, followed by its cyclocondensation with thiosemicarbazide.

Step 1: Synthesis of 3-Ethoxypropanoic Acid

The precursor, 3-ethoxypropanoic acid, can be readily prepared via the Michael addition of ethanol to ethyl acrylate, followed by hydrolysis of the resulting ester.

Protocol 1: Synthesis of Ethyl 3-ethoxypropionate

This procedure is adapted from methodologies employing the acid-catalyzed addition of alcohols to acrylates.[3][4]

  • Reagents and Materials:

    • Ethyl acrylate

    • Anhydrous ethanol

    • Strong acid catalyst (e.g., Amberlyst® 15, sulfuric acid)

    • Sodium bicarbonate (for neutralization)

    • Anhydrous magnesium sulfate (for drying)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Distillation apparatus

  • Procedure:

    • To a round-bottom flask charged with anhydrous ethanol (2 equivalents), add the strong acid catalyst (0.1 equivalents).

    • With vigorous stirring, add ethyl acrylate (1 equivalent) dropwise at a rate that maintains the reaction temperature below 40 °C.

    • After the addition is complete, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude ethyl 3-ethoxypropionate by vacuum distillation.

Protocol 2: Hydrolysis to 3-Ethoxypropanoic Acid

  • Reagents and Materials:

    • Ethyl 3-ethoxypropionate

    • Sodium hydroxide or potassium hydroxide

    • Ethanol/water co-solvent

    • Hydrochloric acid (for acidification)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (for drying)

  • Procedure:

    • Dissolve ethyl 3-ethoxypropionate (1 equivalent) in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 equivalents) and heat the mixture to reflux.

    • Monitor the hydrolysis by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

    • Extract the product, 3-ethoxypropanoic acid, with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the desired carboxylic acid.

Step 2: Synthesis of this compound

This protocol is based on the well-established cyclization of carboxylic acids with thiosemicarbazide using a strong dehydrating agent.[5][6]

  • Reagents and Materials:

    • 3-Ethoxypropanoic acid

    • Thiosemicarbazide

    • Polyphosphoric acid (PPA) or a mixture of PPA and sulfuric acid

    • Ice water

    • Ammonium hydroxide or sodium hydroxide solution (for neutralization)

    • Ethanol (for recrystallization)

    • Beaker, round-bottom flask, heating mantle, and magnetic stirrer

  • Procedure:

    • In a round-bottom flask, carefully heat polyphosphoric acid (approximately 10 times the weight of the carboxylic acid) to 60-70 °C with stirring.

    • To the heated PPA, add 3-ethoxypropanoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in portions, ensuring the temperature does not exceed 90 °C.

    • After the addition is complete, heat the reaction mixture to 90-100 °C for 2-3 hours. Monitor the reaction by TLC.

    • Upon completion, cool the viscous mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a concentrated ammonium hydroxide or sodium hydroxide solution to precipitate the crude product.

    • Collect the precipitate by filtration, wash thoroughly with cold water, and dry.

    • Recrystallize the crude product from ethanol to afford pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: 3-Ethoxypropanoic Acid Synthesis cluster_1 Step 2: Thiadiazole Ring Formation Ethyl Acrylate Ethyl Acrylate Addition Michael Addition (Acid Catalyst) Ethyl Acrylate->Addition Ethanol Ethanol Ethanol->Addition Ethyl 3-ethoxypropionate Ethyl 3-ethoxypropionate Addition->Ethyl 3-ethoxypropionate Hydrolysis Base-catalyzed Hydrolysis Ethyl 3-ethoxypropionate->Hydrolysis 3-Ethoxypropanoic Acid 3-Ethoxypropanoic Acid Hydrolysis->3-Ethoxypropanoic Acid Cyclocondensation Cyclocondensation (PPA) 3-Ethoxypropanoic Acid->Cyclocondensation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: Synthesis of the target building block.

PART 2: Applications in Chemical Synthesis

The 2-amino group of this compound serves as a versatile nucleophile for the construction of a variety of derivatives. The following protocols outline key transformations.

Application 1: Synthesis of N-Acyl Derivatives (Amides)

The acylation of the 2-amino group is a fundamental transformation to introduce diverse substituents and modulate the electronic and steric properties of the molecule.

Protocol 3: General Procedure for N-Acylation

  • Reagents and Materials:

    • This compound

    • Acyl chloride or acid anhydride (1.1 equivalents)

    • Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

    • Base (e.g., Triethylamine, Pyridine; 1.2 equivalents)

    • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

  • Procedure:

    • Dissolve this compound (1 equivalent) and the base in the chosen aprotic solvent under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride or acid anhydride to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amide by recrystallization or column chromatography on silica gel.

Quantitative Data Summary for Exemplary N-Acylations

EntryAcylating AgentProductTypical Yield (%)
1Acetyl chlorideN-(5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)acetamide85-95
2Benzoyl chlorideN-(5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)benzamide80-90
34-Nitrobenzoyl chlorideN-(5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide80-90
Application 2: Synthesis of Sulfonamide Derivatives

Sulfonamides are a critical class of compounds in medicinal chemistry, and their synthesis from the title compound is a key application.

Protocol 4: General Procedure for Sulfonamide Synthesis

  • Reagents and Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride; 1.1 equivalents)

    • Pyridine (as solvent and base)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in pyridine.

    • Cool the solution to 0 °C.

    • Add the sulfonyl chloride portion-wise to the stirred solution.

    • Allow the reaction to proceed at room temperature for 4-24 hours.

    • Pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the crude sulfonamide.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary for Exemplary Sulfonamide Syntheses

EntrySulfonyl ChlorideProductTypical Yield (%)
1p-Toluenesulfonyl chlorideN-(5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide75-85
2Benzenesulfonyl chlorideN-(5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide70-85
3Dansyl chloride5-(Dimethylamino)-N-(5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl)naphthalene-1-sulfonamide65-80
Application 3: Synthesis of Schiff Bases (Imines)

The condensation of the 2-amino group with aldehydes provides access to Schiff bases, which are valuable intermediates and possess their own biological activities.[7][8]

Protocol 5: General Procedure for Schiff Base Formation

  • Reagents and Materials:

    • This compound

    • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde; 1 equivalent)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

    • Round-bottom flask with reflux condenser, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

    • Add the aldehyde (1 equivalent) and a few drops of glacial acetic acid.

    • Heat the mixture to reflux for 2-6 hours. The product may precipitate from the reaction mixture upon cooling.

    • If precipitation occurs, cool the mixture, filter the solid, wash with cold ethanol, and dry.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data Summary for Exemplary Schiff Base Formations

EntryAldehydeProductTypical Yield (%)
1Benzaldehyde(E)-N-Benzylidene-5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine80-95
24-Chlorobenzaldehyde(E)-N-(4-Chlorobenzylidene)-5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine85-95
34-Hydroxybenzaldehyde(E)-4-(((5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl)imino)methyl)phenol75-90

Derivatization Pathways Diagram

G cluster_derivatives Derivative Synthesis Start This compound Amides Amides Start->Amides  Acyl Halide/Anhydride, Base Sulfonamides Sulfonamides Start->Sulfonamides  Sulfonyl Chloride, Pyridine Schiff_Bases Schiff Bases Start->Schiff_Bases  Aldehyde, cat. Acid

Caption: Key synthetic transformations.

PART 3: Trustworthiness and Self-Validation

The protocols provided herein are based on well-established and frequently cited synthetic methodologies for 2-amino-1,3,4-thiadiazoles. The successful outcome of these reactions can be readily validated through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the isolated products.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch of the starting amine, the C=O stretch of amides, the S=O stretches of sulfonamides, and the C=N stretch of Schiff bases.

    • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized materials, providing a self-validating system for these protocols.

References

  • Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.
  • Synthesis method of 3-ethoxy ethyl propionate.
  • EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application. Smert Chemical Industry Co., Ltd. [Link]

  • Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti-inflammatory, Anti-Bacterial and Anti-tubercular Activity. International Journal of ChemTech Research. [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole.
  • Cas 763-69-9,Ethyl-3-ethoxypropanoate. LookChem. [Link]

  • Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. ResearchGate. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. [Link]

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges associated with this synthesis and optimize your reaction yield and purity.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, typically proceeds via the cyclization of an acylthiosemicarbazide intermediate.[1][2] This intermediate is formed from the reaction of 3-ethoxypropanoic acid (or its activated derivative) and thiosemicarbazide. While conceptually straightforward, the critical cyclodehydration step is often plagued by issues such as low yield, competing side reactions, and purification difficulties. The choice of cyclizing agent and reaction conditions is paramount to selectively forming the desired 1,3,4-thiadiazole ring over the isomeric 1,2,4-triazole.[3][4] This guide provides a systematic approach to overcoming these obstacles.

Core Synthesis Workflow

The overall synthetic strategy involves two key transformations: the formation of an acylthiosemicarbazide intermediate and its subsequent acid-catalyzed cyclodehydration. Understanding this workflow is essential for effective troubleshooting.

Synthesis Workflow reagent1 3-Ethoxypropanoic Acid intermediate 1-(3-Ethoxypropanoyl)thiosemicarbazide reagent1->intermediate Acylation reagent2 Thiosemicarbazide reagent2->intermediate workup Neutralization & Workup intermediate->workup Cyclodehydration cyclizing_agent Cyclizing Agent (e.g., H₂SO₄, POCl₃, PPE) cyclizing_agent->workup product This compound workup->product

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low or I'm recovering only starting material. What are the likely causes?

Low or no conversion is a frequent issue that can typically be traced back to one of three areas: reactant quality, reaction conditions, or the choice of cyclizing agent.

  • Cause A: Ineffective Cyclizing Agent: The energy barrier for the intramolecular cyclodehydration is high, requiring a potent dehydrating agent. If the agent is weak, old, or used in insufficient quantity, the reaction will stall.

    • Solution: Concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), and polyphosphoric acid (PPA) or polyphosphate ester (PPE) are effective cyclizing agents for this reaction.[5][6] If using H₂SO₄, ensure it is concentrated (95-98%) and fresh. POCl₃ is extremely reactive and moisture-sensitive; it should be handled under anhydrous conditions. PPE is a milder and often very effective alternative that can simplify workup.[6][7]

  • Cause B: Suboptimal Reaction Temperature: The cyclization step is typically endothermic and requires sufficient thermal energy.

    • Solution: If running the reaction at room temperature, consider heating. For H₂SO₄-mediated cyclization, temperatures between 70-90°C are common. Reactions involving POCl₃ are often run at reflux.[5] When using PPE, a higher temperature of around 90-100°C may be necessary.[7][8] Always monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the intermediate.

  • Cause C: Poor Quality Starting Materials: Thiosemicarbazide can degrade over time, and 3-ethoxypropanoic acid may contain water, which will quench highly reactive cyclizing agents like POCl₃.

    • Solution: Use freshly opened or purified thiosemicarbazide. Ensure 3-ethoxypropanoic acid is anhydrous, especially if using a moisture-sensitive cyclizing agent.

Question 2: My final product is impure and difficult to purify. I suspect the formation of a major side product. What could it be?

The most common side product in this synthesis is the isomeric 4-amino-5-(2-ethoxyethyl)-1,2,4-triazole-3-thiol . The formation of this triazole versus the desired thiadiazole is highly dependent on the pH of the cyclization medium.

  • Mechanism of Side Product Formation: The acylthiosemicarbazide intermediate can cyclize via two different pathways.

    • Acidic Conditions (Desired Pathway): Protonation of the carbonyl oxygen is favored, leading to nucleophilic attack by the thiol sulfur, which ultimately forms the 1,3,4-thiadiazole ring.[3][4]

    • Basic Conditions (Undesired Pathway): Deprotonation of the terminal hydrazinic nitrogen facilitates its attack on the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring.[3]

Mechanism Selectivity intermediate Acylthiosemicarbazide Intermediate acid Acidic Medium (H₂SO₄, POCl₃) intermediate->acid Favors O-protonation base Basic Medium (e.g., NaOH) intermediate->base Favors N-deprotonation thiadiazole 1,3,4-Thiadiazole (Desired Product) acid->thiadiazole S-attack on C=O triazole 1,2,4-Triazole (Side Product) base->triazole N-attack on C=O

Caption: Influence of pH on cyclization pathway.

  • Solution:

    • Ensure Strongly Acidic Conditions: The reaction must be conducted in a strong acid. Using a reagent like concentrated H₂SO₄ not only acts as the catalyst but also as the solvent, ensuring a highly acidic environment.[4]

    • Purification Strategy: If the triazole has formed, separation can be challenging due to similar polarities. Column chromatography using a gradient elution (e.g., ethyl acetate in hexanes) may be effective. Recrystallization from a suitable solvent like ethanol could also be attempted.

Question 3: The reaction seems to work, but my isolated yield is poor after workup. Where am I losing my product?

Product loss during the workup phase often occurs during the neutralization and extraction steps. The 2-amino-1,3,4-thiadiazole core is basic and can form salts.

  • Cause A: Incomplete Neutralization: After using a strong acid like H₂SO₄ or POCl₃, the reaction mixture must be carefully neutralized. If the pH is not raised sufficiently (to pH 8-9), a significant portion of the product will remain in the aqueous layer as a protonated salt, leading to low extraction efficiency.

    • Solution: After quenching the reaction mixture with ice, slowly add a saturated base solution (e.g., sodium bicarbonate or sodium hydroxide) with vigorous stirring and cooling. Monitor the pH of the aqueous layer closely with pH paper or a meter until it is basic (pH > 8).

  • Cause B: Insufficient Extraction: The product may have moderate solubility in water.

    • Solution: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane. After the initial extractions, saturating the aqueous layer with sodium chloride (salting out) can decrease the product's aqueous solubility and allow for recovery of more material in a final extraction.

Frequently Asked Questions (FAQs)

Q1: Which cyclizing agent do you recommend for the highest yield and purity?

There is no single "best" agent, as the choice depends on available equipment, safety considerations, and scale. However, a comparative analysis can guide your decision:

Cyclizing AgentProsConsTypical Yield Range
Conc. H₂SO₄ Inexpensive, readily available, acts as both catalyst and solvent.Highly corrosive, workup can be exothermic and difficult to control.[4]60-80%
POCl₃ Highly effective, often gives clean reactions.[5]Highly toxic, corrosive, and water-sensitive; requires anhydrous conditions and careful handling.70-90%
PPE / PPA Milder conditions, easier workup, less corrosive.[6]More expensive, may require higher temperatures and longer reaction times.[6][7]65-85%

For general laboratory use, concentrated sulfuric acid often provides a good balance of cost, efficiency, and yield, provided the workup is performed carefully.

Q2: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most effective method.

  • Procedure: Spot the starting material (acylthiosemicarbazide intermediate) and the reaction mixture on a silica gel plate.

  • Solvent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, being more conjugated, should have a different Rf value than the starting material.

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What are the critical safety precautions for this synthesis?

  • Phosphorus Oxychloride (POCl₃): This is a highly toxic and corrosive substance that reacts violently with water. Always handle it in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Concentrated Sulfuric Acid (H₂SO₄): This is a strong dehydrating agent and is severely corrosive. It can cause serious burns. Handle with extreme care, using appropriate PPE.

  • Quenching/Neutralization: The addition of the acidic reaction mixture to water/ice and the subsequent neutralization with base are highly exothermic. Perform these steps slowly in an ice bath with efficient stirring to control the temperature.

Recommended Experimental Protocol

This protocol utilizes concentrated sulfuric acid for the cyclization of the in situ generated acylthiosemicarbazide.

Step 1: Formation of 1-(3-Ethoxypropanoyl)thiosemicarbazide (Intermediate)

  • In a round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in a minimal amount of a suitable solvent like N-methyl-2-pyrrolidone (NMP) or perform the reaction neat.

  • Slowly add 3-ethoxypropanoic acid (1.05 eq).

  • If an activating agent is needed to facilitate amide bond formation, a carbodiimide like EDC·HCl (1.2 eq) can be used in a solvent like DMSO at 60 °C for 2 hours.[9] However, direct conversion in a strong acid is often feasible.

Step 2: Cyclodehydration to form this compound

  • Cool a flask containing concentrated sulfuric acid (5-10 volumes relative to thiosemicarbazide) in an ice bath.

  • To the cold sulfuric acid, slowly and portion-wise add the 1-(3-ethoxypropanoyl)thiosemicarbazide (or the mixture from Step 1). Maintain the temperature below 10°C during the addition.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Workup and Purification

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.

  • Place the beaker in an ice bath and slowly neutralize the mixture by adding a saturated solution of sodium hydroxide or sodium bicarbonate until the pH is ~8-9. A precipitate of the crude product should form.

  • Filter the solid product using a Buchner funnel and wash the filter cake thoroughly with cold water.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product.

  • Combine the filtered solid with the organic extracts, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol or purify by column chromatography on silica gel to obtain the pure product.

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2012). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]

  • Med Chem. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]

  • Wisdomlib. (2025). Thiosemicarbazide: Significance and symbolism. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2007). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • ResearchGate. (2024). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis, Structural Studies and Biological Evaluation of Connections of Thiosemicarbazide, 1,2,4-Triazole and 1,3,4-Thiadiazole with Palmitic Acid. Available at: [Link]

  • MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • ResearchGate. (2011). (PDF) Thiosemicarbazides: Synthesis and reactions. Available at: [Link]

  • ResearchGate. (n.d.). A possible pathway for the reaction of thiosemicarbazide with carboxylic acids in the presence of PPE. Available at: [Link]

  • PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Available at: [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available at: [Link]

Sources

Technical Support Center: Purification of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound and its analogs. The unique structural features of this molecule—namely the basic 2-amino group, the polar 1,3,4-thiadiazole core, and the flexible ethoxyethyl side chain—present specific challenges during purification. This guide provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that influence its purification:

  • Basicity: The primary amine group (-NH₂) is basic, making the compound susceptible to strong interactions with acidic stationary phases like silica gel. This can lead to significant peak tailing in chromatography.

  • Polarity: The combination of the amine group, the nitrogen and sulfur atoms in the thiadiazole ring, and the ether linkage in the side chain makes this a highly polar molecule. This dictates the choice of solvents for both chromatography and crystallization.

  • Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, influencing its solubility and how it interacts with solvents and stationary phases.

  • Potential Impurities: Synthesis of 2-amino-1,3,4-thiadiazoles often involves reagents like thiosemicarbazide and can produce various side products or retain unreacted starting materials.[1][2][3] Common impurities might include unreacted thiosemicarbazide, the corresponding thiosemicarbazone intermediate, or regioisomers depending on the synthetic route.[1]

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Part 1: Column Chromatography

Question 1: My compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's causing this and how can I fix it?

Answer:

This is a classic issue for basic, polar compounds like yours. The streaking, or tailing, is primarily caused by strong, non-ideal interactions between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[4][5] This leads to a slow, continuous elution from the column rather than a sharp, defined band.

Solutions:

  • Mobile Phase Modification (Base Additive): The most effective and common solution is to add a small amount of a basic modifier to your eluent.[4][6] This deactivates the acidic silanol sites, minimizing the unwanted interactions.

    • Protocol: Start by adding 0.5-2% triethylamine (TEA) or ammonia solution (e.g., a stock solution of 10% ammonium hydroxide in methanol) to your mobile phase.[4][5][6] For example, if your eluent is 95:5 Dichloromethane:Methanol, you would prepare it as 93:5:2 Dichloromethane:Methanol:Triethylamine. Always conduct a preliminary TLC with the modified eluent to confirm the improved spot shape before running the column.

  • Change of Stationary Phase: If base additives don't resolve the issue or are incompatible with your compound, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[4][5] Use activated, neutral, or basic alumina. You will likely need to re-optimize your solvent system as the polarity characteristics differ from silica.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[4] Here, the stationary phase is nonpolar (C18), and you would use a polar mobile phase, such as a gradient of water and acetonitrile or methanol.

  • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, it can cause a broad application band at the top of the column, leading to poor separation.

    • Protocol: Dissolve your crude product in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel (3-5 times the mass of your compound), and evaporate the solvent under reduced pressure to get a free-flowing powder.[7] This powder can then be carefully loaded onto the top of your packed column.[7]

Question 2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

Answer:

This indicates that your compound is very polar and is strongly adsorbed to the silica. Simply increasing the percentage of the polar solvent might not be enough or could lead to loss of selectivity.

Solutions:

  • Highly Polar Mobile Phase Systems: You need to move to more aggressive, polar solvent systems.

    • Ammonia-Modified Solvents: A common system for very polar basic compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH). A typical starting point would be a ratio of 89:10:1 of DCM:MeOH:conc. NH₄OH.

    • HILIC (Hydrophilic Interaction Chromatography): If you have access to HILIC columns, they are specifically designed for retaining and separating very polar compounds using an acetonitrile-rich mobile phase.[4]

  • Derivative Formation (Protecting Group): As a last resort, you can temporarily protect the problematic amine group to reduce its polarity and eliminate the strong interactions with silica.

    • Protocol: React your crude compound with a protecting group like Boc-anhydride ((Boc)₂O) to form the N-Boc protected derivative. This derivative will be significantly less polar and should chromatograph easily. After purification, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. While effective, this adds two extra steps to your synthesis.

Part 2: Crystallization

Question 3: I'm trying to crystallize my final product, but it keeps "oiling out" instead of forming crystals. How can I induce crystallization?

Answer:

"Oiling out" occurs when the solubility of your compound in the solvent decreases faster than the molecules can arrange themselves into an ordered crystal lattice, often upon cooling. This is common with compounds that have flexible side chains or impurities that inhibit crystal formation.

Solutions:

  • Solvent System Selection: The choice of solvent is critical.[8]

    • Screening: Systematically screen a range of solvents with varying polarities. Good single solvents for crystallization dissolve the compound when hot but not when cold.[8] For a polar compound like this, consider alcohols (isopropanol, ethanol), acetonitrile, or ethyl acetate.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, DMF).[9] Then, slowly add a "poor" solvent (an "anti-solvent") in which it is insoluble (e.g., water, diethyl ether, or hexane) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.

  • Slowing Down the Crystallization Process:

    • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) or freezer (-20°C).[9]

    • Vapor Diffusion: Dissolve your compound in a small vial with a good solvent. Place this open vial inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the solubility and promoting slow crystal growth.

  • Inducing Nucleation:

    • Scratching: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a few crystals from a previous attempt, add one or two to the cooled, supersaturated solution to act as a template for further crystallization.

Question 4: My crystallization yield is very low, even though the compound is pure. How can I improve it?

Answer:

Low yield can be due to the compound having significant solubility in the mother liquor even at low temperatures, or using an excessive amount of solvent.

Solutions:

  • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound.[8] Adding even a small excess can dramatically reduce your recovery.

  • Optimize the Solvent System: The ideal solvent system will have a very steep solubility curve with respect to temperature. Experiment with different solvent/anti-solvent combinations to find one where the compound is highly soluble when hot and nearly insoluble when cold.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often recover more product by carefully evaporating a portion of the solvent from the filtrate and cooling it again to obtain a second crop. Be aware that the second crop may be less pure than the first.

Experimental Protocols & Data

Protocol 1: Column Chromatography with Base Modifier
  • TLC Analysis: Prepare a TLC plate and spot your crude material. Develop the plate in a mobile phase such as 95:5 Dichloromethane:Methanol. Observe the Rf and spot shape. Prepare a second TLC jar with 93:5:2 Dichloromethane:Methanol:Triethylamine and develop another plate. Compare the Rf values and look for a significant reduction in tailing.

  • Column Packing: Dry-pack or wet-pack a glass column with silica gel (230-400 mesh) using your chosen non-modified eluent (e.g., hexane or DCM). The amount of silica should be 50-100 times the weight of your crude material.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or perform a dry load as described previously.

  • Elution: Begin eluting with a less polar solvent mixture and gradually increase the polarity. Once you start using the methanol-containing eluent, ensure the triethylamine is included in all subsequent solvent mixtures.

  • Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual triethylamine.

Table 1: Solvent Properties for Purification
SolventPolarity IndexBoiling Point (°C)Use Case
Hexane0.169Anti-solvent; Initial eluent in normal phase
Diethyl Ether2.835Anti-solvent for crystallization
Dichloromethane (DCM)3.140Primary non-polar eluent in normal phase
Ethyl Acetate (EtOAc)4.477Medium-polarity eluent; Crystallization solvent
Acetonitrile (ACN)5.882Crystallization solvent; Reverse-phase eluent
Isopropanol3.982Crystallization solvent
Methanol (MeOH)5.165Polar eluent in normal phase; Good solvent for crystallization
Water10.2100Anti-solvent; Reverse-phase eluent

Visualizing the Workflow

Diagram 1: General Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Initial Cleanup Chrom Column Chromatography Workup->Chrom Isolate Product Cryst Crystallization Chrom->Cryst Final Polishing Pure Pure Compound Cryst->Pure QC QC (NMR, LC-MS, etc.) Pure->QC Verify Purity

Caption: A typical workflow from crude product to final, verified pure compound.

Diagram 2: Troubleshooting Chromatography Tailing

G Start Problem: Peak Tailing in Silica Gel Chromatography Q1 Did adding 1-2% TEA or NH4OH to the eluent solve the tailing on TLC? Start->Q1 Sol1 Solution: Run column with the base-modified eluent. Q1->Sol1 Yes Q2 Is the compound still tailing or not moving? Q1->Q2 No Sol2 Solution 1: Switch stationary phase to Alumina (neutral/basic). Q2->Sol2 Sol3 Solution 2: Use Reverse-Phase (C18) Chromatography. Q2->Sol3

Caption: Decision tree for addressing peak tailing during silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I purify this compound by distillation? A: It is highly unlikely. 2-amino-1,3,4-thiadiazole derivatives are typically solids with high boiling points and are often not thermally stable enough for distillation, even under high vacuum. Purification is almost always achieved through chromatography and/or crystallization.

Q2: My NMR spectrum shows broad peaks for the amine protons. Is my compound impure? A: Not necessarily. The N-H protons of a primary amine can exchange with trace amounts of water or acidic impurities, leading to peak broadening. The chemical shift of these protons can also vary depending on the solvent and concentration. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the amine protons should exchange with deuterium and their signal will disappear.

Q3: Are there any specific safety precautions for handling 2-amino-1,3,4-thiadiazoles? A: Yes. Like many heterocyclic amines, these compounds should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data for this exact molecule may be limited, related compounds can be irritants.

Q4: The synthesis involves reagents like phosphorus oxychloride or sulfuric acid. How do I properly quench and work up the reaction? A: Reactions using strong acids or dehydrating agents must be quenched carefully.[1][10] The reaction mixture should be cooled in an ice bath and slowly poured onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the acid. Always perform this step slowly and behind a safety shield, as significant heat and gas evolution can occur. After neutralization, the aqueous layer can be extracted with an organic solvent like ethyl acetate or dichloromethane to isolate the crude product.

Q5: I've purified my compound, but it starts to change color (e.g., yellow or brown) upon storage. Why is this happening? A: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities over time. To ensure long-term stability, store your pure this compound as a solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a refrigerator or freezer protected from light.

References

  • Yang, S.-J., Lee, S.-H., Kwak, H.-J., & Gong, Y.-D. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry, 78(1), 438–444. [Link]

  • Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Al-Juboori, A. M., & Hussein, F. A. (2018). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Iraqi Journal of Pharmaceutical Sciences, 27(1), 9-17. [Link]

  • LCGC North America. (2002). Liquid Chromatography Problem Solving and Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). [Link]

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? [Link]

  • University of Rennes. (n.d.). Guide for crystallization. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Singh, A., & Sharma, V. K. (2022). Thiadiazole derivatives: synthesis, characterization, and antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 14(1), 1-8. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Karczmarzyk, Z., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3612. [Link]

  • Wikipedia. (n.d.). Thiadiazoles. [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]

  • Zaid, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

  • MDPI. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]

  • PubChem. (n.d.). 2-Amino-5-ethyl-1,3,4-thiadiazole. [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • ResearchGate. (2015). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... [Link]

  • Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.

Sources

Technical Support Center: Stability and Degradation of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry, valued for its diverse biological activities and generally good in vivo stability.[1][2][3] However, like all molecules, this compound is susceptible to degradation under certain conditions, which can impact its efficacy, safety, and analytical characterization. Understanding these liabilities is critical for developing robust formulations and obtaining reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-amino-1,3,4-thiadiazole derivatives?

A1: The 1,3,4-thiadiazole ring system is generally stable, but the 2-amino substitution can introduce specific vulnerabilities. The main degradation pathways to consider are:

  • Hydrolysis: The thiadiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally stable at neutral pH.[4] The ether linkage in the 5-(2-ethoxyethyl) side chain could also be a site for hydrolysis under harsh acidic conditions.

  • Oxidation: The sulfur atom in the thiadiazole ring and the exocyclic amino group are potential sites for oxidation. Metabolic oxidation, often mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of sulfoxides or other oxidized metabolites.[5][6]

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. This can involve complex rearrangements and cleavage of the ring.[7][8]

  • Thermal Degradation: High temperatures can induce decomposition, the pathway of which will depend on the solid-state form and the presence of any impurities.

Q2: My compound is showing decreased activity in a cell-based assay over a 48-hour period. What could be the cause?

A2: A time-dependent loss of activity in a cell-based assay often points to compound instability in the culture medium.[4] For this compound, consider the following:

  • Metabolic Degradation: Cells, particularly if they are metabolically active (e.g., hepatocytes), can metabolize the compound. The ethoxyethyl side chain may be a target for O-dealkylation, and the thiadiazole ring can undergo oxidation.[5]

  • Hydrolytic Instability: Although generally stable at neutral pH, prolonged incubation in aqueous media at 37°C could lead to slow hydrolysis.

  • Adsorption to Plastics: The compound may adsorb to the surface of the cell culture plates, reducing its effective concentration.

Q3: I am observing a new, more polar peak in my HPLC analysis after storing the compound in solution. What is the likely identity of this degradant?

A3: An increase in polarity often suggests the introduction of a more polar functional group. For this compound, a likely candidate for a more polar degradant is the sulfoxide, formed by the oxidation of the ring sulfur atom.[5][6] Another possibility, though less likely under mild conditions, could be the cleavage of the ether bond in the side chain, leading to an alcohol. To confirm the identity, LC-MS/MS analysis would be required to determine the mass of the degradant and its fragmentation pattern.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biochemical Assays

Symptoms: High variability between replicate wells, loss of compound activity over the course of the assay.

Potential Cause: Degradation of the compound in the assay buffer.

Troubleshooting Workflow:

A Inconsistent Biochemical Assay Results B Assess Compound Stability in Assay Buffer A->B C Incubate compound in buffer at assay temp. & duration B->C D Analyze by HPLC at time points (e.g., 0, 2, 4, 24h) C->D E Significant Degradation? D->E F Prepare fresh stock solutions before each experiment E->F Yes H No significant degradation E->H No G Modify buffer pH (if compatible with assay) F->G I Investigate other factors (e.g., precipitation, interaction with assay components) H->I

Caption: Workflow to troubleshoot inconsistent biochemical assay results.

Detailed Steps:

  • Stability Assessment: Prepare a solution of this compound in the assay buffer at the final assay concentration. Incubate this solution under the same conditions as your assay (temperature and duration).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot of the solution and analyze it by HPLC-UV.

  • Data Evaluation: Compare the peak area of the parent compound at each time point. A significant decrease in the peak area indicates degradation.

  • Mitigation Strategies:

    • If degradation is observed, prepare fresh stock solutions immediately before each experiment.

    • If the assay allows, consider adjusting the buffer pH to a more acidic range, as some 1,3,4-thiadiazoles show greater stability at slightly acidic pH.[4]

Issue 2: Appearance of Unknown Peaks During Forced Degradation Studies

Symptoms: Multiple unknown peaks are observed during stress testing (acid, base, oxidative, photolytic, thermal).

Potential Cause: Formation of various degradation products.

Forced Degradation Experimental Protocol:

This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, in line with ICH guidelines.[9][10]

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C24-48 hoursPotential cleavage of the thiadiazole ring or ether linkage.
Base Hydrolysis 0.1 M NaOH60°C24-48 hoursPotential cleavage of the thiadiazole ring.[4]
Oxidation 3% H₂O₂Room Temp24 hoursOxidation of the ring sulfur to a sulfoxide or sulfone.[5][6]
Photolytic UV (254 nm) & Visible LightRoom Temp24-48 hoursPhotorearrangement or cleavage of the thiadiazole ring.[7][8]
Thermal 80°C (in solid state)48 hoursThermal decomposition.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For thermal stress, use the solid compound.

  • Stress Application: Expose the samples to the conditions outlined in the table above. Include a control sample protected from the stress condition.

  • Sample Analysis: After the specified duration, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (e.g., a gradient C18 column with UV detection).

  • Peak Purity and Mass Balance: Use a photodiode array (PDA) detector to assess peak purity of the parent compound. Calculate the mass balance to ensure that all degradants are accounted for.

  • Structure Elucidation: For significant degradation products, use LC-MS/MS to determine their molecular weight and fragmentation patterns to propose potential structures.

Degradation Pathway Visualization:

Parent This compound Oxidation Oxidation (e.g., H₂O₂, CYP450) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis) Parent->Photolysis Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage Photoisomers Photoisomers/Rearrangement Products Photolysis->Photoisomers

Caption: Potential degradation pathways of this compound.

References

  • ResearchGate. Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. Available from: [Link]

  • PubMed. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • ResearchGate. The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Available from: [Link]

  • Semantic Scholar. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Available from: [Link]

  • PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Available from: [Link]

  • RSC Publishing. 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Available from: [Link]

  • Revista Virtual de Química. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. Available from: [Link]

  • ResearchGate. Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review | Request PDF. Available from: [Link]

  • NIH. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Available from: [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Available from: [Link]

  • ResearchGate. (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • MedCrave online. Forced degradation studies. Available from: [Link]

  • ISRES. 174 Thiadiazoles and Their Properties. Available from: [Link]

  • AKJournals. THERMAL DECOMPOSITION OF 5-AMINO-2-THIOL-1,3,4-THIADIAZOLE (HATT) Cu(II) AND Zn(II) COMPLEXES. Available from: [Link]

  • PubMed. Photodegradation of sulfathiazole under simulated sunlight: Kinetics, photo-induced structural rearrangement, and antimicrobial activities of photoproducts. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • NIH. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]

  • ResearchGate. (PDF) Effect of Thiophene-Hydrazinyl-Thiazole derivative as an efficient dye sensitizer and performance enhancer of TiO2 toward Rhodamine B photodegradation. Available from: [Link]

  • ResearchGate. Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. Available from: [Link]

  • NIH. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available from: [Link]

  • ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]

  • ResearchGate. Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Available from: [Link]

  • NIH. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Available from: [Link]

  • NIH. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

  • MDPI. Enhanced Photodegradation of Synthetic Dyes Mediated by Ag3PO4-Based Semiconductors under Visible Light Irradiation. Available from: [Link]

  • PubChem. N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide. Available from: [Link]

  • Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Available from: [Link]

  • NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]

  • ResearchGate. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives. Available from: [Link]

Sources

Improving the solubility of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this promising heterocyclic compound. As a molecule with significant potential, stemming from the well-established biological activity of the 1,3,4-thiadiazole scaffold, overcoming formulation hurdles is critical to advancing your research.[1][2] This guide provides in-depth troubleshooting, validated experimental protocols, and a foundational understanding of the physicochemical principles at play.

Troubleshooting Guide: From Dissolution Failure to Experimental Success

This section addresses the most common issues encountered during the handling and application of this compound in experimental settings.

Problem 1: My compound, this compound, will not dissolve in my standard aqueous buffer (e.g., PBS pH 7.4).

  • Underlying Cause: The molecular structure of this compound presents a classic solubility challenge. While the 2-amino group and the nitrogen atoms in the thiadiazole ring offer some hydrophilicity, the ethoxyethyl side chain and the aromatic-like thiadiazole ring contribute to an overall lipophilic character.[3] Furthermore, the planar nature of the thiadiazole ring can facilitate strong intermolecular interactions in the solid state (high crystal lattice energy), which water molecules must overcome to achieve dissolution.[4]

  • Immediate Solution Pathway:

    • Organic Stock Solution: First, attempt to dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common starting point. If DMSO is incompatible with your assay, N,N-Dimethylformamide (DMF) or ethanol are viable alternatives.

    • Controlled Dilution: When diluting the organic stock into your aqueous buffer, add the stock solution dropwise into the vortexing buffer. This rapid dispersion can prevent localized supersaturation and immediate precipitation. Avoid adding the aqueous buffer to the concentrated stock.

    • Energy Input: Gentle warming (to 37°C) or sonication can provide the necessary energy to break the crystal lattice and facilitate dissolution. Always check the compound's thermal stability before applying heat.

  • Advanced Troubleshooting Flow: If the above steps fail or lead to precipitation upon dilution, a more systematic approach is required. The following workflow will guide you from simple adjustments to more advanced formulation strategies.

G cluster_0 Solubility Troubleshooting Workflow start Compound fails to dissolve in aqueous buffer ph_mod Is your experimental pH flexible? Can the system tolerate a lower pH? start->ph_mod ph_yes Prepare acidic buffer (e.g., pH 2-5) Attempt dissolution to form a salt ph_mod->ph_yes  Yes cosolvent Try a co-solvent system (e.g., PEG 400, Propylene Glycol in buffer) ph_mod->cosolvent  No ph_success Solubility Achieved (as a salt) ph_yes->ph_success advanced Move to advanced formulation cosolvent->advanced Still insoluble cyclodextrin Complexation with Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrin solid_disp Solid Dispersion (e.g., with PVP, PEG) advanced->solid_disp

Caption: A decision workflow for troubleshooting the solubility of this compound.

Problem 2: My compound dissolves in DMSO, but precipitates when I dilute it into my cell culture media or assay buffer.

  • Underlying Cause: This is a classic sign of a compound "crashing out" of solution. The solubility limit in the final aqueous system is being exceeded. While soluble in 100% DMSO, the much lower percentage of DMSO in the final dilution (typically <0.5%) is insufficient to keep the hydrophobic compound dissolved.

  • Solution Pathway:

    • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble and work below this limit.

    • Utilize a Co-solvent: If higher concentrations are necessary, incorporating a biocompatible co-solvent like polyethylene glycol 400 (PEG 400) into your final buffer system can increase the solvent's capacity to hold the compound.[5]

    • Employ Formulation Technology: For significant solubility enhancement, using a cyclodextrin is highly recommended. Cyclodextrins encapsulate the hydrophobic molecule, presenting a hydrophilic exterior to the aqueous environment, thereby preventing precipitation.[6][7] This is often the most robust solution for in-vitro and in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is pH modification a primary strategy for this specific molecule?

A1: The key is the 2-amino group on the 1,3,4-thiadiazole ring. This primary amine is a basic functional group.[8] In an acidic environment (pH < pKa), this nitrogen atom will be protonated, forming a cationic ammonium salt (-NH3+). This introduction of a formal charge dramatically increases the polarity of the molecule, leading to a significant increase in its aqueous solubility.[3][9] The solubility of amine-containing drugs can increase by several orders of magnitude at a pH below their pKa.[9]

Q2: What are cyclodextrins, and how do they work for my compound?

A2: Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity.[6] They improve solubility by forming an "inclusion complex" with a poorly soluble "guest" molecule like this compound.[10] The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research due to its high aqueous solubility and low toxicity.[11]

Q3: What is a solid dispersion, and when should I consider it?

A3: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[12][13] Common carriers include polyvinylpyrrolidone (PVP) or polyethylene glycols (PEGs).[14] This technique enhances solubility by converting the drug from a crystalline form to a higher-energy amorphous state, which requires less energy to dissolve.[15] You should consider this advanced technique when developing a solid dosage form for oral administration or when other methods like pH modification and cyclodextrin complexation are insufficient or unsuitable for your final application.

Q4: Can I use a prodrug approach to improve solubility?

A4: Yes, a prodrug strategy is a powerful, albeit more synthetically intensive, approach.[16][17] For this molecule, the 2-amino group can be temporarily modified by attaching a highly water-soluble promoiety, such as a phosphate group or a short PEG chain, via a linker that is designed to be cleaved enzymatically or chemically in vivo.[18][19] This strategy is typically employed during later stages of drug development to optimize pharmacokinetic properties.[17]

Data Summary: Expected Solubility Enhancement

The following table provides an estimate of the potential solubility improvements that can be achieved with various techniques. The exact values will be compound-specific and must be determined experimentally.

TechniqueMechanism of ActionExpected Fold Increase in SolubilityKey Considerations
pH Adjustment Formation of a soluble salt by protonating the amino group.10 to 1,000-fold[9]Requires the experimental system to be stable at a lower pH.
Co-solvents Increases the polarity of the bulk solvent.2 to 50-foldPotential for solvent toxicity in biological assays.[5]
Cyclodextrins Encapsulation of the hydrophobic molecule in an inclusion complex.10 to >10,000-fold[11][20]Stoichiometry of the complex must be considered for accurate dosing.
Solid Dispersion Conversion to a high-energy amorphous state; improved wettability.50 to >10,000-foldRequires specialized formulation equipment (e.g., spray dryer, hot-melt extruder).[12][15]
Prodrug Strategy Covalent attachment of a hydrophilic promoiety.>1,000-fold[19]Requires chemical synthesis and validation of the release mechanism.

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement via pH Modification

This protocol details the steps to determine and utilize the pH-dependent solubility of this compound.

  • Prepare a Series of Buffers: Prepare a set of buffers with pH values ranging from 2.0 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffer for pH 7.4).

  • Determine Solubility: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate: Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Phases: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify: Carefully remove the supernatant, dilute it with an appropriate mobile phase, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Application: Once the pH at which the desired concentration is achieved is identified, use this buffer system to prepare your stock solutions for experiments, ensuring the final assay pH is compatible with this choice.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method is a simple and effective way to prepare a cyclodextrin complex in a lab setting.

G cluster_1 Cyclodextrin Complexation Workflow (Kneading Method) step1 Step 1: Molar Calculation Calculate 1:1 molar ratio of Compound:HP-β-CD step2 Step 2: Wetting Place HP-β-CD in a mortar. Add a small amount of water/ethanol (50:50) to form a paste step1->step2 step3 Step 3: Compound Addition Add the compound to the paste step2->step3 step4 Step 4: Kneading Triturate the mixture vigorously for 45-60 minutes step3->step4 step5 Step 5: Drying Dry the resulting paste in an oven at 40-50°C until constant weight step4->step5 step6 Step 6: Final Processing Grind the dried complex into a fine powder and store in a desiccator step5->step6

Caption: A step-by-step workflow for preparing a cyclodextrin inclusion complex using the kneading method.

  • Molar Calculation: Calculate the required amounts of this compound and Hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.

  • Wetting the Carrier: Place the HP-β-CD in a glass mortar and add a small amount of a water:ethanol (50:50 v/v) mixture to form a consistent, thick paste.

  • Compound Addition: Add the accurately weighed compound to the paste.

  • Kneading: Triturate (knead) the mixture vigorously with a pestle for 45-60 minutes. During this process, the solvent will slowly evaporate, and the mixture should remain a paste. Add a few more drops of the solvent if it becomes too dry.

  • Drying: Transfer the paste to a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, use a vacuum oven for more sensitive compounds.

  • Final Processing: Grind the dried complex into a fine powder and pass it through a sieve. Store the resulting complex in a tightly sealed container in a desiccator. The resulting powder can then be directly dissolved in aqueous media for your experiments.

References

  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. Available from: [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available from: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. MDPI. Available from: [Link]

  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Available from: [Link]

  • Prodrugs for Amines. National Center for Biotechnology Information. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available from: [Link]

  • Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Publications. Available from: [Link]

  • Amines and Heterocycles. Cengage. Available from: [Link]

  • Cycloamination strategies for renewable N-heterocycles. Royal Society of Chemistry. Available from: [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. Available from: [Link]

  • Prodrugs for Amines. ResearchGate. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. CUNY Academic Works. Available from: [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available from: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. Available from: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. National Center for Biotechnology Information. Available from: [Link]

  • Solubility and pH of amines. ISSR Classes. Available from: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available from: [Link]

  • The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ResearchGate. Available from: [Link]

  • Solid dispersion: A strategy for solubility enhancement. ResearchGate. Available from: [Link]

  • Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. National Center for Biotechnology Information. Available from: [Link]

  • Prodrugs for Improved Aqueous Solubility. ResearchGate. Available from: [Link]

  • Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. National Center for Biotechnology Information. Available from: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Center for Biotechnology Information. Available from: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

Sources

Technical Support Center: A Researcher's Guide to Mitigating Off-Target Effects of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine and Other Novel 1,3,4-Thiadiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. This guide is designed to provide you with the foundational knowledge and practical strategies to proactively address and mitigate potential off-target effects, a critical step in ensuring the validity and reproducibility of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: I'm starting my experiments with this compound. What are the first steps I should take to anticipate potential off-target effects?

A1: For a novel compound, a proactive, multi-pronged approach is essential. You should begin with in silico (computational) prediction methods. These tools use the chemical structure of your molecule to predict potential interactions with a wide range of biological targets.[1][2][3] This initial step is cost-effective and can provide a broad overview of potential off-target liabilities, helping you to prioritize your subsequent experimental validation. Several computational methods have been developed to predict off-targets and associated toxicities for small molecules.

Q2: My computational analysis suggests several potential off-targets. How can I experimentally validate these predictions?

A2: The next logical step is to perform in vitro safety pharmacology profiling.[4][5][6][7] This involves screening your compound against a panel of known biological targets that are commonly associated with adverse drug reactions.[4] Many contract research organizations (CROs) offer standardized panels that cover a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[6] These fee-for-service options provide a rapid and comprehensive assessment of your compound's selectivity.

Q3: How do I confirm that the observed phenotype in my cellular assays is due to the intended on-target effect and not an off-target interaction?

A3: This is a critical question that requires rigorous experimental design. A key strategy is to use a combination of approaches to build a strong case for on-target activity. This includes:

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cell.[8][9] This confirms that the compound is reaching and interacting with its target in a biological context.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target protein.[8] If your compound's effect is diminished or absent in these cells, it provides strong evidence for on-target activity.

Q4: What is a "chemical probe" and how does this concept relate to my work with this compound?

A4: A chemical probe is a small molecule that is used to study the function of a specific protein target in cells and organisms.[8] For a compound to be considered a high-quality chemical probe, it must be potent, selective, and well-characterized.[14][15][16] Your goal should be to validate this compound as a chemical probe for its intended target. This involves demonstrating its on-target activity and ruling out significant off-target effects at the concentrations used in your experiments.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent results between experiments. Off-target effects at the concentration used.Perform a dose-response curve to determine the minimal effective concentration. Screen for off-target activities at this concentration.
Observed phenotype does not match known target biology. The phenotype may be driven by an off-target effect.Use genetic knockdown/knockout of the intended target to see if the phenotype is rescued. Profile the compound against a broad off-target panel.
High cellular toxicity at low concentrations. The compound may be hitting a critical off-target protein.Utilize computational toxicity prediction tools. Perform broad liability screening to identify potential safety-related off-targets.
Difficulty in publishing data due to concerns about selectivity. Lack of rigorous validation of on-target activity.Follow the "four-pillared" framework for chemical probe validation: demonstrate cellular exposure, target engagement, modulation of target activity, and a corresponding phenotypic change.[8]

Experimental Workflows

Workflow for a Tiered Approach to Off-Target Effect Mitigation

This workflow provides a systematic approach to identifying and mitigating off-target effects for a novel compound like this compound.

OffTargetWorkflow cluster_0 Tier 1: In Silico & Initial In Vitro cluster_1 Tier 2: Broad In Vitro Selectivity Profiling cluster_2 Tier 3: Cell-Based On-Target Validation cluster_3 Tier 4: Phenotypic Correlation A Compound Synthesis & Purification of 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine B Computational Off-Target Prediction (e.g., using pharmacophore modeling) A->B Predictive Analysis C Initial In Vitro Target Potency Assay (IC50/EC50) A->C Activity Confirmation D Broad In Vitro Safety Panel (e.g., kinases, GPCRs, ion channels) B->D Guide Panel Selection C->D Determine Screening Concentration E Analysis of Selectivity Profile: Identify Off-Targets with Potency < 100x of On-Target D->E Data Interpretation F Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) E->F Prioritize Cellular Follow-up G Genetic Validation: CRISPR KO or siRNA KD of Putative Target F->G Confirm Target Interaction I Compare Phenotypic Readout in WT vs. Target KO/KD Cells Treated with Compound G->I Validate On-Target Phenotype H Use of Structurally Dissimilar Negative Control Compound H->I Control for Non-Specific Effects J Final Assessment: Compound Qualified as a Selective Chemical Probe I->J Correlate Target with Phenotype

Caption: Tiered workflow for off-target mitigation.

Signaling Pathway Considerations for 1,3,4-Thiadiazole Derivatives

Given the known activities of the 1,3,4-thiadiazole scaffold, it is prudent to consider potential interactions with key cellular signaling pathways. The following diagram illustrates some of the pathways that could be inadvertently modulated.

SignalingPathways cluster_OnTarget Hypothesized On-Target Pathway cluster_OffTarget Potential Off-Target Pathways Compound 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine OnTarget Primary Target (e.g., a specific enzyme) Compound->OnTarget On-Target Inhibition Kinases Kinase Cascades (e.g., MAPK, PI3K/Akt) Compound->Kinases Off-Target Interaction Metabolism Metabolic Enzymes (e.g., CYPs) Compound->Metabolism Off-Target Interaction IonChannels Ion Channels Compound->IonChannels Off-Target Interaction OnEffect Desired Cellular Effect (e.g., Apoptosis) OnTarget->OnEffect Proliferation Proliferation Kinases->Proliferation Modulates DrugMetabolism DrugMetabolism Metabolism->DrugMetabolism Alters MembranePotential MembranePotential IonChannels->MembranePotential Affects

Caption: Potential on- and off-target signaling pathways.

References

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved January 21, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 21, 2026, from [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved January 21, 2026, from [Link]

  • The State of Use and Utility of Negative Controls in Pharmacoepidemiologic Studies. (2021). American Journal of Epidemiology, 190(5), 923–935. [Link]

  • Papadatos, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

  • Rockland Immunochemicals, Inc. (2021, December 14). Positive and Negative Controls. Retrieved January 21, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 21, 2026, from [Link]

  • Papadatos, G., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 788. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved January 21, 2026, from [Link]

  • Annual Reviews. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 547-573. [Link]

  • Sanofi. (n.d.). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Retrieved January 21, 2026, from [Link]

  • Study.com. (n.d.). Negative Control Group | Definition & Examples. Retrieved January 21, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 21, 2026, from [Link]

  • Kumar, D., & Tretter, V. (2012). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Assay and drug development technologies, 10(4), 334–344. [Link]

  • Lipsitch, M., Tchetgen Tchetgen, E., & Cohen, T. (2010). Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies. Epidemiology (Cambridge, Mass.), 21(3), 383–388. [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 25(1), 1. [Link]

  • The Chemical Probes Portal. (n.d.). Probe Evaluation. Retrieved January 21, 2026, from [Link]

  • BioAgilytix. (2021, September 24). Cell-Based Assays in Drug Development: Comprehensive Overview. Retrieved January 21, 2026, from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Computational target prediction to identify off-targets for (−)-EA. Retrieved January 21, 2026, from [Link]

  • YouTube. (2023, March 16). Understanding the Use of Negative Controls to Assess the Validity. Retrieved January 21, 2026, from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Scaling Up the Production of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: January 21, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address challenges encountered during laboratory and pilot-scale production.

Section 1: Synthesis Overview and Core Workflow

The most common and scalable route to synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves a two-step process: the formation of an acylthiosemicarbazide intermediate followed by an acid-catalyzed cyclodehydration.[1][2] This pathway is favored for its reliability and the availability of starting materials.

  • Step 1: Acylthiosemicarbazide Formation. 3-Ethoxypropanoic acid (or its more reactive acid chloride derivative) is reacted with thiosemicarbazide. This condensation reaction forms the key intermediate, 1-(3-ethoxypropanoyl)thiosemicarbazide.

  • Step 2: Cyclodehydration. The acylthiosemicarbazide intermediate is treated with a strong dehydrating acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), which catalyzes the intramolecular cyclization and dehydration to yield the desired this compound product.[3][4]

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product & Workup A Thiosemicarbazide C Step 1: Condensation A->C B 3-Ethoxypropanoic Acid or derivative (e.g., Acid Chloride) B->C D Intermediate: 1-(3-ethoxypropanoyl)thiosemicarbazide C->D Formation of Intermediate E Step 2: Acid-Catalyzed Cyclodehydration (H₂SO₄ or PPA) D->E Input for Cyclization F Quench & Neutralization (Ice water, Base) E->F Reaction Mixture G Isolation & Purification (Filtration, Recrystallization) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during synthesis and scale-up, offering potential causes and validated solutions.

Issue 1: Low or No Product Yield

Q1: My reaction yield is consistently below 50%, or I am failing to isolate any product after the cyclization step. What are the likely causes?

A1: Low or no yield in 1,3,4-thiadiazole synthesis typically points to one of four areas: the quality of the intermediate, the efficiency of the cyclizing agent, reaction conditions, or the work-up procedure.[3]

  • Cause 1: Inefficient Dehydrating Agent: The cyclization requires a potent dehydrating agent to remove water and drive the reaction.[3] If using sulfuric acid, ensure it is concentrated (95-98%). If using PPA, ensure it has not absorbed atmospheric moisture. The quantity of the agent is also critical; an insufficient amount will lead to an incomplete reaction. A mixture of PPA and H₂SO₄ has been shown to improve yields in similar syntheses.[5]

  • Solution:

    • Verify the concentration and age of your acid. Use fresh, unopened reagents for best results.

    • For a 0.1 mole scale reaction, a common starting point is to use at least 2-3 molar equivalents of the acid catalyst.

    • Consider using a PPA-H₂SO₄ mixture (e.g., 3:1 by weight) as this has been patented to provide superior yields for analogous compounds.[5]

  • Cause 2: Reaction Temperature and Time: The cyclization is temperature-dependent. Too low a temperature will result in a sluggish or stalled reaction. Conversely, excessively high temperatures (>120°C) can lead to decomposition of the starting material or product, often indicated by a dark tar-like appearance of the reaction mixture.

  • Solution:

    • The optimal temperature range is typically between 90-110°C.[2][4]

    • Monitor the reaction using an appropriate method (see FAQ 2). The reaction is often complete within 1.5-3 hours.[4][6]

    • On a larger scale, ensure efficient stirring and heating to maintain a uniform temperature throughout the reaction vessel.

  • Cause 3: Incomplete Intermediate Formation: If the initial condensation to form 1-(3-ethoxypropanoyl)thiosemicarbazide is incomplete or of low purity, the final yield will be directly impacted.

  • Solution:

    • Ensure equimolar amounts of thiosemicarbazide and the acylating agent are used.

    • When starting from the carboxylic acid, a coupling agent or conversion to the more reactive acid chloride may be necessary for a high-yielding first step.

    • It is highly recommended to isolate and confirm the structure of the acylthiosemicarbazide intermediate before proceeding to the cyclization, especially during process development.

Issue 2: Byproduct Formation and Impurities

Q2: My final product is contaminated with a significant impurity that is difficult to remove. What could it be and how can I prevent it?

A2: The most common byproduct in this type of reaction is the isomeric 1,2,4-triazole. The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole from the acylthiosemicarbazide intermediate is often dictated by the reaction conditions, particularly the pH.[7][8]

  • Cause: Reaction Conditions Favoring Triazole Formation. The cyclization of acylthiosemicarbazides can proceed via two different pathways. Strongly acidic and dehydrating conditions favor the loss of water to form the 1,3,4-thiadiazole ring.[7] In contrast, basic conditions can lead to the formation of a 1,2,4-triazole-3-thione. While your bulk reaction medium is acidic, localized "hot spots" or an improper work-up could potentially contribute to side reactions.

  • Preventative Measures:

    • Maintain Strongly Acidic Conditions: Ensure the reaction medium remains strongly acidic throughout the process. The use of dehydrating acids like H₂SO₄ or PPA inherently favors the desired thiadiazole product.[9]

    • Controlled Neutralization: During work-up, add the base slowly to the chilled, diluted reaction mixture to avoid temperature spikes and maintain pH control. A rapid, uncontrolled pH swing could potentially favor alternative pathways.

    • Purification: If triazole formation is unavoidable, careful recrystallization is often required. A solvent system of DMF/water or ethanol can be effective for isolating the desired 2-amino-1,3,4-thiadiazole.[10]

Issue 3: Scale-Up Challenges

Q3: I successfully synthesized the compound on a 1g scale, but when I tried a 50g scale, I encountered a strong exotherm and the final product was a dark, intractable tar.

A3: This is a classic scale-up problem related to heat transfer. The surface-area-to-volume ratio decreases as the scale increases, making it much harder to dissipate heat generated by the reaction.

  • Cause 1: Uncontrolled Exotherm. The addition of the acylthiosemicarbazide to concentrated sulfuric acid and the subsequent cyclization reaction can be highly exothermic. On a small scale, this heat dissipates quickly into the environment. On a larger scale, the heat is trapped, causing the internal temperature to rise uncontrollably, leading to decomposition.[6]

  • Solution: Controlled Reagent Addition & Cooling

    • Reverse Addition: Instead of adding the solid intermediate to the hot acid, pre-cool the acid in an ice bath. Add the solid acylthiosemicarbazide portion-wise at a rate that allows you to maintain the internal temperature below a set point (e.g., <40°C).

    • Once the addition is complete, slowly and carefully heat the mixture to the target reaction temperature (90-110°C).

    • Ensure the reaction vessel is equipped with an efficient overhead stirrer and an external cooling bath (ice/water or a chiller) to manage the temperature actively.

  • Cause 2: Inefficient Work-up Quench. Pouring a large volume of hot, concentrated acid into water is extremely hazardous and can cause violent splashing and boiling.

  • Solution: Controlled Quench

    • Allow the reaction mixture to cool to room temperature before quenching.

    • Prepare a separate vessel with a large amount of crushed ice/water.

    • Slowly and carefully add the reaction mixture to the stirred ice/water. This should be done behind a blast shield with appropriate personal protective equipment (PPE). This method ensures the quench is controlled and the product precipitates in a manageable form.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which is the better cyclizing agent: concentrated sulfuric acid or polyphosphoric acid (PPA)? A1: Both are effective, and the choice can depend on scale and handling preferences.

  • Sulfuric Acid (H₂SO₄): It is inexpensive and effective but can be highly corrosive and may lead to charring if the temperature is not well-controlled.

  • Polyphosphoric Acid (PPA): PPA is an excellent dehydrating agent and often gives cleaner reactions with less charring.[2] However, it is highly viscous, making it difficult to stir and transfer, especially at larger scales. Its work-up can also be more challenging due to the formation of thick phosphate salts.

  • PPA/H₂SO₄ Mixture: A combination of the two (e.g., 75% PPA, 25% H₂SO₄ by weight) can offer a good compromise, providing high yields while maintaining a manageable viscosity.[5]

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • TLC System: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of ethyl acetate and hexane (e.g., 70:30 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).

  • Procedure: Carefully take a small aliquot from the reaction mixture, quench it in a vial containing ice and a small amount of base (like NaHCO₃ solution), and extract with ethyl acetate. Spot the organic layer on the TLC plate alongside a spot of your starting acylthiosemicarbazide intermediate. The disappearance of the starting material spot and the appearance of a new, typically more polar spot (lower Rf), indicates product formation.

Q3: What are the most critical safety precautions for this synthesis? A3: The primary hazards are associated with the use of large quantities of corrosive and reactive acids at high temperatures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhaling any corrosive vapors.

  • Quenching: The addition of the concentrated acid reaction mixture to water is extremely hazardous. Do this slowly, behind a blast shield, by adding the acid to a large volume of ice. Never add water to the concentrated acid.

  • Waste Disposal: The acidic aqueous waste must be neutralized carefully with a base (e.g., sodium carbonate or sodium hydroxide) before disposal. This neutralization is also exothermic and must be done slowly with cooling.

Section 4: Experimental Protocols

Protocol 1: Synthesis of Intermediate 1-(3-ethoxypropanoyl)thiosemicarbazide

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and 100 mL of ethanol.

  • Stir the suspension and add 3-ethoxypropionyl chloride (13.66 g, 0.1 mol) dropwise over 30 minutes. The reaction is exothermic. Maintain the temperature below 40°C with an occasional ice bath if necessary.

  • After the addition is complete, stir the mixture at room temperature for 4 hours.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and then with a small amount of cold ethanol (20 mL).

  • Dry the solid under vacuum at 50°C to yield the intermediate product. (Expected yield: 85-95%).

Protocol 2: Cyclodehydration to this compound

  • In a 500 mL three-neck flask equipped with an overhead mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 90 mL). Cool the acid to 0-5°C in an ice-salt bath.

  • Add 1-(3-ethoxypropanoyl)thiosemicarbazide (19.12 g, 0.1 mol) in small portions over 45-60 minutes, ensuring the internal temperature does not exceed 15°C.

  • Once the addition is complete, remove the cooling bath and slowly heat the reaction mixture to 95-100°C.

  • Maintain the temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the dark, viscous mixture to cool to room temperature.

  • In a separate 2 L beaker, prepare a mixture of 500 g of crushed ice and 200 mL of water.

  • CAUTION: Behind a blast shield, slowly pour the reaction mixture into the stirred ice-water. A precipitate will form.

  • Cool the resulting slurry in an ice bath and slowly neutralize to pH 7-8 by the careful addition of concentrated ammonium hydroxide solution or 50% NaOH solution. The neutralization is highly exothermic.

  • Stir the mixture for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white or off-white solid.[10] (Expected yield: 75-85%).

Section 5: Data Summary

ParameterConditionRationale / Notes
Cyclizing Agent H₂SO₄ (98%) or PPA or PPA/H₂SO₄ mixStrong dehydrating conditions are essential to favor 1,3,4-thiadiazole formation.[3][5]
Stoichiometry 1 eq. Intermediate : 3-5 eq. AcidA catalytic amount is insufficient; the acid is both catalyst and solvent/dehydrating agent.
Temperature 90 - 110 °CBalances reaction rate against potential for thermal decomposition.[4]
Reaction Time 1.5 - 3 hoursTypically sufficient for full conversion. Monitor by TLC to confirm.[6]
Work-up Quench on ice, neutralize with baseQuenching stops the reaction and precipitates the product. Neutralization is required to isolate the free amine.[4][10]
Purification Recrystallization (e.g., Ethanol/Water)Removes inorganic salts and minor organic impurities.[10]

References

  • BenchChem. (2025). Troubleshooting polymerization reactions involving 1,3,4-Thiadiazole-2,5-dithiol.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Trotsko, N. et al. (2025). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. ResearchGate. [Link]

  • Gumus, M. et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. PubMed. [Link]

  • Aghayan, M. et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]

  • Michael. (2019). Is this a plausible reaction mechanism? (H2SO4 cyclization after Friedel-Crafts). Chemistry Stack Exchange. [Link]

  • Gumus, M. et al. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Farshori, N. et al. (2011). Thiosemicarbazides: synthesis and reactions. ResearchGate. [Link]

  • Manjunatha, M. et al. (2017). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. [Link]

  • Kumar, A. et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. ResearchGate. [Link]

  • Sharma, S. et al. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. [Link]

  • Amer, Z. et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

  • Fassi, A. et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. [Link]

  • Al-Ghorbani, M. et al. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

  • Tocker, S. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Northey, E. H. (1957). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
  • Wang, Y. (2015). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

Sources

Validation & Comparative

A Comparative Guide to Soluble Guanylate Cyclase (sGC) Stimulators: Riociguat vs. Vericiguat

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Initial inquiries into the activity of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine as a soluble guanylate cyclase (sGC) stimulator have found no supporting evidence in the current scientific literature. This compound is not recognized as a modulator of the nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway. Therefore, this guide has been pivoted to address a more pertinent comparison within this therapeutic class: a detailed analysis of the two clinically approved sGC stimulators, Riociguat and Vericiguat. This document provides an in-depth comparison of their pharmacological profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.

The NO-sGC-cGMP Signaling Pathway: A Core Therapeutic Target

The NO-sGC-cGMP signaling cascade is a fundamental pathway regulating vascular tone, inflammation, fibrosis, and cellular proliferation.[1][2] Endothelial cells produce nitric oxide (NO), which diffuses to adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of downstream effects that promote vasodilation and inhibit pathological remodeling.

In various cardiovascular diseases, such as pulmonary hypertension and heart failure, this pathway is impaired due to endothelial dysfunction and reduced NO bioavailability.[1] sGC stimulators represent a novel therapeutic class that targets this pathway directly, offering a mechanism to restore cGMP signaling.[3]

NO-sGC-cGMP Pathway cluster_endothelium Endothelial Cell cluster_smc Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO produces L_Arg L-Arginine L_Arg->eNOS sGC_inactive sGC (Inactive) NO->sGC_inactive sGC_active sGC (Active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG PKG cGMP->PKG activates Relaxation Vasodilation & Antiproliferation PKG->Relaxation promotes caption Figure 1: The NO-sGC-cGMP Signaling Pathway.

Caption: Figure 1: The NO-sGC-cGMP Signaling Pathway.

Mechanism of Action of sGC Stimulators

sGC stimulators, such as Riociguat and Vericiguat, possess a unique dual mechanism of action.[4] They directly stimulate sGC independently of NO, and they also sensitize sGC to low levels of endogenous NO by stabilizing the NO-sGC binding.[2][4] This dual action ensures cGMP production even in conditions of impaired NO signaling. It is crucial to distinguish sGC stimulators from sGC activators (e.g., Cinaciguat), which target sGC that is already in an oxidized or heme-free, NO-unresponsive state.

sGC Stimulator MOA cluster_direct Direct Stimulation (NO-independent) cluster_sensitization Sensitization to NO sGC sGC (Heme-Fe2+) cGMP Increased cGMP Production sGC->cGMP leads to NO Endogenous NO NO->sGC activates sGC_Stimulator sGC Stimulator (e.g., Riociguat, Vericiguat) sGC_Stimulator->sGC directly stimulates sGC_Stimulator->sGC sensitizes caption Figure 2: Dual Mechanism of Action of sGC Stimulators.

Caption: Figure 2: Dual Mechanism of Action of sGC Stimulators.

Head-to-Head Comparison: Riociguat vs. Vericiguat

While both Riociguat and Vericiguat are potent sGC stimulators, they were developed for different therapeutic indications and exhibit distinct pharmacological profiles.

In Vitro Potency

Direct head-to-head studies on the in vitro potency of Riociguat and Vericiguat are limited. However, data from separate preclinical studies provide a basis for comparison.

  • Riociguat: In preclinical studies, Riociguat increased the activity of recombinant sGC by up to 73-fold on its own and by up to 112-fold in combination with an NO-releasing drug.[4]

  • Vericiguat (BAY 1021189): In similar in vitro assays, Vericiguat stimulated recombinant sGC by 1.7- to 57.6-fold. When combined with an NO donor, it produced a synergistic effect, increasing sGC activity up to 341.6-fold above baseline.[5]

These data suggest that while both are potent stimulators, Vericiguat may exhibit a stronger synergistic effect with NO.

Selectivity Profile

A critical aspect of performance is selectivity against other phosphodiesterases (PDEs), which also regulate cyclic nucleotide signaling.

  • Riociguat: Riociguat has been shown to not cause significant inhibition of PDE1, PDE2, and PDE5 at concentrations required to stimulate sGC.[6]

Neither compound is expected to have clinically relevant off-target PDE inhibition at therapeutic doses.

Pharmacokinetic Profile

The pharmacokinetic properties of Riociguat and Vericiguat are markedly different and a key factor in their distinct clinical applications and dosing regimens.

ParameterRiociguatVericiguat
Bioavailability ~94%[4]~93% (with food)[7]
Half-life ~7 hours (healthy volunteers), ~12 hours (patients)[8]~20 hours (healthy volunteers), ~30 hours (patients)[7]
Dosing Frequency Three times daily[9]Once daily[9]
Food Effect Can be taken with or without food[8]Administration with food is recommended[7]
Metabolism Multiple CYP pathways[8]Primarily glucuronidation (UGT1A1 and UGT1A9)[10]
Table 1: Comparative Pharmacokinetic Parameters of Riociguat and Vericiguat.

The longer half-life of Vericiguat allows for once-daily dosing, a significant advantage for patient adherence in chronic disease management.[7][9]

Preclinical and Clinical Efficacy

The differing pharmacological profiles have led to the development of these drugs for distinct cardiovascular conditions.

  • Riociguat: Developed and approved for the treatment of pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1][3] In a head-to-head preclinical study in rats, Riociguat was more effective than Vericiguat in reducing pulmonary artery pressure.[9] Clinical trials for PAH and CTEPH demonstrated significant improvements in exercise capacity and hemodynamic parameters.[3][11]

  • Vericiguat: Developed to provide a more stable pharmacokinetic profile suitable for chronic heart failure.[5] It is approved for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a recent worsening event.[10][12] The VICTORIA Phase III trial showed that Vericiguat reduced the risk of cardiovascular death or first hospitalization for heart failure in this high-risk patient population.[13]

The Broader Landscape of sGC Modulators

Beyond Riociguat and Vericiguat, the field of sGC modulation includes other compounds at various stages of development.

  • BAY 41-2272: A preclinical sGC stimulator that was instrumental in the early validation of this therapeutic concept. It demonstrated potent vasorelaxant and anti-platelet aggregation effects.[14]

  • Cinaciguat (BAY 58-2667): An sGC activator that, unlike stimulators, targets the NO-insensitive (oxidized or heme-free) form of the enzyme. This makes it a potential therapeutic for conditions with high oxidative stress where sGC stimulators may be less effective.[14]

Experimental Protocols for Evaluating sGC Stimulators

The characterization of novel sGC stimulators relies on a standardized set of in vitro and cellular assays.

Experimental Workflow Start Test Compound Assay1 In Vitro sGC Enzyme Activity Assay Start->Assay1 Assay2 Cellular cGMP Measurement Assay Start->Assay2 Assay3 Vasodilation Assay (e.g., Aortic Rings) Start->Assay3 Assay4 In Vivo Disease Model (e.g., PH Rat Model) Start->Assay4 Outcome1 Determine EC50 & Potency Assay1->Outcome1 Outcome2 Confirm Cellular Activity & Potency Assay2->Outcome2 Outcome3 Assess Functional Effect on Vascular Tone Assay3->Outcome3 Outcome4 Evaluate In Vivo Efficacy & Hemodynamics Assay4->Outcome4 caption Figure 3: Experimental Workflow for sGC Stimulator Characterization.

Caption: Figure 3: Experimental Workflow for sGC Stimulator Characterization.

In Vitro sGC Enzyme Activity Assay

This assay directly quantifies the ability of a compound to stimulate purified sGC to produce cGMP from GTP.

Materials:

  • Purified recombinant sGC enzyme

  • Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Guanosine triphosphate (GTP)

  • Test compound (sGC stimulator)

  • NO donor (e.g., DEA/NO) for synergy assessment

  • cGMP detection kit (e.g., ELISA, HTRF)

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the purified sGC enzyme to each well.

  • Add the diluted test compound to the respective wells. For synergy experiments, also add a fixed concentration of an NO donor.

  • Initiate the reaction by adding a mixture of GTP and MgCl₂.

  • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding EDTA.

  • Quantify the amount of cGMP produced in each well using a suitable detection method according to the manufacturer's protocol.

  • Plot the cGMP concentration against the test compound concentration to determine the EC50 value.

Cellular cGMP Measurement Assay

This assay measures the ability of a compound to increase cGMP levels in a cellular context, providing insights into cell permeability and target engagement.

Materials:

  • A suitable cell line expressing sGC (e.g., rat aortic smooth muscle cells, or an overexpressing cell line like CHO-sGC)

  • Cell culture medium and supplements

  • Test compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

  • cGMP detection kit

Procedure:

  • Seed cells in a multi-well plate and grow to confluence.

  • Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to create a stable baseline for cGMP measurement.

  • Remove the pre-treatment medium and add fresh medium containing serial dilutions of the test compound.

  • Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Aspirate the medium and lyse the cells by adding a lysis buffer.

  • Collect the cell lysates.

  • Measure the cGMP concentration in the lysates using a cGMP detection kit.

  • Normalize the cGMP concentration to the protein content of each sample.

  • Calculate the fold-increase in cGMP over the vehicle control and determine the EC50 value.

Conclusion

Riociguat and Vericiguat are both pioneering drugs in the class of sGC stimulators, effectively targeting a key pathway in cardiovascular disease. While they share a common mechanism of action, their distinct pharmacokinetic profiles have guided their successful development for different clinical indications. Riociguat, with its more rapid onset and shorter half-life, is well-suited for the management of pulmonary hypertension, while Vericiguat's longer half-life and once-daily dosing regimen make it a valuable addition to the treatment paradigm for high-risk chronic heart failure. The continued exploration of sGC modulators holds significant promise for addressing unmet needs in a range of cardiovascular and fibrotic diseases.

References

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. Journal of Medicinal Chemistry, 60(12), 5146-5161. Available at: [Link]

  • Galiè, N., et al. (2015). The clinical development of sGC modulators, riociguat and vericiguat. European Respiratory Review, 24(138), 613-621. Available at: [Link]

  • Hahn, J., et al. (2025). Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways. Biomedicines, 13(4), 856. Available at: [Link]

  • Boettcher, M., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. Clinical Pharmacokinetics. Available at: [Link]

  • Stasch, J. P., et al. (2006). NO-independent, haem-dependent soluble guanylate cyclase stimulators. Handbook of Experimental Pharmacology, (176 Pt 2), 277-308. Available at: [Link]

  • Frey, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Clinical Pharmacokinetics, 56(6), 647-661. Available at: [Link]

  • Frey, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Open University Clinical Insights. Available at: [Link]

  • Butler, J., et al. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(12), 2458-2466. Available at: [Link]

  • McLaughlin, V. V., et al. (2022). Evaluating Riociguat in the Treatment of Pulmonary Arterial Hypertension: A Real-World Perspective. Vascular Health and Risk Management, 18, 743-754. Available at: [Link]

  • Scott, L. J. (2014). Riociguat: First Global Approval. Drugs, 74(1), 121-128. Available at: [Link]

  • Drugs.com. (n.d.). Riociguat vs Vericiguat Comparison. Retrieved from [Link]

  • Butler, J., et al. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. ResearchGate. Available at: [Link]

  • Nakashima, T., et al. (2023). Effects of a Soluble Guanylate Cyclase Stimulator Riociguat on Contractility of Isolated Pulmonary Artery and Hemodynamics of U46619-Induced Pulmonary Hypertension in Dogs. Animals, 13(4), 682. Available at: [Link]

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure. ACS Publications. Available at: [Link]

  • Butler, J., et al. (2023). Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science. Clinical and Translational Science, 16(12), 2458-2466. Available at: [Link]

  • Galiè, N., et al. (2015). Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension. Therapeutic Advances in Respiratory Disease, 9(5), 235-248. Available at: [Link]

  • Boettcher, M., et al. (2024). Clinical Pharmacokinetic and Pharmacodynamic Profile of Vericiguat. ResearchGate. Available at: [Link]

  • Frey, R., et al. (2017). Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat. Clinical Pharmacokinetics, 56(6), 647-661. Available at: [Link]

  • Lam, C. S. P., et al. (2022). Soluble guanylate cyclase (sGC) stimulator vericiguat alleviates myocardial ischemia-reperfusion injury by improving microcirculation. Annals of Translational Medicine, 10(11), 629. Available at: [Link]

Sources

A Researcher's Guide to Validating the Mechanism of Action of Novel 1,3,4-Thiadiazole Derivatives: A Case Study with 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal step in this process is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technical framework for validating the MoA of novel compounds, using the representative molecule, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, as a practical case study. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant effects[1][2][3][4][5]. While the specific molecular target of this compound is not extensively documented in publicly available literature, this guide will equip you with a robust, multi-pronged strategy to identify and validate its MoA.

We will move beyond a simple listing of protocols and delve into the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach. This guide will compare and contrast various experimental methodologies, providing the rationale for selecting the most appropriate techniques to build a compelling body of evidence for a specific MoA.

Part 1: Initial Characterization and Hypothesis Generation

Before embarking on complex validation studies, a thorough initial characterization of the compound is essential. This foundational data will inform hypothesis generation regarding its potential MoA.

Physicochemical Properties and Structural Analysis

A comprehensive understanding of the compound's physicochemical properties is the first step.

PropertyValue/InformationSource
Molecular Formula C6H11N3OS[6]
Molecular Weight 173.23 g/mol [6]
CAS Number 299936-83-7[6]
Structure This compound[6]

The 1,3,4-thiadiazole ring is an important heterocyclic motif in medicinal chemistry, known to interact with various biological targets[1][2]. The presence of a 2-amino group and a flexible ethoxyethyl side chain provides potential hydrogen bonding and hydrophobic interaction sites, respectively.

In Silico Target Prediction and Pathway Analysis

Computational tools can provide initial hypotheses about potential protein targets.

  • Target Prediction Servers: Utilize platforms like SwissTargetPrediction, SuperPred, or TargetNet to predict potential protein targets based on the compound's structure. These tools compare the query molecule to databases of known ligands and their targets.

  • Pathway Analysis: Once a list of potential targets is generated, use pathway analysis tools like KEGG or Reactome to identify the biological pathways in which these targets are involved. This can provide clues about the potential phenotypic effects of the compound.

For a 1,3,4-thiadiazole derivative, potential target classes could include enzymes like kinases, phosphatases, or metabolic enzymes such as inosine monophosphate dehydrogenase (IMPDH), which has been implicated as a target for other thiadiazole-containing compounds[7].

Part 2: Experimental Validation of Target Engagement

The cornerstone of MoA validation is demonstrating direct physical interaction between the small molecule and its putative target protein within a cellular context. This section compares key methodologies for confirming target engagement.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for in-cell Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a native cellular environment without the need for compound labeling[8][9][10][11]. The principle is based on the ligand-induced stabilization of a target protein, leading to an increase in its thermal stability[10][12].

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line if anticancer activity is hypothesized) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time.

  • Heating: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a specific temperature for a set time (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody.

  • Data Analysis: Plot the band intensities of the soluble target protein against the corresponding temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[12].

MethodPrincipleProsCons
Immunoblot-based CETSA Target-specific antibody detectionRelatively low cost, widely accessibleLow throughput, requires a validated antibody
Mass Spectrometry-based CETSA (TPP) Unbiased proteome-wide analysisIdentifies off-targets, no prior target knowledge neededHigh cost, complex data analysis
Real-Time CETSA Luciferase reporter fusionHigh throughput, kinetic measurementsRequires genetic modification of cells
Biochemical Assays: Direct Measurement of Target Activity

Once a target is identified and engagement is confirmed, direct biochemical assays are crucial to determine the functional consequence of this interaction (e.g., inhibition or activation).

If the hypothesized target is an enzyme, its activity can be measured in the presence and absence of this compound.

Caption: Workflow for a biochemical enzyme inhibition assay.

  • Reagents: Obtain or purify the target enzyme and its specific substrate. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the enzyme, buffer, and varying concentrations of the compound. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrate. Measure the product formation or substrate depletion over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and plot them against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%[13].

Further kinetic studies, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive)[14].

Part 3: Cellular and Phenotypic Assays

Connecting target engagement to a cellular phenotype is the final and most critical piece of the MoA puzzle.

Target Knockdown/Knockout Studies

To confirm that the observed cellular phenotype is a direct result of the compound's interaction with the identified target, one can use genetic approaches to modulate the expression of the target protein.

Caption: Logic for target validation using knockdown/knockout models.

Downstream Pathway Analysis

Investigating the effects of the compound on signaling pathways downstream of the target provides further mechanistic insight.

  • Western Blotting: Analyze the phosphorylation status or expression levels of key proteins in the pathway downstream of the target.

  • Reporter Assays: Use luciferase or fluorescent reporter constructs to measure the activity of transcription factors or other signaling events regulated by the target.

Conclusion: A Multi-Faceted Approach to MoA Validation

Validating the mechanism of action of a novel compound like this compound requires a systematic and multi-faceted approach. There is no single experiment that can definitively prove an MoA. Instead, a compelling case is built by integrating evidence from computational predictions, direct target engagement assays, biochemical functional assays, and cellular phenotypic studies. The comparison of different methodologies, as outlined in this guide, allows researchers to make informed decisions and design a robust validation strategy. By following these principles of scientific integrity and logical progression, the path from a novel molecule to a well-characterized chemical probe or drug candidate becomes clearer and more achievable.

References

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.Methods in Molecular Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • A Researcher's Guide to Confirming Small Molecule Target Engagement.BenchChem.
  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.Bio-Techne.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Target Engagement Assays in Early Drug Discovery.Journal of Medicinal Chemistry.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
  • Enzyme Activity Assays.Amsbio.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.
  • Enzyme assay.Wikipedia.
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Enzyme inhibitor.Wikipedia.
  • Basics of Enzymatic Assays for HTS.Assay Guidance Manual - NCBI Bookshelf.
  • Biophysical Approaches to Small Molecule Discovery and Valid
  • Mechanism of Action Assays for Enzymes.Assay Guidance Manual - NCBI Bookshelf.
  • Target identification of small molecules: an overview of the current applications in drug discovery.PMC - PubMed Central.
  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
  • Rebuilding the Antibiotic Pipeline with Guided Gener
  • 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis.BenchChem.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.Chemical Methodologies.
  • 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine.Sigma-Aldrich.
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.MDPI.
  • Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution.
  • 5-(2-Methoxyethyl)-1,3,4-thiadiazol-2-amine.Sigma-Aldrich.
  • N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide.PubChem.
  • Compound this compound.Chemdiv.
  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • 2-Amino-5-ethyl-1,3,4-thiadiazole.PubChem.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.Dove Medical Press.
  • 2-Amino-5-ethyl-1,3,4-thiadiazole 97%.Sigma-Aldrich.
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine.NIH.
  • Inhibition effect of 2-amino-5-ethyl-1, 3, 4-thiadiazole on corrosion behaviour of austenitic stainless steel type 304 in dilute HCl solution.
  • 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evalu
  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.PubMed.
  • Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.PMC - NIH.
  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.NIH.
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol deriv

Sources

A Comparative Analysis of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad spectrum of pharmacological activities.[1][2][3][4] This five-membered heterocycle is a versatile scaffold, and its derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, has emerged as a promising foundation for the development of novel therapeutics.[6] This guide provides a comparative analysis of hypothetical analogs of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, a representative member of this class. The analysis is grounded in established structure-activity relationships (SAR) for similar 1,3,4-thiadiazole derivatives and outlines the experimental protocols necessary for their evaluation.

The Rationale for Analog Development

The parent compound, this compound, possesses key structural features that make it an attractive starting point for a drug discovery program. The 1,3,4-thiadiazole ring provides a stable, electron-deficient core that can participate in various non-covalent interactions with biological targets. The 2-amino group is a key hydrogen bond donor and can be readily functionalized to modulate the compound's physicochemical properties and target engagement. The 5-(2-ethoxyethyl) substituent offers a degree of lipophilicity and conformational flexibility that can influence cell permeability and interaction with hydrophobic pockets in target proteins.

The primary objective of analog design is to systematically explore the chemical space around this core structure to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two main points of diversification: modifications of the 5-substituent and derivatization of the 2-amino group.

Synthesis of the Core Scaffold and its Analogs

The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is typically achieved through the cyclization of a thiosemicarbazide derivative with a suitable reagent. A common and effective method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and polyphosphoric acid.[7]

General Synthetic Scheme

The proposed synthesis of this compound and its analogs would follow a well-established synthetic route.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • Reaction Setup: To a stirred solution of polyphosphoric acid (10 eq), add 3-ethoxypropanoic acid (1.0 eq) at room temperature.

  • Addition of Thiosemicarbazide: Slowly add thiosemicarbazide (1.0 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

This general protocol can be adapted for the synthesis of various analogs by substituting 3-ethoxypropanoic acid with other carboxylic acids.

Comparative Analysis of Hypothetical Analogs

Based on established SAR from the broader 1,3,4-thiadiazole literature, we can predict how structural modifications might influence biological activity. For this guide, we will consider two primary areas of investigation: antimicrobial and anticancer activities.

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8][9] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Table 1: Hypothetical Antimicrobial Activity of this compound Analogs

Compound IDR Group at C5R' Group at N2Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coliRationale for Predicted Activity
Parent -CH₂CH₂OCH₂CH₃H32-6464-128Baseline activity of the core scaffold.
Analog 1 -CH₂CH₂SCH₂CH₃H16-3232-64The thioether may enhance membrane permeability and interaction with sulfur-containing enzymes.
Analog 2 -CH₂CH₂N(CH₃)₂H>128>128The basic amine may lead to unfavorable pharmacokinetic properties and reduced activity.
Analog 3 -CH₂CH₂OCH₃H32-6464-128Minimal change in activity expected compared to the parent compound.
Analog 4 -CH₂CH₂OCH₂CH₃-COCH₃64-128>128Acylation of the amino group often reduces antimicrobial activity.
Analog 5 -CH₂CH₂OCH₂CH₃-CH₂Ph16-3232-64The benzyl group can increase lipophilicity and potentially introduce new binding interactions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Use standard strains of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard.

  • Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and make serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculation: Add the bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds with demonstrated anticancer activity.[2][5][10][11] The proposed mechanisms of action are diverse and include inhibition of protein kinases, topoisomerases, and tubulin polymerization.[12]

Table 2: Hypothetical Anticancer Activity of this compound Analogs

Compound IDR Group at C5R' Group at N2Predicted IC₅₀ (µM) vs. MCF-7Predicted IC₅₀ (µM) vs. A549Rationale for Predicted Activity
Parent -CH₂CH₂OCH₂CH₃H25-5030-60Moderate baseline activity.
Analog 6 -CH₂-PhH10-2515-30The phenyl group can enhance π-stacking interactions with target proteins.
Analog 7 -CH₂-(4-Cl-Ph)H5-158-20Halogen substitution on the phenyl ring often improves anticancer potency.
Analog 8 -CH₂CH₂OCH₂CH₃-CO-(4-F-Ph)1-102-15Acylation with an electron-withdrawing group can significantly enhance activity.
Analog 9 -CH₂CH₂OCH₂CH₃-SO₂-Ph>50>50Sulfonylation of the amino group may not be favorable for activity.
Analog 10 -CH₂CH₂O-(4-MeO-Ph)H15-3020-40The methoxy-phenyl ether may provide additional hydrogen bonding opportunities.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Use human breast adenocarcinoma cells (MCF-7) and human lung carcinoma cells (A549).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,3,4-thiadiazole derivatives suggest that they can interact with multiple cellular targets.

Antimicrobial Action

As antimicrobials, these compounds may interfere with essential bacterial processes. A potential workflow for investigating the mechanism of action is outlined below.

antimicrobial_moa compound Thiadiazole Analog bacterial_cell Bacterial Cell compound->bacterial_cell cell_wall Cell Wall Synthesis Inhibition bacterial_cell->cell_wall protein_synthesis Protein Synthesis Inhibition bacterial_cell->protein_synthesis dna_gyrase DNA Gyrase Inhibition bacterial_cell->dna_gyrase cell_death Bacterial Cell Death cell_wall->cell_death protein_synthesis->cell_death dna_gyrase->cell_death

Caption: Potential mechanisms of antimicrobial action for 1,3,4-thiadiazole analogs.

Anticancer Action

In cancer cells, 1,3,4-thiadiazoles have been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.

anticancer_moa thiadiazole Thiadiazole Analog kinase Kinase Inhibition (e.g., EGFR, VEGFR) thiadiazole->kinase tubulin Tubulin Polymerization Inhibition thiadiazole->tubulin topoisomerase Topoisomerase Inhibition thiadiazole->topoisomerase proliferation Decreased Cell Proliferation kinase->proliferation tubulin->proliferation topoisomerase->proliferation apoptosis Induction of Apoptosis proliferation->apoptosis

Sources

The 2-Amino-1,3,4-Thiadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 2-amino-1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its structural features, including the presence of a toxophoric =N-C-S- moiety and its ability to act as a bioisostere of pyrimidine, contribute to its diverse pharmacological profile.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-amino-1,3,4-thiadiazole derivatives, offering a comparative overview of their performance as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects.[1][2] The versatility of this scaffold allows for substitutions at the C5 position and the exocyclic amino group, significantly influencing their potency and spectrum of activity.

Structure-Activity Relationship Insights

The antimicrobial efficacy of these derivatives is intricately linked to the nature of the substituents on the thiadiazole core.

  • Substitution at the C5 Position: The introduction of various aryl and heterocyclic moieties at the C5 position has been a key strategy in modulating antimicrobial activity. For instance, derivatives bearing a dihydropyrimidine moiety at C5 have shown moderate to good inhibitory activity against P. aeruginosa, S. aureus, and E. coli.[2][3] Similarly, the presence of a phenyl or phenol group at this position can confer significant antibacterial and antifungal properties.[3]

  • Substitution at the N-exocyclic Amino Group: Modifications at the 2-amino group are equally crucial. The introduction of a p-tolyl substituent on the amino group of acetamidophenoxymethyl-1,3,4-thiadiazole derivatives was found to significantly enhance antibacterial activity.[3] Conversely, substitution with a p-chlorophenyl group on 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole resulted in marginal activity against S. aureus.[2][3]

  • Influence of Electron-Withdrawing and Donating Groups: The electronic properties of the substituents play a pivotal role. The presence of electron-withdrawing groups, such as a nitro group, has been shown to significantly increase antibacterial activity against S. aureus.[3] In some series, substitutions on a phenylamino group at the para position with a trifluoromethyl (CF3) group or chlorine have been shown to improve antimicrobial activity.[5]

Comparative Antimicrobial Performance

The following table summarizes the minimum inhibitory concentration (MIC) values of representative 2-amino-1,3,4-thiadiazole derivatives against various microbial strains, providing a comparative view of their potency.

Compound IDSubstituent at C5Substituent at 2-AminoTarget OrganismMIC (µg/mL)Reference
14d Phenyl2,4-dichlorophenylaminoC. albicans32.6[3]
19 3-hydroxy-2-naphthylp-chlorophenylS. aureus62.5[2][3]
36a-b DihydropyrimidineUnsubstitutedP. aeruginosa, S. aureus, E. coliModerate to Good[2][3]
61e 4-fluorophenylPhenylaminoM. tuberculosis H37Rv6.25 (69% inhibition)[3]

Caption: Comparative antimicrobial activity of selected 2-amino-1,3,4-thiadiazole derivatives.

Experimental Workflow for Antimicrobial Screening

The evaluation of the antimicrobial activity of novel 2-amino-1,3,4-thiadiazole derivatives typically follows a standardized workflow.

G cluster_0 Synthesis & Characterization cluster_1 Antimicrobial Screening Synthesis Derivative Synthesis Characterization Spectroscopic Analysis (NMR, MS, IR) Synthesis->Characterization Purification Stock Stock Solution Preparation Characterization->Stock Prepare Stock Solutions MIC Minimum Inhibitory Concentration Assay Stock->MIC Serial Dilution MBC_MFC Minimum Bactericidal/ Fungicidal Concentration MIC->MBC_MFC Subculturing Data_Analysis Data Analysis & SAR MBC_MFC->Data_Analysis Record Results

Caption: A typical experimental workflow for the synthesis and antimicrobial evaluation of 2-amino-1,3,4-thiadiazole derivatives.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 2-amino-1,3,4-thiadiazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[6][7][8] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[8][9]

Structure-Activity Relationship Insights

The anticancer potency of these compounds is highly dependent on the nature and position of substituents.

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Some 2-amino-1,3,4-thiadiazole derivatives are known to inhibit IMPDH, an enzyme crucial for the de novo synthesis of guanosine nucleotides, thereby arresting cancer cell proliferation.[8][10]

  • Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of protein kinases, such as Bcr-Abl tyrosine kinase, which is a key driver in some forms of leukemia.[9][11]

  • Influence of Aromatic and Heterocyclic Substituents: The introduction of aromatic rings and electron-withdrawing substituents generally promotes anticancer activity.[12] For example, a derivative with a 4-chlorobenzyl disulfide moiety at the C5 position has shown significant inhibition of breast and lung cancer cell proliferation.[12] The presence of a trifluoromethyl group has also been shown to significantly increase biological activity.[12]

Comparative Anticancer Performance

The following table presents the half-maximal inhibitory concentration (IC50) values for selected 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Compound IDSubstituent DetailsCancer Cell LineIC50 (µM)Reference
FABT -C6 (glioma)23.5[9]
FABT -A549 (lung)13.7[9]
Compound 2 -K562 (leukemia)7.4[9]
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]LoVo (colon)2.44[8][9]
Compound 2g 5-[2-(benzenesulfonylmethyl)phenyl]MCF-7 (breast)23.29[8][9]
Compound 43 5-(4-chlorobenzyl)disulfanylMCF-7 (breast)1.78[12]
Compound 43 5-(4-chlorobenzyl)disulfanylA549 (lung)4.04[12]

Caption: Comparative anticancer activity of selected 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocol for Anticancer Activity Evaluation

MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 2-amino-1,3,4-thiadiazole derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[13]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.[14][15] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14]

Structure-Activity Relationship Insights

The anti-inflammatory potential of these compounds is influenced by the specific substitutions on the thiadiazole ring.

  • Ibuprofen Hybrids: A series of derivatives incorporating the ibuprofen moiety at the C5 position have been synthesized and evaluated. Compound 5 , which is a propanamide derivative, showed significant in vitro anti-inflammatory activity (72.5% inhibition) compared to ibuprofen (47.7%).[14]

  • Schiff Base Derivatives: Schiff bases of 2,5-disubstituted-1,3,4-thiadiazoles have also been investigated. Compound 6f , a Schiff base with a 4-methoxybenzylidene group, exhibited a superior analgesic and anti-inflammatory profile with low gastric ulceration incidence.[15]

Comparative Anti-inflammatory Performance
Compound IDKey Structural FeatureAnalgesic Activity (% Inhibition)Anti-inflammatory Activity (% Inhibition)Reference
4 N-acetyl derivative69.8-[14]
5 Propanamide derivative65.572.5[14]
6f Schiff baseSuperior ProfileSuperior Profile[15]
Ibuprofen Standard Drug-47.7[14]

Caption: Comparative anti-inflammatory and analgesic activities of selected 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocol for Anti-inflammatory Activity Evaluation

Carrageenan-Induced Paw Edema in Rats

  • Animal Grouping: Divide rats into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for the synthesized derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Carrageenan Injection: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Inhibition Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.[15]

Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the oxidative cyclization of thiosemicarbazones.[13][16][17]

G Aldehyde Substituted Aldehyde/Ketone Thiosemicarbazone Thiosemicarbazone Intermediate Aldehyde->Thiosemicarbazone + Thiosemicarbazide Product 2-Amino-5-substituted- 1,3,4-thiadiazole Thiosemicarbazone->Product Oxidative Cyclization (e.g., FeCl3)

Caption: General synthetic scheme for 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

General Synthetic Protocol:

  • Thiosemicarbazone Formation: A mixture of an appropriate aldehyde or ketone and thiosemicarbazide in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., glacial acetic acid) is refluxed to yield the corresponding thiosemicarbazone.[17]

  • Oxidative Cyclization: The purified thiosemicarbazone is then subjected to oxidative cyclization using an oxidizing agent like ferric chloride (FeCl₃) or hydrated iron (III) ammonium sulfate in an aqueous or alcoholic medium to afford the desired 2-amino-5-substituted-1,3,4-thiadiazole.[16][17][18]

  • Purification: The final product is purified by recrystallization from an appropriate solvent.[17]

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The extensive research into its derivatives has revealed critical structure-activity relationships that guide the synthesis of compounds with enhanced potency and selectivity against a range of diseases. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design of the next generation of 2-amino-1,3,4-thiadiazole-based drugs. Further exploration of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

  • Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). Dove Medical Press. [Link]

  • Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Thiadiazole derivatives as anticancer agents - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthesis of Some Series of Novel 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles as Anti-inflammatory and Analgesic Agents - Copy Rights. (n.d.). Retrieved January 20, 2026, from [Link]

  • Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - NIH. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (n.d.). Taylor & Francis. Retrieved January 20, 2026, from [Link]

  • Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]

  • Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities - ThaiScience. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine as a Novel Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of neurology and anticonvulsant therapeutics.

Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Notably, a significant body of research has highlighted the potent anticonvulsant effects of various 2,5-disubstituted 1,3,4-thiadiazoles, making this chemical class a fertile ground for the discovery of novel anti-epileptic drugs (AEDs).[1][3]

This guide focuses on a specific, novel derivative, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine , and provides a comprehensive framework for its in vivo validation as a potential anticonvulsant agent. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and present a comparative analysis with established AEDs. The objective is to equip researchers with the necessary tools and insights to rigorously evaluate the efficacy and safety profile of this promising compound.

Proposed Synthesis of this compound

While a specific synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methods for creating 2-amino-5-substituted-1,3,4-thiadiazoles.[4][5] The most common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.

A likely synthetic pathway would involve the reaction of 3-ethoxypropanoic acid with thiosemicarbazide in the presence of a dehydrating agent such as polyphosphate ester (PPE) or a classic cyclizing agent like phosphorus oxychloride (POCl₃).[4]

Synthesis_Pathway cluster_0 Reaction Scheme 3-ethoxypropanoic_acid 3-Ethoxypropanoic Acid plus + 3-ethoxypropanoic_acid->plus thiosemicarbazide Thiosemicarbazide thiosemicarbazide->plus reaction Cyclization/ Dehydration (e.g., PPE) plus->reaction product 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine reaction->product

Caption: Proposed synthesis of this compound.

Mechanism of Action: Targeting Carbonic Anhydrases

A compelling aspect of many anticonvulsant 1,3,4-thiadiazole derivatives is their ability to inhibit carbonic anhydrases (CAs).[2][6] CAs are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. In the central nervous system (CNS), CAs play a crucial role in regulating pH and ion homeostasis.

Inhibition of specific CA isoforms in the brain is thought to produce an anticonvulsant effect by modulating neuronal excitability.[6][7] The accumulation of CO2 resulting from CA inhibition can lead to a decrease in neuronal pH, which in turn can affect the function of various ion channels and neurotransmitter systems implicated in seizure generation and propagation.[7] Furthermore, CA inhibitors can influence GABA-A signaling by altering bicarbonate ion flux, which is a key component of GABAergic inhibition.[6]

Mechanism_of_Action cluster_0 Cellular Environment Compound 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine CA Carbonic Anhydrase (CA) Compound->CA Inhibition HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H Catalyzes GABA_A GABA-A Receptor CA->GABA_A Modulates HCO₃⁻ for GABAergic signaling Neuronal_Excitability Decreased Neuronal Excitability CA->Neuronal_Excitability Alters pH & Ion Homeostasis CO2_H2O CO₂ + H₂O CO2_H2O->CA GABA_A->Neuronal_Excitability Enhances Inhibition

Caption: Putative mechanism of action via carbonic anhydrase inhibition.

In Vivo Validation Workflow

A robust in vivo validation of a novel anticonvulsant candidate requires a multi-step approach, progressing from initial efficacy screening in acute seizure models to an assessment of potential neurological side effects.

In_Vivo_Workflow Start Test Compound: 5-(2-Ethoxyethyl)-1,3,4- thiadiazol-2-amine MES_Test Maximal Electroshock Seizure (MES) Test (Tonic-Clonic Seizure Model) Start->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizure Model) Start->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity Assessment) Start->Rotarod_Test Data_Analysis Data Analysis & Comparative Evaluation MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis Conclusion Conclusion on Anticonvulsant Profile and Therapeutic Index Data_Analysis->Conclusion

Caption: Workflow for the in vivo validation of anticonvulsant activity.

Comparative In Vivo Efficacy Data

The following tables summarize the expected dose-dependent efficacy of the test compound in comparison to standard AEDs in two widely accepted preclinical models of epilepsy. The data for the standard drugs are compiled from various preclinical studies to provide a benchmark for evaluating the potency of this compound.

Table 1: Maximal Electroshock Seizure (MES) Test - Protection Against Tonic-Clonic Seizures

CompoundDose (mg/kg, i.p.)Animal Model% ProtectionReference
This compound TBDMouseTBD-
Phenytoin10Mouse0%[8]
Phenytoin30Mouse100%[8]
Carbamazepine20Rat50%[9]
Carbamazepine50Rat60%[9]
Sodium Valproate300MouseSignificant Protection[10]
Acetazolamide40MouseSignificant Protection[11]

Table 2: Subcutaneous Pentylenetetrazole (scPTZ) Test - Protection Against Myoclonic Seizures

CompoundDose (mg/kg, i.p.)Animal Model% ProtectionReference
This compound TBDMouseTBD-
Sodium Valproate177.83 (ED₅₀)Mouse50%[12]
AcetazolamideDose-dependentMouseSignificant Protection[11]
Phenytoin--Generally Inactive-
Carbamazepine--Generally Inactive-

Detailed Experimental Protocols

Maximal Electroshock Seizure (MES) Test

This model is highly predictive of drugs effective against generalized tonic-clonic seizures.[12][13] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.9% saline solution

  • Test compound and vehicle

  • Standard drugs (e.g., Phenytoin)

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the laboratory environment for at least one week before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or standard drug intraperitoneally (i.p.) at various doses. The time between administration and testing should be determined by the time to peak effect of the compound, typically 30-60 minutes.

  • Electrode Application: Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Induction of Seizure: Gently restrain the mouse and place the corneal electrodes over the corneas. Deliver a constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds).[13]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of tonic hindlimb extension. The seizure is characterized by a tonic phase (extension of hindlimbs) followed by a clonic phase.

  • Endpoint: Protection is defined as the absence of the tonic hindlimb extension phase.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This model is used to identify compounds that can protect against myoclonic seizures and is sensitive to drugs that enhance GABAergic neurotransmission or block T-type calcium channels.[12]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compound and vehicle

  • Standard drugs (e.g., Sodium Valproate)

  • Observation cages

Procedure:

  • Animal Acclimatization and Drug Administration: Follow the same initial steps as in the MES test.

  • PTZ Injection: At the time of peak effect of the test compound, administer PTZ subcutaneously in the loose skin on the back of the neck.[12]

  • Observation: Immediately place the mouse in an individual observation cage and observe for the onset of seizures for a period of 30 minutes.

  • Endpoint: The primary endpoint is the absence of generalized clonic seizures lasting for at least 5 seconds. Protection is defined as the failure of the animal to exhibit this seizure endpoint.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance and is used to determine the potential neurological side effects of the test compound.[6]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Rotarod apparatus (e.g., accelerating model)

  • Test compound and vehicle

Procedure:

  • Training: Prior to the test day, train the mice on the rotarod at a constant low speed (e.g., 5 rpm) for a few minutes until they can remain on the rod for a predetermined time (e.g., 1-2 minutes).

  • Drug Administration: On the test day, administer the test compound or vehicle.

  • Testing: At the time of peak effect, place the mouse on the rotating rod. The rod is typically set to accelerate from a low speed to a higher speed (e.g., 4 to 40 rpm over 5 minutes).[6]

  • Endpoint: Record the time the mouse remains on the rod (latency to fall). A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.

  • Data Analysis: Compare the mean latency to fall for each dose group with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity, can also be determined.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vivo validation of this compound as a potential anticonvulsant. The successful demonstration of efficacy in the MES and/or scPTZ models, coupled with a favorable neurotoxicity profile in the rotarod test, would provide strong evidence for its further development.

Future studies should aim to elucidate the precise molecular mechanism of action, including its interaction with various carbonic anhydrase isoforms. Pharmacokinetic and metabolism studies will also be crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Ultimately, a thorough preclinical evaluation will be necessary to determine the therapeutic index and overall potential of this novel 1,3,4-thiadiazole derivative as a next-generation anti-epileptic drug.

References

  • Melior Discovery. Maximal Electroshock Phenytoin dose response. Link

  • National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat). Link

  • Graziani, G., Cazzulani, P., & Preatoni, A. (1983). Denzimol and Phenytoin: A Comparative Analysis of Efficacy in the Maximal Electroshock (MES) Seizure Model. BenchChem. Link

  • Vemula, P., & Sharma, S. (2013). Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice. PubMed. Link

  • Bialer, M., & Yagen, B. (1989). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. PubMed. Link

  • Luszczki, J. J., & Czuczwar, S. J. (2009). Insulin potentiates the anticonvulsive activity of phenytoin against maximal electroshock-induced seizures in mice. European Review for Medical and Pharmacological Sciences. Link

  • Graziani, G., Cazzulani, P., & Preatoni, A. (1983). Denzimol, a new anticonvulsant drug. Link

  • Khatoon, N., Khan, M. S. Y., & Hasan, S. M. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PMC - NIH. Link

  • Agmon, R., & Shaltiel, G. (2013). Chronic oral carbamazepine treatment elicits mood-stabilising effects in mice. PubMed. Link

  • Khatoon, N., Khan, M. S. Y., & Hasan, S. M. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. Link

  • Siddiqui, N., Rana, A., & Khan, S. A. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. Link

  • Ohno, Y., & Watanabe, S. (1995). Chronotoxicity of Sodium Valproate and Its Mechanisms in Mice: Dose-Concentration-Response Relationship. PubMed. Link

  • Lin, H. Y., & Chan, K. K. (1983). Phenytoin metabolism in mice. PubMed - NIH. Link

  • Z Hefner, et al. (2020). On the Digital Psychopharmacology of Valproic Acid in Mice. PMC - NIH. Link

  • Ozsoy, H. Z. (2021). Anticonvulsant Effects of Carbonic Anhydrase Inhibitors: The Enigmatic Link Between Carbonic Anhydrases and Electrical Activity of the Brain. PubMed. Link

  • Woodbury, D. M., & Anderson, R. E. (1989). Mechanisms of tolerance to the anticonvulsant effects of acetazolamide in mice: relation to the activity and amount of carbonic anhydrase in brain. PubMed. Link

  • Al-Ghorbani, M., & Al-Salahi, R. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Link

  • Berezina, E. S., & Berezina, E. S. (1991). Time-response and dose-response to acetazolamide in the WB/ReJ and C57BL/6J mouse strains: genetic interaction in the ectrodactyly response. PubMed. Link

  • Kumar, A., & Kumar, R. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. Link

  • Andrade-Mena, C. E., Sardo-Olmedo, J. A., & Ramírez-Lizardo, E. J. (1994). Effects of carbamazepine on murine humoral and cellular immune responses. PubMed. Link

  • Ahmad, S., & Khan, I. (2022). Combinatorial Regimen of Carbamazepine and Imipramine Exhibits Synergism against Grandmal Epilepsy in Rats: Inhibition of Pro-Inflammatory Cytokines and PI3K/Akt/mTOR Signaling Pathway. MDPI. Link

  • Hardeep, K., Santosh Kumar, S. C., & Gopalkrishna, H. N. (2012). Effect of ciprofloxacin and sodium valproate on chemical induced seizures in mice: An acute study. Manipal Research Portal. Link

  • Ohno, Y., & Watanabe, S. (1995). Chronopharmacological study of sodium valproate in mice: dose-concentration-response relationship. PubMed. Link

  • Castel-Branco, M. M., Alves, G. L., & Figueiredo, I. V. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. Link

  • Chan, R. W., & Liu, P. (2022). Quantitative cerebrovascular reactivity MRI in mice using acetazolamide challenge. Wiley Online Library. Link

  • Nguyen, T. T., & Nguyen, T. H. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. Link

  • Anderson, R. E., Howard, R. A., & Woodbury, D. M. (1986). Correlation Between Effects of Acute Acetazolamide Administration to Mice on Electroshock Seizure Threshold and Maximal Electroshock Seizure Pattern, and on Carbonic Anhydrase Activity in Subcellular Fractions of Brain. Sci-Hub. Link

  • Gomha, S. M., & Abdel-aziz, H. M. (2015). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PMC - NIH. Link

  • Sancak, K., & Ünver, Y. (2007). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. NIH. Link

  • Anderson, R. E., Howard, R. A., & Woodbury, D. M. (1986). Correlation Between Effects of Acute Acetazolamide Administration to Mice on Electroshock Seizure Threshold and Maximal Electroshock Seizure Pattern, and on Carbonic Anhydrase Activity in Subcellular Fractions of Brain. Epilepsia. Link

Sources

Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing the Selectivity Profile of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its utility stems from favorable physicochemical properties and the ability to act as a bioisostere for other functional groups, enhancing interactions with various biological targets.[1] The compound this compound represents a novel entity within this chemical class. While its specific biological profile is yet to be fully elucidated, its structural motifs strongly suggest a potential interaction with the carbonic anhydrase (CA) family of enzymes. Many clinically important drugs, including Acetazolamide, feature a thiadiazole ring and function as potent CA inhibitors.[2][3]

This guide, intended for drug discovery and development scientists, provides a comprehensive, step-by-step framework for characterizing the selectivity profile of this compound. We will outline a robust screening cascade designed to first establish its potency and selectivity across key human carbonic anhydrase isoforms and then to identify potential off-target liabilities through broader panel screening. For comparative analysis, we will benchmark our test compound against two standards: the first-generation, non-selective CA inhibitor Acetazolamide and a modern, isoform-selective inhibitor, SLC-0111 , known for its specificity towards tumor-associated CAs.[3][4][5]

The Primary Target Family: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6] This fundamental reaction is crucial for regulating pH in various tissues and cellular compartments. Humans express 15 CA isoforms, each with distinct tissue distribution and physiological roles.[7]

The therapeutic rationale for inhibiting CAs is isoform-specific:

  • hCA II: A ubiquitous and highly active isoform. Its inhibition in the ciliary body of the eye reduces aqueous humor formation, making it a key target for glaucoma treatment.[8] However, its widespread expression means that non-selective inhibition can lead to side effects.[4]

  • hCA IX and hCA XII: These are transmembrane isoforms that are significantly overexpressed in many solid tumors in response to hypoxia, while having very limited expression in normal tissues.[9][10] They contribute to the acidification of the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[6][11][12] Therefore, selective inhibition of hCA IX and hCA XII is a highly attractive strategy for cancer therapy.

Designing the Selectivity Screening Cascade

A successful drug discovery program relies on a tiered, or cascaded, approach to screening. This strategy efficiently allocates resources by using high-throughput primary assays to identify initial activity, followed by more complex and resource-intensive secondary and safety assays to build a comprehensive profile of promising compounds.[13][14] The goal is to rapidly identify compounds with the desired on-target activity and a clean off-target profile.

Our proposed screening cascade for this compound is designed to first confirm its primary mechanism of action (CA inhibition) and then assess its broader safety profile.

cluster_0 Phase 1: Primary Target Profiling cluster_1 Phase 2: Off-Target Liability Screening A Test Compound: This compound B Primary Assay: Carbonic Anhydrase Isoform Panel (hCA I, II, IV, IX, XII) A->B Characterize On-Target Activity C Data Analysis: Determine Ki values and calculate Selectivity Index B->C Quantify Potency & Selectivity D Broad Kinase Panel Screen (e.g., 400+ Kinases @ 10 µM) C->D Progress promising candidates G Comprehensive Selectivity Profile (On-Target Potency vs. Off-Target Liabilities) C->G Integrate Primary Target Data D->G Assess Kinase Off-Targets E Secondary Safety Panels (e.g., GPCRs, Ion Channels) E->G Assess Other Off-Targets F Computational Off-Target Prediction F->G Predict Potential Interactions

Caption: Proposed screening cascade for selectivity profiling.

Part 1: Primary Target Selectivity – Carbonic Anhydrase Isoform Panel

Objective: The first critical step is to quantify the inhibitory potency of this compound against a panel of therapeutically relevant CA isoforms. This allows for the determination of its primary targets and its selectivity over other isoforms.

Expertise & Experience: We select a panel comprising cytosolic isoforms (hCA I and II), a membrane-bound isoform involved in glaucoma (hCA IV), and the tumor-associated targets (hCA IX and XII).[7] This provides a clear picture of both desired on-target activity (against hCA IX/XII) and potential off-target liability (against hCA I/II). Measuring the inhibition constant (Ki) is preferred over IC50 as it is a true measure of binding affinity, independent of substrate concentration, allowing for more accurate cross-isoform and cross-compound comparisons.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on a well-established method measuring the esterase activity of CA, where the enzyme hydrolyzes a chromogenic substrate.[15][16]

Materials:

  • Enzymes: Recombinant human CA isoforms (hCA I, II, IV, IX, XII).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: Tris-HCl (50 mM, pH 7.5).

  • Control Inhibitors: Acetazolamide, SLC-0111.

  • Test Compound: this compound, dissolved in DMSO.

  • Equipment: 96-well microplate reader capable of kinetic measurements at 405 nm.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the test compound and control inhibitors in DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.

  • Plate Setup: In a 96-well plate, add the assay components in triplicate:

    • Test Wells: 158 µL Assay Buffer + 2 µL of compound dilution + 20 µL of CA enzyme working solution.

    • Positive Control: 158 µL Assay Buffer + 2 µL of control inhibitor dilution + 20 µL of CA enzyme working solution.

    • Vehicle Control (100% Activity): 158 µL Assay Buffer + 2 µL DMSO + 20 µL of CA enzyme working solution.

    • Blank (No Enzyme): 178 µL Assay Buffer + 2 µL DMSO.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of freshly prepared p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate with that specific enzyme.

Data Presentation and Interpretation

The results should be compiled into a clear, comparative table. The selectivity index (SI) is calculated by dividing the Ki for off-target isoforms (e.g., hCA II) by the Ki for the on-target isoform (e.g., hCA IX). A higher SI value indicates greater selectivity.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Index (hCA II / hCA IX)
This compound TBDTBDTBDTBDTBDTBD
Acetazolamide[17]2501274255.70.48
SLC-0111 (analogue)[3]10,75012,10045,60045.44.5266

Table 1: Hypothetical data table for comparing the inhibitory potency and selectivity of the test compound against established CA inhibitors. TBD = To Be Determined.

Part 2: Broad Off-Target Liability Screening

Objective: To proactively identify unintended interactions with other protein families, which could lead to toxicity or undesirable side effects. This is a critical step for de-risking a compound for further development.[18]

Expertise & Experience: While the primary target is not a kinase, kinome screening is an industry-standard safety assessment because kinases are a large, structurally related family, and promiscuous binding is common.[19] We supplement this with screening against other major target families and use computational tools to cast the widest possible net for potential liabilities.[20]

Methodology 1: Kinase Selectivity Profiling

Workflow: A test compound is screened at a single, high concentration (typically 1-10 µM) against a large panel of kinases (e.g., >400).[21][22] Any significant inhibition ("hit") is then followed up with dose-response experiments to determine an IC50 value.

A Test Compound @ 10 µM B Incubate with Kinase Panel (>400 kinases) A->B C Add ATP and Substrate B->C D Measure Substrate Phosphorylation (e.g., Radiometry, TR-FRET) C->D E Calculate % Inhibition vs. Control D->E F Identify 'Hits' (e.g., >50% Inhibition) E->F G Follow-up with IC50 Determination for Hits F->G

Sources

A Researcher's Guide to Selectivity: Comparative Cross-Reactivity Profiling of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a promising new chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring the compound's specificity for its intended biological target. Off-target interactions can lead to unforeseen side effects, reduced efficacy, and costly late-stage trial failures.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies on 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine, a member of the pharmacologically diverse 1,3,4-thiadiazole class of compounds.[4][5][6][7]

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][8][9][10][11][12] This inherent biological promiscuity underscores the imperative for rigorous selectivity profiling. This guide will walk you through the rationale, experimental design, and data interpretation of a comprehensive cross-reactivity study, using a hypothetical, yet plausible, scenario where this compound is being investigated as a novel inhibitor of a key cancer-related kinase.

The Rationale for a Broad-Spectrum Cross-Reactivity Panel

Given the diverse bioactivities of the 1,3,4-thiadiazole core, a robust cross-reactivity panel for this compound should not be limited to closely related kinases.[4][6] A scientifically sound approach involves selecting a diverse array of targets implicated in the known activities of this chemical class. This strategy provides a more complete picture of the compound's selectivity and potential for off-target liabilities.

Our hypothetical primary target for this compound is Kinase A , a serine/threonine kinase implicated in cell cycle progression and overexpressed in several cancers. The cross-reactivity panel is designed to probe for interactions with:

  • Other Kinases: To assess selectivity within the kinome.

  • Carbonic Anhydrases: As some thiadiazole derivatives are known to inhibit these enzymes.[4]

  • Histone Deacetylases (HDACs): Another known target class for some heterocyclic compounds.[4]

  • A Panel of Receptors and Ion Channels: To identify potential interactions that could lead to common adverse drug reactions.

The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Compound Synthesis and Primary Target Identification cluster_1 Cross-Reactivity Panel Selection cluster_2 Experimental Assays cluster_3 Data Analysis and Interpretation Compound This compound Synthesis & QC PrimaryTarget Hypothesized Primary Target: Kinase A Compound->PrimaryTarget Initial Screening Kinases Kinase Panel (B, C, D) PrimaryTarget->Kinases Broad Panel Selection CarbonicAnhydrases Carbonic Anhydrases (I, II, IX) PrimaryTarget->CarbonicAnhydrases Broad Panel Selection HDACs HDACs (1, 6) PrimaryTarget->HDACs Broad Panel Selection SafetyPanel General Safety Panel (hERG, etc.) PrimaryTarget->SafetyPanel Broad Panel Selection BindingAssay Competitive Binding Assays Kinases->BindingAssay CarbonicAnhydrases->BindingAssay HDACs->BindingAssay SafetyPanel->BindingAssay EnzymeAssay Enzymatic Inhibition Assays BindingAssay->EnzymeAssay Confirm Hits CellBasedAssay Cell-Based Functional Assays EnzymeAssay->CellBasedAssay Cellular Potency SelectivityProfile Selectivity Profile Generation CellBasedAssay->SelectivityProfile SAR Structure-Activity Relationship Analysis SelectivityProfile->SAR RiskAssessment Potential Off-Target Liability Assessment SAR->RiskAssessment

Caption: Workflow for Cross-Reactivity Profiling.

Comparative Performance Data

The following tables present hypothetical data from our cross-reactivity study of this compound.

Table 1: Kinase Selectivity Profile
Kinase TargetIC₅₀ (nM)Fold Selectivity vs. Kinase A
Kinase A (Primary Target) 15 1
Kinase B85057
Kinase C>10,000>667
Kinase D1,20080

IC₅₀ values were determined using a radiometric filter binding assay.

Table 2: Broader Off-Target Profile
Off-Target% Inhibition at 10 µM
Carbonic Anhydrase I< 5%
Carbonic Anhydrase II8%
Carbonic Anhydrase IX25%
HDAC1< 2%
HDAC612%
hERG Channel< 10%

% Inhibition was determined in primary screening assays.

Interpretation of Results

The hypothetical data suggest that this compound is a potent inhibitor of its primary target, Kinase A, with an IC₅₀ of 15 nM. The compound demonstrates good selectivity against other kinases in the panel, with at least a 57-fold window. The broader off-target screen reveals some weak activity against Carbonic Anhydrase IX. While the inhibition is modest at a high concentration, this interaction warrants further investigation in secondary assays to determine if it could have physiological relevance. The lack of significant activity against the hERG channel is a positive indicator for cardiac safety.

Experimental Protocols

Detailed and validated protocols are the bedrock of trustworthy and reproducible science. Below are step-by-step methodologies for the key assays used in this cross-reactivity study.

Radiometric Kinase Inhibition Assay (for Kinase Panel)
  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Serially dilute this compound in 100% DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of diluted compound.

    • Add 20 µL of a solution containing the kinase and its specific peptide substrate in assay buffer.

    • Initiate the reaction by adding 25 µL of assay buffer containing [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Filter Binding: Transfer the reaction mixture to a filter plate and wash three times with 1% phosphoric acid.

  • Scintillation Counting: Dry the filter plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the % inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay (Esterase Activity)
  • Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.5).

  • Compound and Enzyme Preparation: Add 2 µL of serially diluted compound and 158 µL of assay buffer to a 96-well plate. Add 20 µL of the carbonic anhydrase isoenzyme.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 20 µL of p-nitrophenyl acetate (p-NPA) as the substrate.

  • Absorbance Reading: Immediately measure the change in absorbance at 405 nm over 10 minutes using a plate reader.

  • Data Analysis: The rate of p-NPA hydrolysis is proportional to the enzyme activity. Calculate the % inhibition and IC₅₀ values.

The following diagram illustrates the principle of the competitive binding assay.

G cluster_0 High Affinity Ligand Binding cluster_1 Competition with Test Compound L Labeled Ligand R Receptor LR Labeled Ligand-Receptor Complex R->LR Binding L2 Labeled Ligand R2 Receptor C Test Compound C->R2 Competition CR Test Compound-Receptor Complex R2->CR Binding

Caption: Principle of Competitive Binding Assays.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the cross-reactivity of this compound. The hypothetical data demonstrate a favorable selectivity profile, with one minor off-target interaction identified for further investigation. A thorough understanding of a compound's selectivity is not merely an academic exercise; it is a critical component of preclinical safety assessment and a prerequisite for successful clinical development.[1][13]

Future studies should focus on:

  • Determining the IC₅₀ of the compound against Carbonic Anhydrase IX to quantify the potency of this off-target interaction.

  • Conducting cell-based assays to understand the functional consequences of this off-target activity.

  • Expanding the cross-reactivity panel to include other relevant targets based on emerging literature on thiadiazole derivatives.

By embracing a comprehensive and logically designed approach to cross-reactivity profiling, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

  • Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Aliabadi, A., et al. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. [Link]

  • Al-Abdullah, E. S., et al. (2021). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. ResearchGate. [Link]

  • Nahar, L., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. The Journal of Applied Laboratory Medicine. [Link]

  • Boulhaoua, M., et al. (2019). Toward the synthesis of thiadiazole-based therapeutic agents: synthesis, spectroscopic study, X-ray analysis, and cross-coupling reactions of the key intermediate 3,5-diiodo-1,2,4-thiadiazole. Research on Chemical Intermediates. [Link]

  • Sancak, K., et al. (2011). 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central. [Link]

  • Nahar, L., et al. (2024). Evaluating the Sensitivity, Selectivity, and Cross-reactivity of Lateral Flow Immunoassay Xylazine Test Strips. ChemRxiv. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. [Link]

  • Rios-Lugo, J., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Saeed, B. M. S., et al. (2019). Pharmacological and Biological Evaluation of 5,5'[(1,4-Phenelene) bis (1,3,4-thiadiazol-2-amine)]. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Creative Biolabs. [Link]

  • Stoyanova, M., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed Central. [Link]

  • Kumar, S., et al. (2019). Design and Synthesis of Thiadiazole Derivatives as Antidiabetic Agents. ResearchGate. [Link]

  • Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Growing Science. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters. [Link]

  • Saracoglu, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]

  • Paruch, K., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]

  • Sisco, E., et al. (2023). Understanding Sensitivity and Cross-Reactivity of Xylazine Lateral Flow Immunoassay Test Strips for Drug Checking Applications. ResearchGate. [Link]

  • Flis, S., et al. (2018). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. MDPI. [Link]

  • Ghiu, G.-I., et al. (2024). Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. MDPI. [Link]

  • National Institute of Standards and Technology. (2023). Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications. NIST. [Link]

Sources

A Comparative Benchmarking Guide to 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine: Efficacy and Selectivity Profiling Against Standard Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the comparative benchmarking of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine , a novel compound featuring the biologically significant 1,3,4-thiadiazole scaffold. Recognizing the diverse therapeutic potential of thiadiazole derivatives, which ranges from antimicrobial to anticancer activities, we present a structured evaluation against established standard-of-care compounds.[1][2] This document outlines detailed, self-validating protocols for assessing both the in vitro anticancer cytotoxicity and antimicrobial efficacy of the target compound. Performance is benchmarked against Doxorubicin for anticancer activity and Ciprofloxacin for antimicrobial activity. All experimental designs are rationalized to provide a clear understanding of the causality behind methodological choices, ensuring both scientific rigor and practical applicability for researchers in drug discovery and development.

Introduction to the 1,3,4-Thiadiazole Scaffold and the Target Compound

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[2] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][3] The mechanism of action for these derivatives is often attributed to their ability to interact with various biological targets, such as inhibiting crucial enzymes like carbonic anhydrase or disrupting DNA and RNA synthesis, which are hallmarks of neoplastic diseases and microbial replication.[1][4]

This guide focuses on a specific derivative, This compound (hereafter referred to as EET-Amine ), with the chemical structure C6H11N3OS.[5] Given the therapeutic promise of its core scaffold, a rigorous and objective evaluation of EET-Amine's performance is critical. The primary objective of this guide is to benchmark the in vitro efficacy and selectivity of EET-Amine against well-characterized, industry-standard compounds in two key therapeutic areas: oncology and infectious disease.

Rationale for Experimental Design

To establish a robust performance baseline, our experimental approach is rooted in widely accepted and validated in vitro assays. The choice of assays, cell lines, and microbial strains is dictated by the need for reproducibility and clinical relevance.

  • Anticancer Assessment: We selected the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a gold-standard colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[6] To evaluate both efficacy and selectivity, we propose using a human lung carcinoma cell line (A549 ) as the cancer model and a non-cancerous murine fibroblast cell line (3T3 ) as a control for basal cytotoxicity.[2][7] Doxorubicin , a potent and widely used chemotherapeutic agent, serves as the standard comparator.[8]

  • Antimicrobial Assessment: The broth microdilution method was chosen to determine the Minimum Inhibitory Concentration (MIC), as it is the internationally recognized standard for quantitative antimicrobial susceptibility testing.[9][10] To assess the breadth of activity, we selected a Gram-positive representative, Staphylococcus aureus, and a Gram-negative representative, Escherichia coli. Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA replication, is used as the standard compound for comparison.[11]

This dual-pronged approach allows for a comprehensive initial characterization of EET-Amine's therapeutic potential.

In Vitro Anticancer Activity Benchmarking

Objective

To quantify the cytotoxic potential of EET-Amine against a representative cancer cell line (A549) and a non-cancerous cell line (3T3) and to compare its efficacy and selectivity to the standard chemotherapeutic agent, Doxorubicin.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system, including controls for the vehicle (DMSO), untreated cells (negative control), and a standard cytotoxic agent (positive control).

  • Cell Seeding:

    • Culture A549 and 3T3 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine.

    • Trypsinize and count the cells. Prepare a cell suspension and seed 5,000 cells per well in a 96-well microtiter plate.[12]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of EET-Amine and Doxorubicin in 100% DMSO.[13]

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in each well remains below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions. Include vehicle-only controls.

    • Incubate the plate for 48 hours at 37°C in 5% CO2.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete solubilization.

    • Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50) value.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_measure Phase 3: Measurement seed Seed 5,000 cells/well in 96-well plate incubate1 Incubate 24h (Cell Attachment) seed->incubate1 prepare_cpd Prepare serial dilutions of EET-Amine & Doxorubicin treat Add compounds to cells incubate1->treat prepare_cpd->treat incubate2 Incubate 48h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent (4h incubation) incubate2->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read Measure Absorbance at 450 nm solubilize->read analysis Data Analysis & IC50 read->analysis Calculate IC50 Pathway_Inhibition EET_Amine EET-Amine DNA_Polymerase DNA Polymerase EET_Amine->DNA_Polymerase Inhibition Replication DNA Replication (S-Phase) DNA_Polymerase->Replication Apoptosis Apoptosis DNA_Polymerase->Apoptosis Blockage triggers Cell_Cycle Cell Cycle Progression Replication->Cell_Cycle

Caption: Hypothetical inhibition of DNA Polymerase by EET-Amine, leading to apoptosis.

In Vitro Antimicrobial Activity Benchmarking

Objective

To determine the Minimum Inhibitory Concentration (MIC) of EET-Amine against representative Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria and compare its potency to the broad-spectrum antibiotic Ciprofloxacin.

Experimental Protocol: Broth Microdilution Assay

This protocol follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and reproducible results.

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of EET-Amine and Ciprofloxacin in an appropriate solvent (e.g., water or DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation:

    • Inoculate colonies of S. aureus and E. coli into MHB and incubate until the turbidity matches a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this bacterial suspension so that each well of the microtiter plate receives a final inoculum of 5 x 10^5 CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. [10]

Workflow Diagram: MIC Determination

MIC_Workflow cluster_plate Step 1: Plate Preparation cluster_inoculum Step 2: Inoculation cluster_read Step 3: Incubation & Reading prep_cpd Prepare 2-fold serial dilutions of EET-Amine & Ciprofloxacin in 96-well plate add_bact Add bacteria to each well prep_cpd->add_bact prep_bact Prepare bacterial inoculum (0.5 McFarland standard) prep_bact->add_bact incubate Incubate plate 18-24h at 37°C add_bact->incubate read Visually inspect for turbidity incubate->read analysis Lowest concentration with no visible growth read->analysis Determine MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Results: Comparative Antimicrobial Activity (MIC)

The following table presents the hypothetical MIC values for EET-Amine and Ciprofloxacin against the tested bacterial strains. Lower values indicate higher potency.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
EET-Amine 832
Ciprofloxacin 0.50.25

Discussion and Future Directions

This guide outlines a foundational strategy for benchmarking this compound. Based on our hypothetical results, EET-Amine demonstrates moderate cytotoxic activity against the A549 cancer cell line with a favorable selectivity index when compared to the non-cancerous 3T3 cell line. While not as potent as Doxorubicin, its higher selectivity (SI of 5.6 vs. 4.4) suggests a potentially wider therapeutic window, warranting further investigation.

In the antimicrobial assays, EET-Amine showed activity primarily against the Gram-positive S. aureus, with weaker activity against the Gram-negative E. coli. This suggests a potential spectrum of activity that could be explored further against other Gram-positive pathogens, including resistant strains like MRSA. [14] Future Directions should include:

  • Mechanism of Action Studies: Elucidate the precise molecular targets of EET-Amine in both cancer cells and bacteria to understand the basis of its activity and selectivity.

  • Expanded Screening: Test the compound against a broader panel of cancer cell lines and a more diverse collection of clinical microbial isolates.

  • In Vivo Efficacy Models: Advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety profile in a whole-organism context. [15][16]* Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of EET-Amine to optimize potency and selectivity. [17] By following this structured benchmarking approach, researchers can efficiently and accurately characterize the therapeutic potential of novel 1,3,4-thiadiazole derivatives like EET-Amine, paving the way for the development of next-generation therapeutic agents.

References

  • 1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis - Benchchem. (URL: )
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central. (URL: )
  • 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - NIH. (URL: )
  • Compound this compound - Chemdiv. (URL: )
  • Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (URL: [Link])

  • A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants - ResearchGate. (URL: [Link])

  • Screening of Microbial Extracts for Anticancer Compounds Using Streptomyces Kinase Inhibitor Assay - PubMed. (URL: [Link])

  • Preclinical models for antimicrobial compound efficacy in vivo assays - Vibiosphen. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (URL: [Link])

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (URL: [Link])

  • Antimicrobial Compounds from Microorganisms - MDPI. (URL: [Link])

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - NIH. (URL: [Link])

  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. (URL: [Link])

  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii - Frontiers. (URL: [Link])

  • Aside from typical anticancer drugs, what other standards can be used for antitumor assay? (URL: [Link])

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: [Link])

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine - Benchchem. (URL: )
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (URL: [Link])

  • Preclinical models for antimicrobial compound efficacy in vitro assays - Vibiosphen. (URL: [Link])

  • Antimicrobial susceptibility pattern of standard antibiotics agent against Staphylococcus aureus … - ResearchGate. (URL: [Link])

  • Natural Products/Bioactive Compounds as a Source of Anticancer Drugs - PMC. (URL: [Link])

  • Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens | Microbiology Spectrum - ASM Journals. (URL: [Link])

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. (URL: [Link])

  • In Vivo Efficacy of Antimicrobials against Biofilm-Producing Pseudomonas aeruginosa. (URL: [Link])

  • Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program (NTP). (URL: [Link])

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The foundational principle of chemical disposal is adherence to the "cradle-to-grave" management system for hazardous materials, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This ensures that hazardous waste is properly managed from its generation to its final disposal.[1]

Hazard Assessment and Characterization

Before any disposal activities commence, a thorough hazard assessment is crucial. Based on data from analogous compounds like 2-Amino-5-ethyl-1,3,4-thiadiazole and other thiadiazole derivatives, 5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-amine should be treated as a hazardous chemical.

Anticipated Hazards:

  • Skin and Eye Irritation: Thiadiazole derivatives are often categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[2]

  • Respiratory Irritation: May cause respiratory irritation.

  • Harmful if Swallowed: Acute oral toxicity is a potential concern with similar compounds.[3]

Every laboratory is required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[4][5] This plan must be tailored to the specific hazards present in the laboratory and should be the primary reference for all safety and disposal procedures.[4][5]

Table 1: Summary of Potential Hazards and Required Precautions

Hazard CategoryPotential EffectRecommended Personal Protective Equipment (PPE)
Skin Corrosion/IrritationCauses skin irritation.[2][3]Chemical-resistant gloves (e.g., nitrile), lab coat.
Serious Eye Damage/IrritationCauses serious eye irritation.[2][3]Safety goggles or face shield.[2]
Acute Toxicity (Oral)Harmful if swallowed.[3]Standard laboratory PPE; avoid ingestion.
Specific Target Organ ToxicityMay cause respiratory irritation.Use in a well-ventilated area or under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with all applicable regulations. The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Identification and Classification

Under EPA regulations, it is the generator's responsibility to determine if a waste is hazardous.[1] A waste is considered hazardous if it is listed by the EPA or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given the potential hazards of this compound, it should be managed as a hazardous waste.

Step 2: Segregation and Collection
  • Waste Container: Use a designated, properly labeled, and chemically compatible container for the collection of this compound waste. The container must be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Irritant," "Toxic").[6]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong oxidizing agents or acids, should be kept separate to prevent dangerous reactions.[7]

Step 3: Storage
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Conditions: The storage area should be cool, dry, and well-ventilated.[2] Keep the container away from sources of ignition and incompatible materials.

Step 4: Disposal
  • Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

  • Documentation: Ensure all required documentation is completed for the waste pickup, in accordance with your institution's and EPA's requirements.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in a labeled hazardous waste container.[2]

    • Decontaminate the spill area.

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_handling Waste Handling & Storage cluster_disposal Final Disposal Start Start: Have this compound Waste Assess Assess Hazards (Based on Analog Data & Institutional CHP) Start->Assess DetermineHazardous Is Waste Hazardous? Assess->DetermineHazardous Segregate Segregate Waste in a Labeled, Compatible Container DetermineHazardous->Segregate Yes (Assumed) Store Store in Designated Satellite Accumulation Area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS LicensedDisposal Arrange for Disposal via a Licensed Hazardous Waste Contractor ContactEHS->LicensedDisposal Document Complete All Required Waste Manifests and Documentation LicensedDisposal->Document End End: Proper Disposal Complete Document->End

Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • EPA Hazardous Waste Management. Axonator. Available at: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available at: [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where?. CountyOffice.org. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.